1,3-Dicyclohexylurea
Description
Properties
IUPAC Name |
1,3-dicyclohexylurea | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C13H24N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFXKUOMJKEIND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062366 | |
| Record name | 1,3-Dicyclohexylurea | |
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Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | N,N'-Dicyclohexylurea | |
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CAS No. |
2387-23-7 | |
| Record name | N,N′-Dicyclohexylurea | |
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| Record name | 1,3-Dicyclohexylurea | |
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| Record name | 1,3-Dicyclohexylurea | |
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| Record name | 1,3-Dicyclohexylurea | |
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| Record name | Urea, N,N'-dicyclohexyl- | |
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| Record name | 1,3-Dicyclohexylurea | |
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| Record name | 1,3-DICYCLOHEXYLUREA | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dicyclohexylurea (DCU)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dicyclohexylurea (DCU) is a significant organic compound frequently encountered as a byproduct in chemical synthesis, particularly in reactions employing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. Beyond its role as a synthetic byproduct, DCU has garnered considerable interest for its potent inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids. This technical guide provides a comprehensive overview of the chemical and physical properties of DCU, detailed experimental protocols for its synthesis and purification, and an in-depth look at its mechanism of action as an sEH inhibitor, including the relevant signaling pathways.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] Its structure consists of a central urea (B33335) functional group with a cyclohexyl ring attached to each nitrogen atom. This symmetric and bulky aliphatic structure contributes to its low solubility in aqueous solutions and higher solubility in various organic solvents.[1]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₁₃H₂₄N₂O | [2] |
| Molecular Weight | 224.34 g/mol | [3] |
| Melting Point | 232-233 °C | [2][4] |
| Appearance | White crystalline powder | [5] |
| Solubility | ||
| Water | Poorly soluble (<1%) | |
| Ethanol | Soluble | |
| Acetone | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble (with gentle warming) | |
| ¹H NMR (CD₃SOCD₃, 400 MHz) | δ = 0.99-1.29 (m, 10H), 1.49-1.52 (m, 2H), 1.60-1.64 (m, 4H), 1.70-1.74 (m, 4H), 3.29-3.34 (m, 2H), 5.56-5.58 (d, 2H) | [6] |
| ¹³C NMR | (Spectra available) | [7][8] |
| IR Spectrum | (Spectra available) | [9][10] |
Synthesis and Purification
DCU is most commonly formed as a byproduct of DCC-mediated coupling reactions, such as ester or amide bond formation. The DCC activates a carboxylic acid, which is then attacked by a nucleophile (an alcohol or amine). In the process, DCC is hydrated to form the insoluble DCU.
Formation as a Byproduct in DCC/DMAP-Mediated Esterification
The following protocol describes a general procedure for esterification where DCU is a prominent byproduct.
Materials:
-
Carboxylic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Filtration apparatus (fritted Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1 equivalent) and the alcohol (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of DCU will form as the reaction progresses.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a fritted Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM to recover any trapped product.
-
Combine the filtrates and wash sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography or recrystallization to remove any remaining traces of DCU.
Purification: Removal of DCU from Reaction Mixtures
The low solubility of DCU in most common organic solvents is the basis for its removal.[11]
Method 1: Filtration As described in the synthesis protocol, the primary method for removing the bulk of DCU is by filtration of the reaction mixture.[11]
Method 2: Recrystallization If the desired product is a solid, it can often be purified by recrystallization from a solvent in which DCU is poorly soluble.
-
Dissolve the crude product containing DCU in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, acetonitrile (B52724), or a mixture of solvents).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.
-
The desired product should crystallize out, leaving the more soluble DCU in the mother liquor.
-
Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.
Method 3: Cold Solvent Precipitation For products that are soluble in solvents where DCU is not, a precipitation method can be effective.
-
Dissolve the crude reaction mixture in a minimal amount of a solvent like dichloromethane or chloroform.
-
Add a solvent in which DCU is very poorly soluble, such as cold acetonitrile or ethyl acetate, to precipitate the DCU.[12]
-
Filter the mixture to remove the precipitated DCU.
-
The filtrate containing the desired product can then be concentrated.
Biological Activity and Mechanism of Action
DCU is a potent inhibitor of soluble epoxide hydrolase (sEH).[2][3] This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with important physiological functions.[13]
The Soluble Epoxide Hydrolase (sEH) Signaling Pathway
EETs are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[14] They are known to possess anti-inflammatory, vasodilatory, and analgesic properties.[13][14] The enzyme sEH hydrolyzes these beneficial EETs into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[15]
By inhibiting sEH, DCU prevents the degradation of EETs, thereby increasing their local concentrations and prolonging their biological effects.[15] This mechanism is the basis for the observed antihypertensive effects of DCU in preclinical studies.[2][3]
Caption: The sEH signaling pathway and the inhibitory action of DCU.
Experimental Workflow for Assessing sEH Inhibition
The inhibitory potential of compounds like DCU on sEH activity can be assessed using in vitro enzyme assays.
Caption: A generalized workflow for determining the IC50 of an sEH inhibitor.
Conclusion
This compound is a compound of dual significance. In synthetic chemistry, it is a common byproduct whose efficient removal is crucial for product purity. In pharmacology and drug development, it serves as a lead compound and a valuable research tool for studying the therapeutic potential of soluble epoxide hydrolase inhibition. A thorough understanding of its properties, handling, and biological activity is essential for researchers in these fields. This guide provides a foundational resource to aid in the effective utilization and management of DCU in a laboratory setting.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | CAS#:2387-23-7 | Chemsrc [chemsrc.com]
- 3. Dicyclohexylurea - Wikipedia [en.wikipedia.org]
- 4. N,N′-ジシクロヘキシル尿素 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. N,N'-DICYCLOHEXYLUREA | 2387-23-7 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. N,N'-DICYCLOHEXYLUREA(2387-23-7) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. N,N'-DICYCLOHEXYLUREA(2387-23-7) IR Spectrum [m.chemicalbook.com]
- 11. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1,3-Dicyclohexylurea (CAS: 2387-23-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dicyclohexylurea (DCU), with CAS number 2387-23-7, is a disubstituted urea (B33335) compound of significant interest in both synthetic chemistry and pharmacology. Primarily known as a byproduct of peptide coupling reactions utilizing dicyclohexylcarbodiimide (B1669883) (DCC), its low solubility in common organic solvents facilitates its removal, a key step in peptide synthesis purification.[1] Beyond its role in synthesis, DCU has emerged as a potent and orally active inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[2][3][4] This inhibitory activity positions DCU as a valuable tool compound for studying the sEH pathway and a potential lead for the development of therapeutics for hypertension and other cardiovascular diseases.[1][2][3][5] This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols related to this compound.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[6][7][8] Its structure consists of a central urea moiety symmetrically substituted with two cyclohexyl groups, contributing to its hydrophobic nature and low aqueous solubility.[6]
| Property | Value | Reference |
| CAS Number | 2387-23-7 | [1][3][9][10] |
| Molecular Formula | C₁₃H₂₄N₂O | [3][10] |
| Molecular Weight | 224.34 g/mol | [3][9][10] |
| Melting Point | 232-233 °C (lit.) | [3][9] |
| Boiling Point | 364.3 ± 25.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Appearance | White crystalline powder | [7] |
| Solubility | Limited solubility in water; soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO).[6] | [6] |
| InChI Key | ADFXKUOMJKEIND-UHFFFAOYSA-N | [9][10] |
| SMILES | O=C(NC1CCCCC1)NC2CCCCC2 | [9] |
Synthesis and Purification
Synthesis as a Byproduct of DCC Coupling
The most common route to this compound is as a byproduct of amide or ester bond formation using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent.[5][11] In this reaction, DCC activates a carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] Subsequent nucleophilic attack by an amine or alcohol leads to the formation of the desired amide or ester and the insoluble DCU.[11]
Reaction Scheme:
Direct Synthesis of this compound
While typically a byproduct, DCU can be synthesized directly. One reported method involves the reaction of cyclohexylamine (B46788) with urea under solvent-free conditions.[12] Another approach is the reaction of dicyclohexylcarbodiimide with an amine under controlled conditions.[2]
Experimental Protocol: Synthesis from Dicyclohexylcarbodiimide and Cyclohexylamine
This protocol is adapted from general procedures for urea synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dicyclohexylcarbodiimide (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF).
-
Addition of Amine: To the stirred solution, add cyclohexylamine (2.0 eq) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours or gently heated to ensure complete reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting precipitate is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as acetone/methanol, to yield pure this compound.[7]
Removal of this compound from Reaction Mixtures
The low solubility of DCU in many organic solvents is advantageous for its removal from reaction mixtures where it is a byproduct.[1][13]
Experimental Protocol: Removal by Filtration
This is a common procedure following DCC-mediated coupling reactions.
-
Precipitation: Upon completion of the coupling reaction, the precipitated DCU is often visible as a white solid. Cooling the reaction mixture in an ice bath can further enhance precipitation.[11]
-
Filtration: The reaction mixture is filtered through a sintered glass funnel or a Büchner funnel fitted with filter paper.[13][14]
-
Washing: The filter cake, consisting of DCU, is washed with a minimal amount of the cold reaction solvent to recover any entrained product.[11][13]
-
Further Purification: The filtrate, containing the desired product, can then be subjected to further purification steps such as extraction and chromatography. For stubborn traces of DCU, washing the organic layer with dilute acid (e.g., 0.5 N HCl) can sometimes help precipitate more DCU.[14] Alternatively, dissolving the crude product in a minimal amount of a solvent like dichloromethane (B109758) and adding an anti-solvent such as hexanes can precipitate the remaining DCU.[15]
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of soluble epoxide hydrolase (sEH).[1][2][3][5] sEH is an enzyme responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active diol forms, dihydroxyeicosatrienoic acids (DHETs).[1][2] EETs are lipid signaling molecules that possess vasodilatory, anti-inflammatory, and anti-fibrotic properties.[2] By inhibiting sEH, DCU prevents the degradation of EETs, leading to their increased bioavailability and enhanced biological effects, which include the lowering of blood pressure.[1][2] Studies in spontaneously hypertensive rats have shown that DCU can significantly lower systemic blood pressure.[5]
Signaling Pathway of sEH Inhibition
Experimental Protocol: In Vitro sEH Inhibition Assay (Fluorescence-Based)
This protocol is a general method for assessing the inhibitory activity of 1,3-disubstituted ureas like DCU against sEH. It utilizes a fluorogenic substrate that, upon hydrolysis by sEH, releases a fluorescent product.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., phosphate (B84403) buffer) at the optimal pH for sEH activity.
-
sEH Enzyme Solution: Dilute recombinant sEH enzyme to a predetermined optimal concentration in cold assay buffer.
-
Substrate Solution: Prepare a stock solution of a fluorescent sEH substrate (e.g., PHOME) in DMSO. Dilute to the final working concentration in assay buffer immediately before use.
-
Test Compound (DCU) and Control Solutions: Prepare a stock solution of DCU in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination. A known sEH inhibitor should be used as a positive control, and DMSO alone as a vehicle control.
-
-
Assay Procedure:
-
Plate Setup: In a 96-well black microplate, add the serially diluted DCU, positive control, or vehicle control. Include wells with only assay buffer for background fluorescence measurement.
-
Enzyme Addition: Add the diluted sEH enzyme solution to each well containing the test compounds and controls. Add only assay buffer to the background wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., ~330 nm excitation and ~465 nm emission for the product of PHOME hydrolysis). The assay can be run in kinetic or endpoint mode.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of sEH inhibition for each DCU concentration relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the DCU concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Spectroscopic Data
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the cyclohexyl protons are expected. |
| ¹³C NMR | A characteristic signal for the urea carbonyl carbon is expected around 158 ppm, along with signals for the cyclohexyl carbons. |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the urea group is typically observed around 1625-1640 cm⁻¹. N-H stretching vibrations are also present.[1] |
Safety and Handling
This compound is harmful if swallowed.[10] It is recommended to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and a dust mask.[9] It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a multifaceted compound with established importance in synthetic organic chemistry and growing significance in pharmacology. Its role as a byproduct in DCC-mediated couplings is well-understood, and efficient methods for its removal are crucial for the synthesis of pure peptides and other amides. Furthermore, its potent inhibition of soluble epoxide hydrolase makes it an invaluable research tool for investigating the physiological roles of EETs and a promising starting point for the development of novel therapeutics for cardiovascular diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working with this versatile molecule.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Epoxyeicosanoids in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosanoids in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of 20-hydroxyeicosatetraenoic acid and epoxyeicosatrienoic acids in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Inside epoxyeicosatrienoic acids and cardiovascular disease [frontiersin.org]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,3-Dicyclohexylurea: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1,3-Dicyclohexylurea (DCU), a compound of significant interest in drug discovery and development. The document details its molecular characteristics and provides in-depth experimental protocols for its synthesis and for the evaluation of its biological activity as a soluble epoxide hydrolase (sEH) inhibitor.
Core Molecular and Physical Data
This compound is a white crystalline solid. Key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₃H₂₄N₂O | [1][2][3][4] |
| Molecular Weight | 224.34 g/mol | [1][4] |
| Alternate Molecular Weight | 224.3425 g/mol | [2][3] |
| CAS Number | 2387-23-7 | [1][2][3][4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and for assessing its inhibitory effect on soluble epoxide hydrolase (sEH) are provided below. These protocols are foundational for researchers investigating the therapeutic potential of sEH inhibitors.
This protocol describes a common method for the synthesis of this compound.
Materials:
-
p-Methoxybenzoic acid
-
Dioxane
-
2-cyanoaziridine
-
Anhydrous diethyl ether
Procedure:
-
Dissolve 1.52 g of p-Methoxybenzoic acid in 20 ml of dioxane.
-
At 10°C, add a solution of 0.68 g of 2-cyanoaziridine in 3 ml of dioxane to the p-Methoxybenzoic acid solution.
-
Add a solution of 2.06 g of dicyclohexylcarbodiimide in 4 ml of dioxane to the reaction mixture.
-
Stir the reaction mixture for 2 hours at 8-10°C.
-
Crystals of this compound will form. Filter these crystals with suction. The expected yield is approximately 2 g with a melting point of 225°-230° C.[2]
-
The filtrate can be further processed to isolate other products if desired by evaporating the solvent in a vacuum and triturating the residue with diethyl ether.[2]
This assay is a common high-throughput screening method to identify and characterize sEH inhibitors.
Principle: The assay utilizes a non-fluorescent substrate which, upon hydrolysis by sEH, forms an unstable intermediate. This intermediate undergoes intramolecular cyclization to release a highly fluorescent product. The increase in fluorescence is directly proportional to sEH activity, and the presence of an inhibitor will reduce the rate of fluorescence generation.[3][4][5]
Materials:
-
Recombinant sEH enzyme
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/ml BSA)
-
Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
This compound (or other test inhibitors)
-
DMSO
-
96-well or 384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent substrate in DMSO.
-
Dilute the substrate stock solution to the final working concentration in the sEH assay buffer.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer.
-
Dilute the recombinant sEH enzyme to the desired concentration in cold sEH assay buffer.
-
-
Assay Protocol:
-
To the wells of the microplate, add the serially diluted inhibitor solutions. Include wells with a known sEH inhibitor as a positive control and wells with DMSO as a vehicle control (representing 100% enzyme activity). Also, include wells with only the assay buffer for background fluorescence measurement.
-
Add the diluted sEH enzyme solution to each well, except for the background control wells (add assay buffer instead).
-
Pre-incubate the plate for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.[3][6]
-
Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 20-30 minutes) with readings taken at regular intervals (e.g., every 30-60 seconds). The excitation wavelength is typically around 330-360 nm and the emission wavelength is around 460-465 nm.[4][5][7]
-
-
Data Analysis:
-
Calculate the rate of the reaction (increase in fluorescence per unit of time) for each inhibitor concentration.
-
Normalize the data, with the vehicle control representing 100% activity and the background control as 0%.
-
Plot the percentage of sEH activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
This assay offers a highly sensitive and direct method for quantifying sEH activity and screening for inhibitors.
Principle: The assay is based on the differential partitioning of a radiolabeled substrate and its product. A lipophilic radiolabeled substrate is converted by sEH into a more polar diol product. An organic solvent is then used to extract the unreacted lipophilic substrate, leaving the more polar radiolabeled diol product in the aqueous phase. The radioactivity in the aqueous phase is proportional to the enzyme activity.[1]
Materials:
-
Recombinant sEH enzyme
-
Assay Buffer (e.g., Bis-Tris/HCl)
-
Radiolabeled substrate (e.g., [³H]-trans-diphenylpropene oxide, [³H]-t-DPPO)
-
This compound (or other test inhibitors)
-
DMSO
-
Methanol
-
Organic solvent (e.g., isooctane (B107328) or dodecane)
-
Scintillation cocktail
-
Microcentrifuge tubes
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Dilute the sEH enzyme to the desired concentration in the assay buffer.
-
Prepare the radiolabeled substrate solution by diluting the stock in ethanol to achieve the final desired concentration in the assay.
-
-
Assay Protocol:
-
In microcentrifuge tubes, add the inhibitor solution (or DMSO for the vehicle control).
-
Add the diluted sEH enzyme solution to each tube.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the radiolabeled substrate solution.
-
Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 30°C.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding methanol.
-
Add the organic solvent to each tube.
-
Vortex vigorously to extract the unreacted substrate into the organic phase.
-
Centrifuge the tubes to separate the aqueous and organic phases.
-
-
Quantification:
-
Carefully transfer an aliquot of the aqueous phase (containing the radiolabeled diol product) to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the average CPM for the vehicle control (100% activity) and a blank (no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration.
-
Logical Workflow for sEH Inhibitor Evaluation
The following diagram illustrates the general workflow for the synthesis and evaluation of potential sEH inhibitors like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dicyclohexylurea (DCU) is a molecule of significant interest in the fields of organic synthesis and pharmaceutical development. It is most commonly known as a byproduct of coupling reactions involving N,N'-dicyclohexylcarbodiimide (DCC), a widely used reagent for the formation of amide and ester bonds. The removal of DCU from reaction mixtures can be challenging due to its variable solubility, making a thorough understanding of its solubility profile in various organic solvents crucial for process optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of DCU, presenting available quantitative and qualitative data, detailed experimental protocols for solubility determination, and a visualized workflow to aid researchers in their laboratory practices.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. For a molecule like this compound, its solubility is primarily governed by its molecular structure: a central polar urea (B33335) functional group flanked by two nonpolar cyclohexyl groups. This amphipathic nature results in a complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, when interacting with different organic solvents.
Factors influencing the solubility of DCU include:
-
Solvent Polarity: The polarity of the solvent plays a critical role in its ability to solvate the polar urea core and the nonpolar cyclohexyl rings.
-
Temperature: Generally, the solubility of solid organic compounds, including DCU, increases with temperature.[1]
-
Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the urea moiety of DCU, enhancing solubility.
-
Molecular Size and Shape of the Solvent: The ability of solvent molecules to pack around the DCU molecule can also influence the dissolution process.
Quantitative and Qualitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for this compound in a range of common organic solvents. It is important to note that precise, temperature-controlled quantitative data for DCU is not extensively available in the public domain. The data presented here is compiled from various sources and should be used as a guide. For precise applications, experimental determination of solubility is highly recommended.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 4.5 mg/mL | With gentle warming.[2][3] |
| Dimethyl Sulfoxide (DMSO) | 60 | 5 mg/mL | With ultrasonic and warming. |
| Ethanol | Not Specified | ≥ 2.5 mg/mL | Saturation unknown. |
| Water | Not Specified | log10(S) = -4.41 mol/L | Predicted value using the Crippen Method.[4][5] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility Description | Reference |
| Acetone | Soluble | [1][6] |
| Acetonitrile | Sparingly Soluble | [7][8] |
| Dichloromethane (DCM) | Sparingly Soluble | [6][8] |
| Dimethylformamide (DMF) | Soluble | [8] |
| Methanol | Slightly Soluble | [3][9] |
| Water | Poorly soluble / Insoluble | [1][10] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data in a specific solvent system, the following experimental protocol for the widely accepted shake-flask method is provided.
The Shake-Flask Method for Thermodynamic Solubility Determination
This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.
1. Principle:
An excess amount of the solid compound (solute) is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved substance. The concentration of the dissolved compound in the saturated solution is then determined analytically.
2. Materials and Equipment:
-
This compound (solid, high purity)
-
Solvent of interest (analytical grade)
-
Vials with screw caps (B75204) or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Reference standards of this compound for calibration
3. Detailed Methodology:
a. Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (this will be used for creating a calibration curve).
-
Prepare a series of calibration standards by diluting the stock solution to various known concentrations.
b. Equilibration:
-
Add an excess amount of solid this compound to a vial. The excess should be sufficient to ensure that a solid phase remains at the end of the experiment.
-
Add a known volume of the solvent of interest to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or on a magnetic stirrer within a temperature-controlled environment.
-
Agitate the mixture at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibrium may need to be determined empirically.
c. Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
d. Analytical Determination:
-
Analyze the prepared calibration standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (absorbance vs. concentration).
-
Analyze the diluted sample of the saturated solution using the same analytical method.
-
Determine the concentration of this compound in the diluted sample by interpolating its response on the calibration curve.
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
4. Considerations and Best Practices:
-
Purity of DCU: The purity of the this compound used can significantly impact the solubility results.
-
Temperature Control: Maintaining a constant and accurately known temperature is crucial as solubility is temperature-dependent.
-
Equilibration Time: It is essential to ensure that the system has reached equilibrium. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured concentration does not change.
-
Solvent Evaporation: Vials should be well-sealed to prevent any loss of solvent, which would lead to an artificially high solubility value.
-
pH of the Medium: For ionizable compounds, the pH of the solvent can have a dramatic effect on solubility. While DCU is not strongly ionizable, this should be a consideration in buffered aqueous systems.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound (CAS 2387-23-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chemeo.com [chemeo.com]
- 6. benchchem.com [benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. N,N'-DICYCLOHEXYLUREA | 2387-23-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 1,3-Dicyclohexylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-dicyclohexylurea (DCU), a compound of significant interest in organic synthesis and pharmaceutical research. This document details its melting point, physical state, and solubility, supported by experimental protocols and an exploration of its molecular characteristics.
Executive Summary
This compound is a white crystalline solid at ambient temperature.[1] Its high melting point and limited solubility in aqueous media are defining characteristics, stemming from its molecular structure. This guide offers detailed data and methodologies for the accurate assessment of these properties, crucial for its application in research and development.
Physical and Chemical Properties
The physical state and melting point of a compound are fundamental parameters that influence its handling, formulation, and application.
Physical State
At standard laboratory conditions, this compound exists as a white to off-white crystalline powder.[1][2] Its solid nature is a direct consequence of its high melting point, which is significantly above room temperature.
Melting Point
The melting point of this compound is consistently reported in a narrow range, indicating a high degree of purity for commercially available samples. Impurities will typically lead to a depression and broadening of the melting point range.[3][4]
Table 1: Melting Point of this compound
| Property | Value |
| Melting Point | 232-233 °C (literature) |
Solubility
The solubility of this compound is a critical factor in its application, particularly in drug development where bioavailability is key. Its structure, featuring two bulky, nonpolar cyclohexyl groups, renders it poorly soluble in water.[5][7][8] However, it exhibits greater solubility in various organic solvents.[5]
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Poorly soluble (<1%) |
| Ethanol | More soluble than in water |
| Acetone | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble, especially with gentle warming |
Molecular Structure and its Influence on Physical Properties
The physical properties of this compound are intrinsically linked to its molecular structure. The central urea (B33335) moiety contains polar N-H and C=O groups capable of hydrogen bonding.[1] In simple ureas, these hydrogen bonds are a dominant intermolecular force, leading to a crystalline solid state.[1][11]
However, in this compound, the two large, hydrophobic cyclohexyl groups significantly influence its properties.[5] While the urea core can still participate in hydrogen bonding, the bulky cyclohexyl groups introduce steric hindrance and increase the nonpolar surface area. This combination of a polar core and nonpolar appendages results in strong intermolecular interactions within the crystal lattice, contributing to its high melting point and stability.[5] The hydrophobic nature of the cyclohexyl rings is also the primary reason for its low aqueous solubility.[5]
Experimental Protocols
Accurate determination of physical properties is paramount in chemical research. The following sections detail standardized protocols for the synthesis and melting point determination of this compound.
Synthesis of this compound
This compound is often formed as a byproduct in coupling reactions utilizing dicyclohexylcarbodiimide (B1669883) (DCC).[12] A general synthesis procedure is as follows:
Materials:
-
Dicyclohexylcarbodiimide (DCC)
-
Amine (e.g., in the context of an amide bond formation) or water
-
Appropriate solvent (e.g., Dichloromethane, Dioxane)
Procedure:
-
Dissolve the carboxylic acid and amine (or other nucleophile) in the chosen solvent in a reaction vessel.
-
Add a solution of DCC in the same solvent to the reaction mixture, typically at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed, monitoring its progress by a suitable technique (e.g., Thin Layer Chromatography).
-
Upon completion, the insoluble this compound will precipitate out of the solution.
-
The precipitate can be isolated by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Note: Dicyclohexylcarbodiimide is a potent sensitizer (B1316253) and should be handled with appropriate personal protective equipment.
Melting Point Determination
The melting point of this compound can be accurately determined using the capillary method with a melting point apparatus.[3][13][14]
Materials:
-
Purified this compound
-
Melting point capillary tubes (one end sealed)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 232 °C.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting).
-
The melting point is reported as the range between these two temperatures. For a pure compound, this range should be narrow (0.5-2 °C).[4]
Logical Relationship Diagram
The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physical state at room temperature.
Caption: Relationship between molecular structure and physical state.
This guide provides foundational knowledge for professionals working with this compound, enabling a better understanding of its physical characteristics for more effective application in scientific endeavors.
References
- 1. The Molecular Structure and Properties of Urea_Chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. athabascau.ca [athabascau.ca]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Buy this compound | 2387-23-7 [smolecule.com]
- 7. Pharmacokinetic evaluation of a this compound nanosuspension formulation to support early efficacy assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Urea - Wikipedia [en.wikipedia.org]
- 12. Dicyclohexylurea - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. byjus.com [byjus.com]
Spectroscopic Profile of 1,3-Dicyclohexylurea: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for 1,3-Dicyclohexylurea (DCU), a common byproduct in peptide synthesis utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 5.56-5.58 | d | 2H | N-H | CD₃SOCD₃ |
| 3.29-3.34 | m | 2H | CH-N | CD₃SOCD₃ |
| 1.70-1.74 | m | 4H | Cyclohexyl CH₂ | CD₃SOCD₃ |
| 1.60-1.64 | m | 4H | Cyclohexyl CH₂ | CD₃SOCD₃ |
| 1.49-1.52 | m | 2H | Cyclohexyl CH₂ | CD₃SOCD₃ |
| 0.99-1.29 | m | 10H | Cyclohexyl CH₂ | CD₃SOCD₃ |
Note: ¹H NMR data can vary depending on the solvent used. For instance, in deuterated pyridine, a multiplet corresponding to 4 protons of the cyclohexyl group has been reported at δ 1.56 ppm[1].
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 157.5 | C=O (Urea) |
| 48.9 | CH-N |
| 33.8 | Cyclohexyl CH₂ |
| 26.1 | Cyclohexyl CH₂ |
| 25.2 | Cyclohexyl CH₂ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3320 | Strong, Sharp | N-H Stretch |
| ~2925 | Strong | C-H Stretch (asymmetric) |
| ~2850 | Strong | C-H Stretch (symmetric) |
| ~1625 | Strong | C=O Stretch (Amide I) |
| ~1575 | Strong | N-H Bend (Amide II) |
| ~1450 | Medium | C-H Bend |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Method |
| 225.1958 | [M+H]⁺ | ESI |
| 224 | [M]⁺ | EI |
| 142 | [M - C₆H₁₀]⁺ | EI |
| 127 | [C₆H₁₁NHCO]⁺ | EI |
| 99 | [C₆H₁₁NH₂]⁺ | EI |
| 83 | [C₆H₁₁]⁺ | EI |
| 56 | EI | |
| 41 | EI |
M represents the molecular ion. The compound has a molecular weight of 224.34 g/mol [2][3].
Logical and Experimental Workflows
The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.
Caption: Chemical structure of this compound.
Caption: General workflow for spectroscopic analysis.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound.[4]
-
Sample Preparation :
-
For ¹H NMR, accurately weigh 5-25 mg of the this compound sample. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary.[5]
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample completely.[4][6] Gentle vortexing or sonication can aid dissolution.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube to remove any solid particulates, which can negatively affect the spectral quality.[7]
-
Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[6]
-
If required for precise chemical shift calibration, add a small amount of an internal standard like tetramethylsilane (B1202638) (TMS).[4][5]
-
Cap the NMR tube securely and wipe the exterior with a lint-free tissue.[6]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent, which stabilizes the magnetic field.[6]
-
The magnetic field is shimmed to maximize its homogeneity, resulting in sharper spectral lines.[6]
-
The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[6]
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate data collection.[6]
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]
-
Sample Preparation (ATR-IR) :
-
Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[9]
-
-
Sample Preparation (KBr Pellet) :
-
Grind a few milligrams of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the fine powder to a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Data Acquisition :
-
Place the prepared sample (ATR unit or KBr pellet holder) into the sample compartment of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[8]
-
The final spectrum is presented as absorbance or transmittance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[10]
-
Sample Preparation :
-
Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be low, typically in the range of µg/mL to ng/mL.
-
-
Data Acquisition (Electron Ionization - EI) :
-
The sample is introduced into the ion source, where it is vaporized in a high vacuum.[11]
-
A high-energy beam of electrons bombards the gaseous molecules, causing the ejection of an electron to form a molecular ion (radical cation).[12][13]
-
The high energy often causes the molecular ion to fragment into smaller, characteristic ions.[11]
-
The positively charged ions are accelerated by an electric field into the mass analyzer.[13]
-
The mass analyzer, often using a magnetic field, separates the ions based on their mass-to-charge (m/z) ratio.[11][12]
-
A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[13] The most intense peak is designated as the base peak and assigned a relative abundance of 100%.[12]
-
References
- 1. 1H NMR determination of this compound, glutaric acid and triethylamine in medical four-arm poly(ethylene glycol)-N-hydroxysuccinimide-glutarate for better quality control - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. N,N'-Dicyclohexylurea | C13H24N2O | CID 4277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 2387-23-7 [smolecule.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. Experimental Design [web.mit.edu]
- 9. amherst.edu [amherst.edu]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide to 1,3-Dicyclohexylurea: Safety, Handling, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and biological activity of 1,3-Dicyclohexylurea (DCU). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.
Section 1: Chemical and Physical Properties
This compound is a white solid organic compound. It is known as a byproduct in peptide synthesis when using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and has gained significant interest as a potent inhibitor of soluble epoxide hydrolase (sEH).[1][2]
| Property | Value | Reference |
| Molecular Formula | C13H24N2O | [3] |
| Molecular Weight | 224.34 g/mol | [3] |
| CAS Number | 2387-23-7 | [3] |
| Melting Point | 232-233 °C | [4] |
| Appearance | White solid | [5] |
| Solubility | Poor aqueous solubility | [6] |
Section 2: Toxicological Data
The toxicological profile of this compound indicates that it is harmful if swallowed.[3][7] However, comprehensive data on acute toxicity, such as LD50 values, is limited.
| Parameter | Value | Species | Reference |
| Oral TDLO | 240 ml/kg/4D intermittent | Rat | [7] |
| Acute Oral Toxicity | Harmful if swallowed (GHS Category 4) | N/A | [6][7] |
| Skin Corrosion/Irritation | No irritant effect | N/A | [7] |
| Serious Eye Damage/Irritation | No irritating effect | N/A | [7] |
| Sensitization | No sensitizing effects known | N/A | [7] |
| Carcinogenicity | Not listed by IARC or NTP | N/A | [5][7] |
Section 3: Handling Precautions and Personal Protective Equipment
Standard laboratory safety practices should be employed when handling this compound.
Engineering Controls
Use adequate ventilation to keep airborne concentrations low.[5]
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[5]
-
Skin Protection : Wear appropriate protective gloves to prevent skin exposure.[5]
-
Body Protection : Wear appropriate protective clothing to prevent skin exposure.[5]
-
Respiratory Protection : A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]
General Hygiene Measures
Wash hands before breaks and at the end of work.[8] Avoid breathing dust, vapor, mist, or gas.[5]
Storage
Store in a cool, dry place in a tightly closed container.[5]
Section 4: Experimental Protocols
Pharmacokinetic Study of this compound Nanosuspension in Rats
A study was conducted to evaluate the pharmacokinetic profile of a nanosuspension formulation of this compound to improve its poor aqueous solubility and support in vivo efficacy assessment.[9]
Objective: To determine the plasma concentrations of this compound over time following oral and intravenous administration of a nanosuspension formulation in Sprague-Dawley rats.[9]
Methodology:
-
Animal Model: Male Sprague-Dawley rats.[9]
-
Formulation: A nanosuspension of this compound was prepared to enhance oral bioavailability.[9]
-
Dosing:
-
Blood Sampling: Blood samples were collected at various time points post-dosing.[9]
-
Analysis: Plasma concentrations of this compound were determined using a validated analytical method.[9]
Results: The nanosuspension formulation successfully maintained free plasma levels of this compound above the sEH IC50, enabling pharmacodynamic studies of this poorly soluble compound.[9]
Skin and Eye Irritation Testing
-
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion: This guideline describes a procedure for the assessment of the potential of a test substance to produce irritation or corrosion of the skin. The test is typically performed on rabbits.[10]
-
OECD Test Guideline 405: Acute Eye Irritation/Corrosion: This guideline provides a method for determining the potential of a substance to cause eye irritation or corrosion, also typically using rabbits as the test system.[11][12]
Section 5: Mechanism of Action and Signaling Pathway
The primary biological activity of this compound is the potent and selective inhibition of soluble epoxide hydrolase (sEH).[1][2][8] sEH is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with vasodilatory and anti-inflammatory properties.[1][13] By inhibiting sEH, this compound increases the bioavailability of EETs, leading to its observed physiological effects, such as lowering blood pressure.[1][8]
References
- 1. This compound | High-Purity Urea Derivative [benchchem.com]
- 2. Dicyclohexylurea - Wikipedia [en.wikipedia.org]
- 3. N,N'-Dicyclohexylurea | C13H24N2O | CID 4277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:2387-23-7 | Chemsrc [chemsrc.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Buy this compound | 2387-23-7 [smolecule.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetic evaluation of a this compound nanosuspension formulation to support early efficacy assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 1,3-Dicyclohexylurea as a Soluble Epoxide Hydrolase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dicyclohexylurea (DCU) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolic pathway of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, DCU elevates the endogenous levels of EETs, which are signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties. This technical guide provides a comprehensive overview of the biological activity of DCU as an sEH inhibitor, including its inhibitory potency, mechanism of action, and downstream cellular effects. Detailed experimental protocols for assessing sEH inhibition are provided, along with visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction to Soluble Epoxide Hydrolase and this compound
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of arachidonic acid-derived epoxides, primarily the epoxyeicosatrienoic acids (EETs). EETs are generated by cytochrome P450 epoxygenases and exhibit a range of beneficial physiological effects. However, sEH rapidly hydrolyzes EETs to their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs). The inhibition of sEH has therefore emerged as a promising therapeutic strategy for various diseases, including hypertension, inflammation, and pain.
This compound (DCU) is a small molecule that has been identified as a potent and selective inhibitor of sEH.[1][2] Its ability to stabilize EETs makes it a valuable tool for studying the physiological roles of these lipid mediators and a lead compound for the development of novel therapeutics.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of DCU against sEH has been quantified using various in vitro assays. The most common metrics are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the reported quantitative data for DCU against human and murine sEH.
| Parameter | Enzyme Source | Value (nM) | Reference |
| IC50 | Recombinant Human sEH | 160 | [3][4] |
| IC50 | Recombinant Mouse sEH | 90 | [3][4] |
| Ki | Recombinant Mouse sEH | 22 ± 3 | [5] |
| Ki | Recombinant Human sEH | 30 ± 2 | [5] |
Mechanism of Action and Downstream Signaling
The primary mechanism of action of DCU is the direct inhibition of the catalytic activity of sEH. By binding to the active site of the enzyme, DCU prevents the hydrolysis of EETs. This leads to an accumulation of EETs in various tissues, which can then exert their biological effects.
One of the key downstream signaling pathways modulated by sEH inhibition is the nuclear factor-kappa B (NF-κB) pathway. EETs have been shown to suppress the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes.[6] By increasing EET levels, DCU can therefore attenuate inflammation.
Signaling Pathway of sEH Inhibition by DCU
Caption: DCU inhibits sEH, increasing EETs which suppress NF-κB signaling.
Experimental Protocols
This section provides a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds like DCU against sEH.
Fluorescence-Based sEH Inhibition Assay
This protocol is based on the use of a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, ultimately produces a highly fluorescent product.[7][8][9]
Materials:
-
Recombinant human or mouse sEH
-
This compound (DCU)
-
Fluorogenic sEH substrate (e.g., PHOME)
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of DCU in DMSO.
-
Perform serial dilutions of the DCU stock solution in the assay buffer to achieve a range of desired test concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO as the test wells.
-
-
Enzyme Preparation:
-
Dilute the recombinant sEH to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay period.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the diluted DCU solutions or the vehicle control.
-
Add the diluted sEH solution to all wells except for the "no enzyme" control wells (which should contain only the assay buffer).
-
Incubate the plate for a pre-determined time (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C or room temperature) to allow the inhibitor to bind to the enzyme.[5][8]
-
-
Reaction Initiation and Measurement:
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence over time (kinetic read) or after a fixed incubation period (endpoint read). Typical excitation and emission wavelengths for the product of PHOME hydrolysis are around 330 nm and 465 nm, respectively.[7][8]
-
-
Data Analysis:
-
For kinetic reads, determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percentage of inhibition for each DCU concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the DCU concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Experimental Workflow for sEH Inhibitor Screening
Caption: A typical workflow for screening sEH inhibitors like DCU.
Conclusion
This compound is a well-characterized inhibitor of soluble epoxide hydrolase, demonstrating potent activity against both human and murine forms of the enzyme. Its mechanism of action, involving the stabilization of beneficial EETs, leads to the modulation of key signaling pathways such as NF-κB, resulting in anti-inflammatory effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of DCU and other potential sEH inhibitors. The provided visualizations offer a clear understanding of the molecular interactions and experimental procedures. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of sEH inhibition.
References
- 1. Dicyclohexylurea - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Sapphire North America [sapphire-usa.com]
- 5. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
The Mechanism of Action of 1,3-Dicyclohexylurea on Soluble Epoxide Hydrolase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), a family of lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, sEH reduces the beneficial effects of these endogenous mediators. Inhibition of sEH has thus emerged as a promising therapeutic strategy for a range of diseases, including hypertension, cardiovascular disease, and inflammatory disorders. 1,3-Dicyclohexylurea (DCU) is a potent and selective inhibitor of sEH. This technical guide provides an in-depth analysis of the mechanism of action of DCU on sEH, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.
Introduction
The enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a homodimeric protein with a C-terminal hydrolase domain and an N-terminal phosphatase domain. The hydrolase domain is the primary target for therapeutic intervention and is responsible for the conversion of EETs to dihydroxyeicosatrienoic acids (DHETs).[1] EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and are involved in the regulation of blood pressure, inflammation, and pain perception.[2][3] By inhibiting sEH, compounds like DCU increase the bioavailability of EETs, thereby amplifying their protective effects.[2][4] DCU was one of the first potent and stable urea-based inhibitors of sEH to be identified and has served as a scaffold for the development of numerous other sEH inhibitors.[3]
Mechanism of Action of this compound
This compound acts as a competitive, tight-binding inhibitor of soluble epoxide hydrolase.[3][5] The high potency of DCU suggests that it may mimic one or more of the transition states along the reaction coordinate of epoxide hydrolysis.[5] The central urea (B33335) moiety of DCU is crucial for its inhibitory activity, as it can form key hydrogen bond interactions within the active site of the enzyme.[6] The two cyclohexyl groups, being hydrophobic, occupy the wide, L-shaped binding pocket of the sEH active site, which is lined with predominantly apolar residues.[5][6]
Structural studies of sEH in complex with other urea-based inhibitors have revealed the key amino acid residues involved in binding. The catalytic mechanism of sEH involves a nucleophilic attack by Asp333 on an epoxide carbon, which is protonated by one or two tyrosine residues (Tyr381 and Tyr465).[7][8] It is proposed that the urea carbonyl of DCU interacts with the catalytic tyrosines, while the urea nitrogens may interact with other active site residues, effectively blocking substrate access and catalysis.
Quantitative Data: Inhibitory Potency of DCU
The inhibitory potency of this compound against soluble epoxide hydrolase has been determined in various studies. The following table summarizes key quantitative data for human and murine sEH.
| Parameter | Human sEH | Murine sEH | Reference |
| IC50 (nM) | 22 ± 3 | - | [9] |
| Ki (nM) | 30 | 26 | [5] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Signaling Pathways Modulated by sEH Inhibition
The inhibition of sEH by DCU leads to an accumulation of EETs, which in turn modulates several downstream signaling pathways, contributing to the therapeutic effects.
Anti-inflammatory Signaling
EETs have been shown to exert anti-inflammatory effects by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway.[1] By inhibiting the activation of NF-κB, EETs reduce the expression of pro-inflammatory genes, such as those encoding for cytokines and adhesion molecules.[1]
Vasodilatory and Cardioprotective Signaling
EETs are potent vasodilators, and their accumulation following sEH inhibition contributes to a reduction in blood pressure.[4] This effect is mediated, in part, through the activation of calcium-activated potassium channels (KCa) in vascular smooth muscle cells, leading to hyperpolarization and relaxation. Furthermore, sEH inhibition has been shown to activate the AMP-activated protein kinase (AMPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are involved in cell survival and protection against ischemic injury.[2]
Experimental Protocols
Protocol 1: Determination of IC50 for DCU using a Fluorescence-Based Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of DCU against human recombinant sEH.
Materials:
-
Recombinant human sEH
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorescent substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
This compound (DCU)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare DCU dilutions: Prepare a stock solution of DCU in DMSO. Create a serial dilution of DCU in sEH Assay Buffer to achieve a range of final assay concentrations.
-
Enzyme Preparation: Dilute the recombinant human sEH to the desired working concentration in cold sEH Assay Buffer.
-
Assay Setup:
-
Add sEH Assay Buffer to all wells.
-
Add the diluted DCU, a positive control inhibitor, or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Include "no enzyme" controls to measure background fluorescence.
-
Add the diluted sEH enzyme to all wells except the "no enzyme" controls.
-
Incubate the plate for 5 minutes at 30°C.
-
-
Reaction Initiation: Prepare the fluorescent substrate solution in sEH Assay Buffer. Add the substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the substrate. Measure the fluorescence kinetically over a set period (e.g., 20 minutes) or as an endpoint reading.[10]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction for kinetic reads.
-
Determine the percent inhibition for each DCU concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of DCU concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: X-ray Crystallography for Structural Analysis of DCU-sEH Complex
This protocol provides a general workflow for determining the crystal structure of sEH in complex with DCU.
Procedure:
-
Protein Expression and Purification: Express and purify recombinant human sEH.
-
Crystallization: Screen for crystallization conditions to obtain high-quality crystals of sEH. Batch crystallization or vapor diffusion methods can be employed.[11]
-
Ligand Soaking: Soak the sEH crystals in a solution containing a high concentration of DCU.[11]
-
Data Collection: Collect X-ray diffraction data from the soaked crystals at a synchrotron source.[12]
-
Structure Solution and Refinement: Solve the crystal structure using molecular replacement with a known sEH structure as a search model. Refine the model against the diffraction data.[12]
-
Analysis: Analyze the electron density maps to determine the binding mode of DCU within the sEH active site and identify key interactions.
Logical Relationship of DCU's Mechanism of Action
The following diagram illustrates the logical flow of how DCU exerts its therapeutic effects through the inhibition of sEH.
Conclusion
This compound is a well-characterized, potent inhibitor of soluble epoxide hydrolase. Its mechanism of action involves competitive, tight-binding to the enzyme's active site, leading to the stabilization of endogenous EETs. This, in turn, modulates key signaling pathways involved in inflammation, vascular tone, and cell survival. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on sEH inhibitors and related therapeutic areas. Further investigation into the structural basis of DCU's interaction with human sEH will continue to inform the design of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human soluble epoxide hydrolase: structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Exploring serial crystallography for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 1,3-Dicyclohexylurea: A Technical Guide for Researchers
An In-depth Exploration of 1,3-Dicyclohexylurea as a Potent Modulator of the Soluble Epoxide Hydrolase Pathway for Cardiovascular and Inflammatory Diseases.
Executive Summary
This compound (DCU), a small molecule urea (B33335) derivative, has emerged as a significant subject of research in the fields of pharmacology and drug discovery. Primarily recognized as a potent and selective inhibitor of soluble epoxide hydrolase (sEH), DCU holds considerable promise for therapeutic applications, particularly in the management of hypertension and inflammatory conditions. This technical guide provides a comprehensive overview of the core scientific principles underlying the therapeutic potential of DCU, with a focus on its mechanism of action, quantitative biological data, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction to this compound (DCU)
This compound (IUPAC name: N,N'-Dicyclohexylurea) is a white crystalline solid that has historically been known as a byproduct in peptide synthesis when using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.[1] Beyond its role in synthetic chemistry, DCU has garnered significant attention for its potent biological activity as an inhibitor of soluble epoxide hydrolase (sEH).[2] This inhibitory action forms the basis of its primary therapeutic potential.
While some initial reports suggested a possible role for DCU as a cannabinoid receptor type 1 (CB1) antagonist, extensive literature searches have not yielded substantive evidence, such as binding affinities (Ki) or functional assay data, to support this claim as a primary or potent mechanism of action. Therefore, this guide will focus on the well-documented activity of DCU as an sEH inhibitor.
Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase
The principal therapeutic target of this compound is the enzyme soluble epoxide hydrolase (sEH). sEH plays a crucial role in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs). EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and possess potent vasodilatory, anti-inflammatory, and anti-fibrotic properties.[3][4]
The enzyme sEH hydrolyzes EETs to their corresponding, and significantly less active, dihydroxyeicosatrienoic acids (DHETs).[1] By inhibiting sEH, DCU effectively prevents the degradation of EETs, leading to an increase in their circulating and tissue concentrations. The elevated levels of EETs then exert their beneficial effects, primarily through the hyperpolarization of vascular smooth muscle cells, which leads to vasodilation and a reduction in blood pressure.[3]
Signaling Pathway of sEH Inhibition by DCU
The following diagram illustrates the signaling cascade affected by DCU's inhibition of sEH.
Quantitative Data on the Biological Activity of this compound
The potency of DCU as an sEH inhibitor and its effects in preclinical models have been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Soluble Epoxide Hydrolase
| Parameter | Enzyme Source | Value | Reference |
| IC50 | Recombinant Human sEH | 160 nM | [4] |
| IC50 | Recombinant Mouse sEH | 90 nM | [4] |
| Ki | Recombinant Human sEH | 30 nM | [5] |
Table 2: In Vivo Antihypertensive Effects of this compound in Rat Models
| Animal Model | Administration Route | Dose | Blood Pressure Reduction | Reference |
| Spontaneously Hypertensive Rats (SHR) | Intraperitoneal | Not specified | 22 ± 4 mmHg | [6] |
| Angiotensin II-induced Hypertensive Rats | Oral (Nanosuspension) | 30 mg/kg (twice daily for 4 days) | Nearly 30 mmHg | [1][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro sEH Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the inhibitory activity of DCU against sEH using a fluorescent substrate.
Principle: The assay utilizes a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH to produce a highly fluorescent product. The reduction in the rate of fluorescence generation in the presence of an inhibitor is proportional to its inhibitory potency.[8]
Materials:
-
Recombinant human or murine soluble epoxide hydrolase (sEH)
-
Fluorescent sEH substrate (e.g., PHOME)
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
This compound (DCU)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of DCU in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the DCU stock solution in DMSO to create a range of concentrations for IC50 determination.
-
Prepare a DMSO-only control (vehicle).
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant sEH enzyme to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a working solution of the fluorescent substrate (PHOME) in assay buffer.
-
-
Assay Protocol:
-
Add 2 µL of the serially diluted DCU solutions or DMSO vehicle to the wells of a 96-well black microplate.
-
Add 98 µL of the diluted sEH enzyme solution to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 100 µL of the sEH substrate solution to each well.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 465 nm.
-
The assay can be performed in kinetic mode (reading fluorescence every minute for 30 minutes) or as an endpoint assay (reading after a fixed incubation time).
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot for the kinetic assay.
-
Determine the percent inhibition for each DCU concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the DCU concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Experimental Workflow:
In Vivo Antihypertensive Study in Rats
This protocol outlines a general procedure for evaluating the antihypertensive effects of DCU in a rat model of hypertension. Due to DCU's poor aqueous solubility, a nanosuspension formulation is typically required for effective in vivo delivery.[1][9]
Animal Model:
-
Spontaneously Hypertensive Rats (SHR) or pharmacologically-induced hypertensive models (e.g., angiotensin II infusion in Sprague-Dawley rats).
Materials:
-
This compound (DCU)
-
Vehicle for nanosuspension (e.g., 0.5% w/w Tween 80 in phosphate (B84403) buffered saline, pH 7.4)
-
Glass beads (for wet milling)
-
Stir plate
-
Apparatus for blood pressure measurement (e.g., tail-cuff method or telemetry)
-
Oral gavage needles
Procedure:
-
Preparation of DCU Nanosuspension:
-
A stock nanosuspension can be prepared by wet milling.[10]
-
Combine bulk DCU, glass beads (approximately 1.5 times the weight of the final formulation), and the vehicle in a scintillation vial.
-
Stir the mixture at approximately 1,200 rpm for 24-48 hours.
-
Harvest the nanosuspension by filtering to remove the glass beads.
-
Characterize the nanosuspension for particle size, potency, and stability.
-
-
Animal Dosing and Blood Pressure Measurement:
-
Acclimatize the hypertensive rats to the experimental conditions.
-
Measure baseline blood pressure for each animal.
-
Administer the DCU nanosuspension or vehicle control orally via gavage at the desired dose (e.g., 30 mg/kg).
-
Measure blood pressure at various time points post-administration (e.g., 1, 2, 4, 6, 8, 24 hours) to determine the time course of the antihypertensive effect.
-
For chronic studies, administer the formulation daily or twice daily for a specified period (e.g., 4 days) and monitor blood pressure regularly.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal at each time point.
-
Compare the blood pressure changes in the DCU-treated group with the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).
-
Plasma samples can be collected to determine the pharmacokinetic profile of DCU and correlate it with the pharmacodynamic (blood pressure) response.
-
Experimental Workflow:
Challenges and Future Directions
A significant challenge associated with the development of this compound as a therapeutic agent is its poor aqueous solubility.[1][9] While the formulation of nanosuspensions has shown promise in preclinical studies to enhance bioavailability, further formulation development will be necessary for clinical applications. Strategies such as the development of prodrugs or the use of advanced drug delivery systems could be explored.
The high potency and selectivity of DCU for sEH make it an excellent tool compound for further investigating the therapeutic potential of sEH inhibition in a variety of diseases beyond hypertension, including inflammatory disorders, neuropathic pain, and organ protection. Future research should focus on optimizing the pharmacokinetic properties of DCU or its derivatives to improve their drug-like characteristics and advance them toward clinical evaluation.
Conclusion
This compound is a potent and selective inhibitor of soluble epoxide hydrolase with demonstrated efficacy in preclinical models of hypertension. Its mechanism of action, centered on the stabilization of beneficial epoxyeicosatrienoic acids, provides a strong rationale for its therapeutic potential in cardiovascular and inflammatory diseases. While challenges related to its physicochemical properties remain, the data presented in this technical guide underscore the importance of DCU as a valuable pharmacological tool and a promising lead compound for the development of novel therapeutics. The detailed experimental protocols and quantitative data provided herein are intended to facilitate further research and development in this exciting area of drug discovery.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Novel Diarylurea Based Allosteric Modulators of the Cannabinoid CB1 Receptor: Evaluation of Importance of 6-Pyrrolidinylpyridinyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Oral delivery of this compound nanosuspension enhances exposure and lowers blood pressure in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H NMR determination of this compound, glutaric acid and triethylamine in medical four-arm poly(ethylene glycol)-N-hydroxysuccinimide-glutarate for better quality control - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of utilization of nanosuspension formulation to enhance exposure of this compound in rats: Preparation for PK/PD study via subcutaneous route of nanosuspension drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Unwanted Precipitate: A Technical Guide to 1,3-Dicyclohexylurea in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1,3-dicyclohexylurea (DCU), a frequently encountered and often problematic byproduct in chemical synthesis. Primarily generated from the use of the popular coupling reagent N,N'-dicyclohexylcarbodiimide (DCC), the effective management of DCU is a critical consideration in process development and purification strategies. This document outlines the discovery and formation of DCU, presents its physicochemical properties with a focus on solubility, details experimental protocols for its removal, and provides visual representations of the underlying chemical pathways and workflows.
The Genesis of a Byproduct: DCC-Mediated Coupling Reactions
This compound is the hydrated and rearranged product of N,N'-dicyclohexylcarbodiimide (DCC), a powerful dehydrating agent widely employed in the formation of amide and ester bonds.[1][2] First introduced in the 1950s for peptide synthesis, DCC facilitates the condensation of a carboxylic acid and a nucleophile (an amine or alcohol) by activating the carboxyl group.[3] This activation, however, invariably leads to the formation of the highly insoluble DCU as a stoichiometric byproduct.[1] The core of DCC's reactivity lies in its carbodiimide (B86325) functional group (-N=C=N-), which readily reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the nucleophile, leading to the desired product and the DCU byproduct.
Data Presentation: Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of DCU is paramount for developing effective purification strategies. Its most notable characteristic is its low solubility in a wide range of common organic solvents, a property that is both a challenge and an opportunity for its removal.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₄N₂O | [2] |
| Molar Mass | 224.34 g/mol | [2] |
| Melting Point | 232-233 °C | [4] |
| Appearance | White crystalline powder | [4] |
Table 1: Physical Properties of this compound
| Solvent | Solubility | Temperature | Reference |
| Water | < 1% | Room Temperature | [5][6] |
| Dichloromethane (B109758) (DCM) | Soluble | Room Temperature | [7] |
| N,N-Dimethylformamide (DMF) | Soluble | Room Temperature | [7] |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | Heated to 60°C | [8] |
| Ethanol | ≥ 2.5 mg/mL | Room Temperature | [8] |
| Acetonitrile | Sparingly soluble | Room Temperature | [5] |
| Diethyl Ether | Sparingly soluble | Room Temperature | [5] |
| Ethyl Acetate | Sparingly soluble | Room Temperature | [5] |
Table 2: Solubility of this compound in Common Solvents
Experimental Protocols: Management and Removal of this compound
The effective removal of DCU from a reaction mixture is a critical step in the synthesis of the desired product. The following protocols outline common procedures for both DCC-mediated coupling reactions and the subsequent removal of the DCU byproduct.
General Protocol for DCC-Mediated Amide Coupling
This protocol describes a typical procedure for the formation of an amide bond using DCC as the coupling agent.
Materials:
-
Carboxylic acid
-
Amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
(Optional) 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) as additives to improve reaction rates and suppress side reactions.
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent.
-
If using, add the catalyst (DMAP, 0.1 equivalents) or additive (HOBt, 1.0 equivalent) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of the anhydrous solvent.
-
Slowly add the DCC solution to the stirred reaction mixture at 0 °C. A white precipitate of DCU should begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
Protocol for the Removal of this compound by Filtration and Washing
This protocol details the standard workup procedure to isolate the desired product from the DCU byproduct.
Materials:
-
Reaction mixture from the DCC coupling
-
Dichloromethane (DCM) or other suitable solvent
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Büchner funnel and filter paper or a fritted glass funnel
Procedure:
-
Upon completion of the reaction, cool the reaction mixture in an ice bath to further precipitate the DCU.
-
Filter the reaction mixture through a Büchner funnel or a fritted glass funnel to remove the bulk of the precipitated DCU. Wash the filter cake with a small amount of cold solvent to recover any entrained product.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. These washes remove unreacted starting materials, catalysts, and other water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If residual DCU is still present, further purification by crystallization or column chromatography may be necessary. For crystallization, dissolving the crude product in a minimal amount of a hot solvent in which the desired product is soluble but DCU is not, followed by cooling, can be effective. Alternatively, trituration with a solvent in which DCU is poorly soluble (e.g., diethyl ether or acetonitrile) can also help to remove remaining traces.[5]
Visualizing the Chemistry: Diagrams of Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key chemical transformations and experimental procedures discussed in this guide.
Caption: Mechanism of DCC-mediated coupling.
Caption: Experimental workflow for DCU removal.
Conclusion
The formation of this compound is an inherent consequence of using the versatile and efficient DCC coupling agent. While its low solubility presents a purification challenge, a thorough understanding of its properties and the application of appropriate experimental techniques can lead to its effective removal. For syntheses where DCU removal proves particularly difficult, alternative coupling reagents such as the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) may be considered, as the corresponding urea (B33335) byproduct can be easily removed with an aqueous workup. This guide provides the necessary foundational knowledge for researchers to anticipate, manage, and mitigate the impact of DCU in their synthetic endeavors, ultimately leading to higher purity products and more efficient drug development workflows.
References
- 1. rsc.org [rsc.org]
- 2. Dicyclohexylurea - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. N,N'-DICYCLOHEXYLUREA | 2387-23-7 [chemicalbook.com]
- 5. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
An In-depth Technical Guide on the Environmental Fate and Toxicology of 1,3-Dicyclohexylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dicyclohexylurea (DCU) is a chemical compound with applications in various industrial and pharmaceutical processes. This technical guide provides a comprehensive overview of the current scientific understanding of its environmental fate and toxicological profile. Due to a notable lack of extensive experimental data in publicly accessible literature, this guide combines available information with predictions from established quantitative structure-activity relationship (QSAR) models to offer a thorough assessment. The information presented herein is intended to support environmental risk assessments and guide future research on this compound.
Chemical and Physical Properties
A foundational understanding of the environmental behavior and toxicological effects of a chemical begins with its physical and chemical properties. A summary of key properties for this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2387-23-7 | [1][2] |
| Molecular Formula | C₁₃H₂₄N₂O | [2][3] |
| Molecular Weight | 224.34 g/mol | [1][2] |
| Melting Point | 232-233 °C (literature) | [4] |
| Boiling Point | 408 °C (estimated) | [4] |
| Water Solubility | 3.88 mg/L at 25°C (estimated) | [5] |
| log Kow (Octanol-Water Partition Coefficient) | 2.95 (estimated) | [5] |
| Vapor Pressure | 2.32E-05 Pa (estimated) | |
| Henry's Law Constant | 1.95E-05 atm-m³/mole (estimated) |
Environmental Fate
The environmental fate of a chemical describes its transport and transformation in various environmental compartments. The following sections detail the available information and predictions regarding the environmental persistence and mobility of this compound.
Abiotic Degradation
Hydrolysis: Based on its chemical structure, which contains a stable urea (B33335) linkage, this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9).
Photodegradation: In the atmosphere, the primary degradation pathway for vapor-phase this compound is predicted to be its reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 1.5 days. Direct photolysis in water is not expected to be a significant degradation process.
Biodegradation
There is a lack of experimental data from standardized ready biodegradability tests (e.g., OECD 301 series) for this compound. However, its presence has been noted in environmental samples associated with hydraulic fracturing fluids, suggesting a degree of persistence.[6]
Environmental Distribution and Transport
Soil Mobility: The predicted organic carbon-normalized soil sorption coefficient (Koc) for this compound is in the range of 800 to 1600, suggesting low to moderate mobility in soil. Chemicals with Koc values in this range are expected to have a tendency to adsorb to soil organic matter and sludge.
Bioaccumulation: The estimated bioconcentration factor (BCF) for this compound is relatively low, suggesting that the potential for bioaccumulation in aquatic organisms is not significant. Safety Data Sheets for the compound state that it is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[7][8]
Ecotoxicology
Ecotoxicological data is crucial for assessing the potential risk of a chemical to environmental organisms.
Aquatic Toxicity
Limited experimental data from a UK government source indicates that this compound exhibits low toxicity to aquatic organisms. The available data is summarized in Table 2. It is important to note that these tests were likely conducted up to the limit of the compound's water solubility.
Table 2: Summary of Aquatic Ecotoxicity Data for this compound
| Test Organism | Endpoint | Result | Guideline | Source |
| Fish | 96-hour LC50 | No acute toxicity identified up to water solubility (<1 mg/L) | OECD 203 | |
| Invertebrate (Daphnia) | 48-hour EC50 | No acute toxicity identified up to water solubility (≤0.3 mg/L) | EU C.2 | |
| Algae | 72-hour EC50 | No growth inhibition identified up to water solubility (<40 mg/L) | EU C.3 | |
| Microorganisms | EC50 | >10,000 mg/L | ISO 8192 |
Mammalian Toxicology
The assessment of potential risks to human health relies on mammalian toxicology data.
Acute Toxicity
Several Safety Data Sheets (SDS) for this compound classify it as "Harmful if swallowed".[9] One SDS provides a rat oral Lowest Published Toxic Dose (TDLO) of 240 mg/kg for intermittent exposure over 4 days.[9] Comprehensive acute toxicity studies determining the median lethal dose (LD50) via oral, dermal, or inhalation routes were not found in the public domain.
Sub-chronic and Chronic Toxicity
No information regarding the sub-chronic or chronic toxicity of this compound was identified in the reviewed literature.
Genotoxicity and Carcinogenicity
There is a lack of publicly available data from standard genotoxicity assays such as the Ames test or in vitro and in vivo micronucleus assays for this compound. Similarly, no carcinogenicity studies have been reported. One safety data sheet indicates that no component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[7]
Mechanism of Action
In mammalian systems, this compound is known to be a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH).[6][10] This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules with various physiological roles, including the regulation of blood pressure and inflammation. By inhibiting sEH, DCU increases the levels of EETs, leading to vasodilation.[6]
Experimental Protocols and Analytical Methods
Analytical Methods: The determination of this compound in various matrices is essential for conducting fate and toxicology studies. A common analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). One study describes a method using an API 4000 triple quadrupole mass spectrometer with an electrospray ionization source in positive ion mode. The product ions formed at a collision energy of 23 eV were monitored for quantification (m/z 225.1 → 100.1).[10]
Visualizations
Logical Relationship of Environmental Fate Assessment
Caption: Logical flow of assessing the environmental fate of this compound.
Workflow for Aquatic Toxicity Testing
Caption: Generalized workflow for conducting aquatic toxicity tests.
Signaling Pathway of sEH Inhibition
Caption: Mechanism of action of this compound via inhibition of soluble epoxide hydrolase.
Conclusion and Future Directions
The available data, largely based on computational predictions and limited experimental findings, suggests that this compound has low to moderate persistence and low potential for bioaccumulation in the environment. Its ecotoxicological profile indicates low toxicity to aquatic organisms. While some information on acute oral toxicity in mammals exists, a comprehensive toxicological database is lacking.
To provide a more definitive environmental risk assessment, further experimental studies are strongly recommended. These should include:
-
Environmental Fate: Ready biodegradability testing (e.g., OECD 301), hydrolysis studies under various pH conditions (OECD 111), and soil adsorption/desorption experiments (OECD 106).
-
Ecotoxicology: Acute and chronic toxicity testing on a broader range of aquatic and terrestrial organisms.
-
Mammalian Toxicology: Comprehensive acute toxicity studies (oral, dermal, inhalation), repeated dose toxicity studies, and genotoxicity and carcinogenicity assays.
The generation of robust experimental data for these endpoints will be critical for a thorough and accurate assessment of the potential risks associated with the use and disposal of this compound.
References
- 1. Dicyclohexylurea - Wikipedia [en.wikipedia.org]
- 2. N,N'-Dicyclohexylurea | C13H24N2O | CID 4277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. N,N'-DICYCLOHEXYLUREA | 2387-23-7 [chemicalbook.com]
- 5. chemeo.com [chemeo.com]
- 6. This compound | High-Purity Urea Derivative [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Pharmacokinetic evaluation of a this compound nanosuspension formulation to support early efficacy assessment - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of 1,3-Dicyclohexylurea in Medicinal Chemistry: From a Benign Byproduct to a Bioactive Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dicyclohexylurea (DCU) is a molecule frequently encountered in the landscape of medicinal chemistry, often initially as an unavoidable byproduct in peptide synthesis. However, its journey from a purification nuisance to a molecule of significant pharmacological interest underscores a fascinating narrative in drug discovery. This technical guide provides a comprehensive overview of the multifaceted roles of DCU, detailing its emergence as a potent inhibitor of soluble epoxide hydrolase (sEH) and its implications for therapeutic development. This document delves into the quantitative data, experimental protocols, and key biological pathways associated with DCU, offering a critical resource for professionals in the field.
From Byproduct to Bioactive Lead: The Two Faces of DCU
For decades, chemists have grappled with the presence of DCU as a poorly soluble byproduct in reactions employing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, particularly in peptide synthesis.[1][2] Its low solubility in many common organic solvents, while facilitating its removal by filtration, also presented purification challenges.[3][4]
However, a paradigm shift occurred with the discovery of DCU's potent inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[5][6][7] This discovery repositioned DCU from a mere synthetic byproduct to a valuable lead compound in the development of therapeutics for cardiovascular and inflammatory diseases.[8][9]
Quantitative Analysis of DCU and Related sEH Inhibitors
The inhibitory potency of DCU and its analogs against sEH is a key determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of urea-based sEH inhibitors, highlighting the structure-activity relationships that guide the design of new therapeutic agents.
| Compound | Structure | Human sEH IC50 (nM) | Reference |
| This compound (DCU) | Cyclohexyl-NH-CO-NH-Cyclohexyl | 22 ± 3 | [10] |
| 1,3-Dibenzylurea | Benzyl-NH-CO-NH-Benzyl | 222 | [10] |
| 1-Adamantyl-3-decylurea | Adamantyl-NH-CO-NH-Decyl | 9.4 | [10] |
| t-AUCB | trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid | 1.3 ± 0.05 | [11] |
The in vivo efficacy of sEH inhibitors is critically dependent on their pharmacokinetic properties. Overcoming the poor aqueous solubility of DCU has been a significant hurdle, leading to the development of innovative formulations such as nanosuspensions to enhance bioavailability.[12][13]
| Compound | Formulation | Administration Route | Key Pharmacokinetic Parameters (Rats) | Reference |
| This compound (DCU) | Nanosuspension | Oral (30 mg/kg) | Enhanced exposure compared to unmilled DCU.[8] | [8] |
| This compound (DCU) | Nanosuspension | IV Bolus (2.5 mg/kg) | Clearance: 33.6 mL/min/kg, Half-life: 0.37 h.[1] | [1] |
| This compound (DCU) | Solution | IV Bolus (3.0 mg/kg) | Clearance: 34.7 mL/min/kg, Half-life: 0.37 h.[1] | [1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, purification, and biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of DCU as a byproduct of DCC-mediated amide bond formation.
Materials:
-
Carboxylic acid (e.g., N-Boc-protected amino acid)
-
Amine (e.g., amino acid ester)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the carboxylic acid and amine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
As the reaction proceeds, this compound will precipitate out of the solution as a white solid.
-
Upon completion of the reaction (monitored by TLC or LC-MS), filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with dilute acid (e.g., 1N HCl) and brine to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product. The filtered solid is primarily this compound.
Protocol 2: Removal of this compound from a Reaction Mixture
This protocol outlines several techniques for the efficient removal of DCU from a reaction mixture.
Method A: Filtration
-
As DCU has low solubility in many organic solvents such as dichloromethane, diethyl ether, and ethyl acetate (B1210297), it often precipitates during the reaction.[4]
-
Filter the reaction mixture through a sintered glass funnel or a Büchner funnel.
-
Wash the collected solid (DCU) with a small amount of the reaction solvent to recover any entrained product.
-
The filtrate contains the desired product, which can be further purified.
Method B: Precipitation from a Different Solvent
-
After the initial filtration, concentrate the filtrate.
-
Dissolve the residue in a minimal amount of a solvent in which the desired product is soluble but DCU is not (e.g., cold acetonitrile (B52724) or ethyl acetate).[14]
-
Cool the solution in a refrigerator or freezer to maximize the precipitation of the remaining DCU.
-
Filter the mixture to remove the precipitated DCU.
Method C: Column Chromatography
-
If DCU remains in the product after filtration and precipitation, it can often be removed by flash column chromatography on silica (B1680970) gel.[14]
-
A solvent system where the product and DCU have different retention factors (Rf) should be employed. A mixture of hexane (B92381) and ethyl acetate is often effective.
Protocol 3: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol describes a high-throughput fluorescence-based assay to determine the inhibitory activity of compounds against sEH.[15][16]
Materials:
-
Recombinant human sEH
-
Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
This compound (as a positive control)
-
Test compounds
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and DCU in a suitable solvent (e.g., DMSO).
-
Add a small volume of the diluted compounds to the wells of the 384-well plate.
-
Add the recombinant human sEH solution to each well, except for the negative control wells.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate PHOME to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis) over a set period (e.g., 30 minutes) in kinetic mode.[17]
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable model to calculate the IC50 value.
Protocol 4: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines a general workflow for assessing the in vivo antihypertensive efficacy of an sEH inhibitor like DCU in a rat model of hypertension.[18][19][20]
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Test compound (e.g., DCU nanosuspension)
-
Vehicle control
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)
-
Oral gavage needles
Procedure:
-
Acclimatize the SHRs to the housing conditions and blood pressure measurement procedure for at least one week.
-
Record baseline systolic blood pressure and heart rate for all animals.
-
Randomly assign the animals to treatment groups (e.g., vehicle control, DCU-treated group).
-
Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage).
-
Monitor systolic blood pressure and heart rate at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Continue daily dosing for the desired study duration (e.g., several days or weeks).
-
At the end of the study, collect blood samples for pharmacokinetic analysis if required.
-
Analyze the blood pressure data to determine the effect of the treatment compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key aspects of DCU's role in medicinal chemistry.
References
- 1. Pharmacokinetic evaluation of a this compound nanosuspension formulation to support early efficacy assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of utilization of nanosuspension formulation to enhance exposure of this compound in rats: Preparation for PK/PD study via subcutaneous route of nanosuspension drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Development of Ecom50 and Retention Index Models for Non-Targeted Metabolomics: Identification of this compound in Human Serum by HPLC/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Oral delivery of this compound nanosuspension enhances exposure and lowers blood pressure in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. storage.imrpress.com [storage.imrpress.com]
- 20. Experimental study of blood pressure and its impact on spontaneous hypertension in rats with Xin Mai Jia - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel 1,3-Dicyclohexylurea Derivatives: A Technical Guide for Drug Development Professionals
Executive Summary
The 1,3-dicyclohexylurea (DCU) scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent inhibitors of soluble epoxide hydrolase (sEH). Inhibition of sEH, an enzyme responsible for the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), presents a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives, tailored for researchers, scientists, and drug development professionals. It details robust synthetic protocols, presents key quantitative data in a comparative format, and visualizes experimental workflows and the relevant biological signaling pathway.
Introduction to this compound Derivatives as sEH Inhibitors
1,3-Disubstituted ureas are a well-established class of potent inhibitors of soluble epoxide hydrolase.[1] The parent compound, this compound, is a known potent sEH inhibitor.[2] The core urea (B33335) functionality is crucial for binding to key amino acid residues in the active site of sEH, while the cyclohexyl groups occupy hydrophobic pockets.[3] The development of novel derivatives focuses on modifying the DCU scaffold to enhance potency, selectivity, and pharmacokinetic properties. Recent research has demonstrated that the synthesis of N-acyl-N,N'-dicyclohexylureas, followed by further functionalization, is a fruitful avenue for creating new chemical entities with therapeutic potential.[4]
Synthetic Pathways and Methodologies
The synthesis of novel this compound derivatives can be approached through several key pathways. A foundational method involves the reaction of cyclohexylamine (B46788) with urea.[5] For the creation of more complex and novel derivatives, a multi-step synthesis is often employed, starting with the formation of an N-acyl-N,N'-dicyclohexylurea intermediate, which can then be further modified, for example, through palladium-catalyzed cross-coupling reactions.[4]
General Synthesis of this compound
A straightforward method for the preparation of the parent this compound involves the direct reaction of urea and cyclohexylamine.[5][6] This method provides the core scaffold for further derivatization.
Synthesis of N-Acyl-N,N'-dicyclohexylurea Precursors
A versatile approach to novel derivatives involves the initial synthesis of an N-acyl-N,N'-dicyclohexylurea. For instance, 1-(4-bromobenzoyl)-1,3-dicyclohexylurea can be synthesized from the reaction of 4-bromobenzoic acid with N,N'-dicyclohexylcarbodiimide (DCC).[4][7] This precursor is then amenable to a variety of cross-coupling reactions.
Synthesis of Novel 1-(4-Arylbenzoyl)-1,3-dicyclohexylurea Derivatives via Suzuki Cross-Coupling
A powerful method for introducing diversity into the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction.[4] Starting from 1-(4-bromobenzoyl)-1,3-dicyclohexylurea, a variety of aryl and heteroaryl groups can be introduced, allowing for fine-tuning of the molecule's properties.[4]
Experimental Protocols
Synthesis of this compound from Urea and Cyclohexylamine
Materials:
-
Urea
-
Cyclohexylamine
-
Water
-
Reactor equipped with a stirrer, heating device, reflux condenser, and water separating apparatus.[6]
Procedure:
-
Combine urea, cyclohexylamine, and water in a molar ratio of 1:2-4:1-2 in the reactor.[6]
-
Heat the mixture with stirring to reflux. The refluxing liquid will flow into the water separator.[6]
-
Slowly remove the azeotropic mixture from the water separator. As water is removed, the reaction temperature will gradually increase.[6]
-
Once the temperature reaches 180-240°C, maintain the reaction at this temperature for 10-30 minutes.[6]
-
Cool the reaction mixture to obtain the solid product, N,N'-dicyclohexylurea.[6] The product can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea
Materials:
-
4-Bromobenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Argon atmosphere[7]
Procedure:
-
To a solution of 4-bromobenzoic acid (1 equivalent) in DCM, add DCC (1.1 equivalents) and DMAP (1.5 equivalents).[7]
-
Stir the reaction mixture under an argon atmosphere for 15 hours at room temperature.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a methanol:chloroform (1:9) solvent system.[7]
-
Upon completion, extract the product with DCM.[7]
-
Purify the crude product by column chromatography to obtain 1-(4-bromobenzoyl)-1,3-dicyclohexylurea.[7]
General Procedure for Suzuki Cross-Coupling to Synthesize 1-(4-Arylbenzoyl)-1,3-dicyclohexylurea Derivatives
Materials:
-
1-(4-Bromobenzoyl)-1,3-dicyclohexylurea (1.0 equivalent)
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ catalyst (5 mol %)
-
K₃PO₄ (1.1 equivalents)
-
1,4-Dioxane
-
Distilled water
-
Argon atmosphere[4]
Procedure:
-
In a Schlenk tube, combine 1-(4-bromobenzoyl)-1,3-dicyclohexylurea, Pd(PPh₃)₄ catalyst, and 1,4-dioxane.[4]
-
Degas the reaction mixture with argon.[4]
-
After 30 minutes of refluxing, add the arylboronic acid and K₃PO₄ to the mixture.[4]
-
Heat the reaction for an additional 10 minutes.[4]
-
Add distilled water (0.5 mL) and reflux the mixture for 15 hours at 80°C.[4]
-
Monitor the reaction progress by TLC using n-hexane and ethyl acetate (B1210297) (9:1) as the eluent.[4]
-
After completion, work up the reaction and purify the product by column chromatography.[4]
Data Presentation
Synthesis and Characterization of Novel 1-(4-Arylbenzoyl)-1,3-dicyclohexylurea Derivatives
| Compound | Arylboronic Acid | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) |
| 5a | 4-Methylphenylboronic acid | 78 | 8.00 (d, J=8.0 Hz, 2H), 7.84 (d, J=8.0 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H), 3.90-3.80 (m, 1H), 3.70-3.60 (m, 1H), 2.40 (s, 3H), 2.10-1.10 (m, 20H) |
| 5b | 4-Methoxyphenylboronic acid | 75 | 8.01 (d, J=8.8 Hz, 2H), 7.85 (d, J=8.8 Hz, 2H), 7.50 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 3.90-3.80 (m, 1H), 3.85 (s, 3H), 3.70-3.60 (m, 1H), 2.10-1.10 (m, 20H) |
| 5c | 4-Chlorophenylboronic acid | 65 | 7.98 (d, J=8.4 Hz, 2H), 7.82 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 7.38 (d, J=8.4 Hz, 2H), 3.90-3.80 (m, 1H), 3.70-3.60 (m, 1H), 2.10-1.10 (m, 20H) |
| 5d | 3-Nitrophenylboronic acid | 50 | 8.65 (s, 1H), 8.25 (d, J=8.0 Hz, 1H), 8.15 (d, J=8.0 Hz, 1H), 7.95 (d, J=8.4 Hz, 2H), 7.85 (d, J=8.4 Hz, 2H), 7.60 (t, J=8.0 Hz, 1H), 3.90-3.80 (m, 1H), 3.70-3.60 (m, 1H), 2.10-1.10 (m, 20H) |
Note: NMR data is representative. For full characterization, refer to the source literature.[4]
Spectroscopic Data of this compound
| Technique | Key Features |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.06 (d, 2H), 3.47 (m, 2H), 1.93 (m, 4H), 1.69 (m, 4H), 1.60 (m, 2H), 1.35 (m, 4H), 1.19-1.05 (m, 6H)[8] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 156.7, 49.2, 34.0, 25.6, 25.0[8] |
| IR (neat, cm⁻¹) | 3321, 2927, 2850, 1623, 1567, 1241 |
| MS (ESI) m/z | [M+H]⁺ calculated for C₁₃H₂₄N₂O: 224.19, found 225.3 |
Structure-Activity Relationship (SAR) of Urea-Based sEH Inhibitors
| Compound | Structure | Human sEH IC₅₀ (nM) | Reference |
| 1,3-Dibenzylurea | Benzyl-NH-CO-NH-Benzyl | 222 | [9] |
| This compound (DCU) | Cyclohexyl-NH-CO-NH-Cyclohexyl | 22 ± 3 | [9] |
| 1-Adamantyl-3-decylurea | Adamantyl-NH-CO-NH-Decyl | 9.4 | [9] |
| TPPU | 4-(CF₃O)Ph-NH-CO-NH-Piperidinyl-CO-Et | - | [9] |
Note: Lower IC₅₀ values indicate higher potency. The data highlights that bulky, lipophilic groups like cyclohexyl and adamantyl are favorable for potent sEH inhibition.
Visualizations
Experimental Workflows
Caption: Synthetic workflow for novel this compound derivatives.
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
Caption: Inhibition of the sEH pathway by this compound derivatives.
Conclusion
The synthetic strategies outlined in this guide, particularly the use of Suzuki cross-coupling on an N-acyl-N,N'-dicyclohexylurea platform, offer a robust and versatile approach to generating novel derivatives for drug discovery programs. The presented data underscores the potential of these compounds as potent sEH inhibitors. The provided experimental protocols and visualizations serve as a practical resource for researchers aiming to explore this promising area of medicinal chemistry. Further investigation into the structure-activity relationships and pharmacokinetic profiles of these novel derivatives is warranted to advance the development of new therapeutics for cardiovascular and inflammatory diseases.
References
- 1. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN101279932A - Preparation method of N,N'-dicyclohexyl urea - Google Patents [patents.google.com]
- 7. Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea and Its Arylation via Readily Available Palladium Catalyst—Their Electronic, Spectroscopic, and Nonlinear Optical Studies via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Managing 1,3-Dicyclohexylurea (DCU) Formation in DCC Coupling Reactions
Introduction to DCC Coupling
N,N'-Dicyclohexylcarbodiimide (DCC) is a widely utilized coupling reagent in organic synthesis, primarily for the formation of amide and ester bonds.[1] Its principal application is in peptide synthesis, where it facilitates the linkage of amino acids.[1][2] The mechanism of DCC involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, leading to the formation of the desired amide or ester, respectively.[5] DCC-mediated couplings are typically performed under mild, neutral conditions, making them suitable for sensitive substrates.[6][7]
The Challenge: 1,3-Dicyclohexylurea (DCU) Byproduct
A significant drawback of using DCC is the concurrent formation of this compound (DCU), a byproduct that is nearly insoluble in most common organic solvents and water.[8][9] This low solubility complicates the purification of the final product, as DCU often precipitates from the reaction mixture.[10] While this property can be exploited for its removal via filtration, residual DCU can co-precipitate with the product or remain in solution, necessitating thorough purification procedures.[11][12]
Another potential side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to form an unreactive N-acylurea.[3][9] This side reaction is particularly problematic as it terminates the desired reaction pathway and can be difficult to separate from the target molecule.[3][13] The formation of N-acylurea can be minimized by using additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), which intercept the O-acylisourea intermediate to form an active ester that is less prone to rearrangement.[3][9]
Factors Influencing DCU Formation and Removal
Several factors can influence the efficiency of DCC coupling and the ease of DCU removal:
-
Solvent Selection: The choice of solvent is critical. Dichloromethane (DCM) is commonly used, as DCU is largely insoluble and precipitates out, allowing for removal by filtration.[14] Solvents like acetonitrile (B52724) can also be effective, as DCU is less soluble in them compared to DCM or chloroform.[12] Conversely, DCU is more soluble in solvents like dimethylformamide (DMF), ethanol, and acetone, which can be a consideration during the workup phase.[11][15]
-
Temperature: DCC coupling reactions are often initiated at 0°C to control the reaction rate and minimize side reactions, including the formation of N-acylurea.[4] The reaction is then typically allowed to warm to room temperature.[4] Cooling the reaction mixture post-completion can further encourage the precipitation of DCU.[16]
-
Additives:
-
HOBt (1-Hydroxybenzotriazole): Used in peptide synthesis to suppress racemization and minimize the formation of N-acylurea by forming an active ester intermediate.[8][9]
-
DMAP (4-Dimethylaminopyridine): Acts as a nucleophilic catalyst in Steglich esterifications, accelerating the reaction and suppressing the rearrangement to N-acylurea.[3][6]
-
Data Presentation: Solubility of this compound (DCU)
The effective removal of DCU is highly dependent on its solubility characteristics. The following table summarizes the solubility of DCU in various solvents based on available data.
| Solvent | Solubility | Temperature | Notes | Citation(s) |
| Water | Very Low / Insoluble (<1%) | Room Temperature | DCU is hydrophobic. | [12][15] |
| Dichloromethane (DCM) | Sparingly Soluble / Low | Room Temperature | DCU often precipitates from DCM, facilitating removal by filtration. | [14][16] |
| Acetonitrile (ACN) | Low Solubility | Room Temperature | Can be used to precipitate DCU. | [12] |
| Diethyl Ether | Low Solubility | Room Temperature | Often used to precipitate or wash DCU from the crude product. | [11][16] |
| Hexane | Low Solubility | Room Temperature | Can be used in combination with other solvents for precipitation. | [11][16] |
| Ethanol | Soluble (especially when heated) | Room Temperature / Heated | DCU can be recrystallized from hot ethanol. | [11][15][17] |
| Acetone | Soluble | Room Temperature | DCU is relatively soluble in acetone. | [11][15][18] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Room Temperature / Heated | DCU is soluble, especially with warming. | [15][17] |
| Chloroform | Soluble | Room Temperature | DCU is more soluble than in DCM. | [11] |
Mandatory Visualizations
Caption: DCC coupling mechanism leading to amide and DCU formation.
Caption: Experimental workflow for DCC coupling and DCU removal.
Experimental Protocols
Protocol 1: General DCC Coupling for Amide Bond Formation (with HOBt)
This protocol describes a general procedure for synthesizing a dipeptide in solution-phase using DCC with HOBt to minimize racemization.[4]
Materials:
-
N-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
DCC (1.1 eq)
-
HOBt (1.1 eq)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
To this solution, add the amino acid ester hydrochloride (1.0 eq) followed by the tertiary base (NMM or DIEA) (1.0 eq) to neutralize the salt.
-
Cool the reaction mixture to 0°C in an ice bath with continuous stirring.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of DCU should begin to form.
-
Equip the flask with a drying tube, remove it from the ice bath, and allow the reaction to slowly warm to room temperature.
-
Continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Protocol 2: Work-up and Removal of DCU
This protocol outlines the steps for isolating the product from the reaction mixture and removing the DCU byproduct.
Procedure:
-
Primary Filtration: Upon reaction completion, filter the mixture through a sintered glass funnel or a Büchner funnel to remove the bulk of the precipitated DCU.[8][12]
-
Rinse: Wash the filter cake with a small amount of cold DCM to recover any product trapped in the solid.[8]
-
Combine Filtrates: Combine the initial filtrate and the washings. This solution contains the desired product and any soluble impurities, including residual DCU.
-
Aqueous Wash (Optional): Transfer the filtrate to a separatory funnel. Wash sequentially with a dilute acid solution (e.g., 0.5 N HCl) and a saturated sodium bicarbonate solution to remove unreacted starting materials and additives.[12] Note: Additional DCU may precipitate during this step and can be removed by filtering both layers.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Secondary DCU Removal (If Necessary):
-
Precipitation: Dissolve the crude product in a minimal amount of a solvent in which the product is soluble but DCU is not (e.g., ethyl acetate, diethyl ether, or acetonitrile). Cool the solution in a refrigerator or freezer to precipitate the remaining DCU, then filter.[11][12]
-
Column Chromatography: If DCU contamination persists, purify the crude product using column chromatography on silica (B1680970) gel. The choice of eluent is critical to ensure good separation of the product from any remaining DCU.[11][16]
-
References
- 1. nbinno.com [nbinno.com]
- 2. proprep.com [proprep.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. CAS 2387-23-7: N,N'-Dicyclohexylurea | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for DCC/DMAP-Mediated Esterification (Steglich Esterification)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Steglich esterification is a powerful and widely used method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.[1][2] Developed by Wolfgang Steglich and Bernhard Neises in 1978, this reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the esterification.[1][3] A key advantage of the Steglich esterification is its ability to overcome the challenges associated with sterically hindered substrates and acid- or base-sensitive functional groups, making it an invaluable tool in organic synthesis, particularly in the fields of natural product synthesis and drug development.[1][4][5]
This document provides detailed application notes, experimental protocols, and a comprehensive overview of the DCC/DMAP-mediated esterification, with a focus on the formation and removal of the N,N'-dicyclohexylurea (DCU) byproduct.
Reaction Mechanism and Role of Reagents
The Steglich esterification proceeds through a multi-step mechanism initiated by the activation of the carboxylic acid by DCC. DMAP then acts as a nucleophilic catalyst to accelerate the ester formation and suppress side reactions.
Role of DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a dehydrating agent that activates the carboxylic acid. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]
Role of DMAP (4-Dimethylaminopyridine): DMAP is a highly efficient acylation catalyst.[7] It reacts with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself. The use of catalytic amounts of DMAP significantly increases the reaction rate and prevents the rearrangement of the O-acylisourea to an unreactive N-acylurea byproduct.[6][7]
Formation of DCU Byproduct: The primary byproduct of the reaction is N,N'-dicyclohexylurea (DCU), which is formed from the hydrated DCC. DCU is a white solid that is poorly soluble in most common organic solvents, which facilitates its removal by filtration.[2][7] However, trace amounts can sometimes be challenging to remove completely.[7]
Visualizing the Reaction Pathway
Quantitative Data Summary
The following tables summarize typical yields for the Steglich esterification with various carboxylic acids and alcohols under standard reaction conditions. Yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Esterification of Various Carboxylic Acids and Alcohols
| Carboxylic Acid | Alcohol | Coupling Reagent | Solvent | Yield (%) | Reference |
| Phenylacetic acid | Phenol | DIC | 2-MeTHF | 95 | [7] |
| Phenylacetic acid | Benzyl alcohol | DIC | 2-MeTHF | 99 | [7] |
| Phenylacetic acid | tert-Butanol | Mukaiyama's Reagent | DMC | 83 | [7] |
| Benzoic acid | Phenol | DIC | 2-MeTHF | 91 | [7] |
| Benzoic acid | Benzyl alcohol | DIC | 2-MeTHF | 99 | [7] |
| Pivalic acid | Benzyl alcohol | Mukaiyama's Reagent | DMC | 50 | [7] |
| Cyclopropanecarboxylic acid | Benzyl alcohol | Mukaiyama's Reagent | DMC | 53 | [7] |
| Monoethyl fumarate | tert-Butanol | DCC | Dichloromethane (B109758) | 91 | [3] |
| 2,4-Dihydroxybenzoic acid | Benzyl alcohol | DCC | Dichloromethane/DMF | ~80 | [2] |
Note: DIC (N,N'-Diisopropylcarbodiimide) and Mukaiyama's reagent are alternative coupling agents to DCC.
Experimental Protocols
Protocol 1: General Procedure for Steglich Esterification
This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using DCC and DMAP.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.0-1.5 equiv)
-
DCC (1.1 equiv)
-
DMAP (0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
0.5 N HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), the alcohol (1.0-1.5 equiv), and DMAP (0.1 equiv).
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.1 equiv) portion-wise to the stirred solution. A white precipitate of DCU should begin to form.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture through a fritted glass funnel or a Büchner funnel with filter paper to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM to recover any product.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude ester can be further purified by column chromatography on silica (B1680970) gel, recrystallization, or distillation.
Protocol 2: Removal of DCU Byproduct
The insolubility of DCU in many organic solvents is the primary method for its removal.[7]
Method 1: Filtration
As described in the general protocol, the majority of DCU can be removed by simple filtration of the reaction mixture. For reactions where DCU precipitation is slow, cooling the reaction mixture in an ice bath can promote further precipitation.
Method 2: Recrystallization
If the desired ester is a solid, recrystallization can be an effective method to remove residual DCU.
-
Dissolve the crude product in a minimum amount of a hot solvent in which the ester is soluble, but DCU has lower solubility.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the pure ester.
-
Collect the crystals by filtration, leaving the more soluble DCU in the mother liquor.
Method 3: Column Chromatography
For esters that are oils or difficult to crystallize, column chromatography is a reliable purification method. A typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes. DCU is generally less polar than many ester products and will often elute with less polar solvent mixtures.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete reaction; inactive reagents. | Ensure all reagents are pure and anhydrous. Monitor the reaction by TLC to confirm completion. Consider increasing the reaction time or temperature slightly. |
| Formation of N-acylurea byproduct | Slow reaction allowing for rearrangement. | Ensure an adequate catalytic amount of DMAP is used. For very slow reactions, consider using a more nucleophilic catalyst or a different coupling agent. |
| DCU difficult to filter | Fine precipitate of DCU. | Use a celite pad over the filter paper to aid in the filtration of fine particles. |
| DCU present in the final product | Incomplete precipitation or co-elution. | Re-dissolve the product in a solvent where DCU is poorly soluble (e.g., diethyl ether, acetonitrile) and filter again. Optimize the solvent system for column chromatography to improve separation. |
Alternative Reagents
To avoid the formation of DCU, alternative carbodiimide (B86325) coupling agents can be used.
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDCI): The urea (B33335) byproduct of EDC is water-soluble, allowing for its easy removal with an aqueous workup.[1]
-
N,N'-Diisopropylcarbodiimide (DIC): The corresponding diisopropylurea byproduct is more soluble in organic solvents than DCU, which can simplify purification.[7]
Conclusion
The Steglich esterification is a robust and versatile method for the synthesis of a wide range of esters. Its mild reaction conditions and tolerance of sensitive functional groups make it a valuable tool in modern organic synthesis. While the formation of the DCU byproduct requires a purification step, the straightforward removal procedures make this a manageable aspect of the reaction. By understanding the reaction mechanism and following the detailed protocols provided, researchers can effectively utilize this powerful transformation in their synthetic endeavors.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Application Notes and Protocols: Steglich Esterification and 1,3-Dicyclohexylurea (DCU) Byproduct Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Steglich esterification is a powerful and widely utilized method in organic synthesis for the formation of esters from carboxylic acids and alcohols.[1][2][3] Developed by Wolfgang Steglich and Bernhard Neises in 1978, this reaction is prized for its mild conditions, making it suitable for heatsensitive and acid-labile substrates.[1][2] The reaction typically employs a carbodiimide (B86325), most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP).[1][3]
A key characteristic of the Steglich esterification is the formation of a stoichiometric amount of 1,3-dicyclohexylurea (DCU), a byproduct that is largely insoluble in many common organic solvents.[4] While this insolubility facilitates its removal, trace amounts of DCU can persist, posing a challenge to achieving high product purity. These application notes provide detailed protocols for performing a Steglich esterification and for the effective removal of the DCU byproduct.
Reaction Mechanism
The Steglich esterification proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst, forming a more reactive N-acylpyridinium salt, which accelerates the reaction and suppresses the formation of the undesired N-acylurea byproduct.[2]
Diagram: Steglich Esterification Mechanism
Caption: Mechanism of the Steglich Esterification.
Experimental Protocols
Protocol 1: General Procedure for Steglich Esterification
This protocol describes a general method for the esterification of a carboxylic acid with an alcohol using DCC and DMAP.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.0-1.5 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1-1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 equiv)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid, alcohol, and DMAP.
-
Dissolve the solids in a sufficient amount of anhydrous solvent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the DCC in a minimal amount of anhydrous solvent.
-
Slowly add the DCC solution to the reaction mixture dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The formation of a white precipitate (DCU) is typically observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Diagram: Steglich Esterification Workflow
Caption: General workflow for a Steglich esterification reaction.
Protocol 2: Removal of this compound (DCU) Byproduct
The choice of purification method depends on the solubility of the desired ester and the desired level of purity.
Method A: Filtration (Bulk Removal)
This method is effective for removing the majority of the DCU, which precipitates out of many common reaction solvents.
Procedure:
-
Upon completion of the reaction, cool the reaction mixture in an ice bath for 15-30 minutes to maximize DCU precipitation.
-
Set up a Büchner or fritted glass funnel for vacuum filtration.
-
Filter the reaction mixture, collecting the filtrate which contains the desired ester.
-
Wash the collected DCU solid on the filter with a small amount of cold reaction solvent to recover any entrained product.
-
The combined filtrate is now ready for further workup (e.g., aqueous extraction) or purification.
Method B: Precipitation/Crystallization
This method relies on the differential solubility of the product and DCU in a given solvent system.
Procedure:
-
After the initial filtration, concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a minimum amount of a suitable solvent in which the ester is soluble but DCU has low solubility (e.g., diethyl ether, hexanes, or cold acetonitrile).[5]
-
Cool the solution in a refrigerator or ice bath to induce further precipitation of DCU.
-
Filter the mixture to remove the precipitated DCU.
-
Repeat the dissolution and precipitation steps if necessary to improve purity.
Method C: Column Chromatography (Trace Removal)
For the removal of trace amounts of soluble DCU to achieve high purity, column chromatography is the most effective method.[6][7]
Procedure:
-
After initial filtration and concentration, dissolve the crude product in a minimal amount of the chromatography eluent.
-
Load the sample onto a silica (B1680970) gel column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). The polarity of the eluent should be optimized to achieve good separation between the ester and any remaining DCU.
-
Collect fractions and analyze by TLC to identify and combine the fractions containing the pure ester.
-
Concentrate the pure fractions under reduced pressure to yield the final product.
Diagram: DCU Removal Logic
Caption: Logical workflow for the removal of DCU byproduct.
Data Presentation: DCU Removal Efficiency
While precise quantitative comparisons are highly dependent on the specific substrates and reaction conditions, the following table summarizes the solubility of DCU in common solvents and the expected efficiency of the removal methods. Lower solubility generally correlates with higher removal efficiency by filtration and precipitation.
| Solvent | DCU Solubility | Method | Expected Efficiency | Notes |
| Dichloromethane (DCM) | Soluble | Filtration | Low to Moderate | DCU may partially precipitate, but a significant amount can remain in solution. |
| Acetonitrile (B52724) (MeCN) | Sparingly Soluble | Filtration/Precipitation | High | Cooling the reaction mixture in acetonitrile is an effective way to precipitate DCU.[5] |
| Diethyl Ether | Very Low | Precipitation | High | An excellent solvent for precipitating DCU from a concentrated reaction mixture.[5] |
| Hexanes/Pentane | Insoluble | Precipitation | Very High | Often used as an anti-solvent to crash out DCU. |
| Ethyl Acetate | Sparingly Soluble | Filtration/Precipitation | Moderate to High | Cooling is necessary for effective precipitation.[5] |
| Ethanol | Soluble (especially when hot) | Recrystallization | Variable | Can be used for recrystallization of the desired product if the product is a solid and has different solubility profile than DCU.[8][9] |
| Water | Insoluble | Aqueous Workup | N/A | DCU is not removed by aqueous washes. |
| N/A | N/A | Column Chromatography | Very High | Capable of removing trace soluble DCU to yield highly pure product. |
Alternative to DCC: Water-Soluble Carbodiimides
To circumvent the challenges associated with DCU removal, water-soluble carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used.[2][6][10] The corresponding urea (B33335) byproduct formed from EDC is water-soluble and can be easily removed with a simple aqueous workup, often eliminating the need for filtration or chromatography for byproduct removal.[6]
Conclusion
The Steglich esterification is a versatile and mild method for the synthesis of esters. The primary challenge lies in the complete removal of the this compound byproduct. A combination of filtration for bulk removal followed by precipitation or column chromatography for trace removal can afford esters in high purity. For syntheses where the insolubility of DCU presents significant purification challenges, the use of a water-soluble carbodiimide like EDC is a highly effective alternative.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
Application Notes and Protocols for Amide Synthesis using Dicyclohexylcarbodiimide (DCC) with in situ Dicyclohexylurea (DCU) Precipitation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of amides from carboxylic acids and amines using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. A primary challenge in DCC-mediated couplings is the removal of the N,N'-dicyclohexylurea (DCU) byproduct. This protocol is optimized to facilitate the precipitation of DCU directly from the reaction mixture, enabling straightforward removal by filtration and simplifying product purification. The described methods are broadly applicable in organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis.
Introduction
Dicyclohexylcarbodiimide (DCC) is a widely used and effective coupling agent for the formation of amide bonds from carboxylic acids and amines.[1][2][3] The reaction proceeds through the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and the byproduct, dicyclohexylurea (DCU).[4][5]
A significant drawback of using DCC is the formation of DCU, which can be challenging to remove from the final product due to its variable solubility.[4][6] However, DCU is notably insoluble in many common organic solvents, a property that can be exploited for its efficient removal.[7][8][9] This protocol details a method where the reaction conditions are chosen to promote the precipitation of DCU as it is formed, allowing for its simple removal by filtration. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) are often included to improve reaction efficiency and minimize side reactions like racemization.[5][9]
Reaction Mechanism and Workflow
The DCC-mediated amide coupling reaction follows a well-established mechanism. The workflow is designed to integrate the precipitation and removal of the DCU byproduct seamlessly.
Caption: Experimental workflow for DCC-mediated amide synthesis with DCU precipitation.
The logical relationship between the key components of the reaction is illustrated below, highlighting the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.
Caption: Key steps in the DCC-mediated amide coupling mechanism.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific substrates used.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv, optional) or 1-Hydroxybenzotriazole (HOBt, 1.0 equiv, optional)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent (e.g., THF, Ethyl Acetate)[10]
-
0.1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a fritted glass funnel)
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), the amine (1.0–1.2 equiv), and the optional catalyst (DMAP, 0.1 equiv).[11]
-
Dissolve the solids in anhydrous DCM (a typical concentration is 0.1–0.5 M).
-
Cool the stirred solution to 0 °C using an ice bath.
-
-
Addition of DCC:
-
In a separate container, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 5–10 minutes.
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for 2–12 hours. The formation of a white precipitate (DCU) is typically observed during this time.[11]
-
Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
DCU Removal by Filtration:
-
Aqueous Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
0.1 M HCl (to remove unreacted amine and DMAP)
-
Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt)
-
Brine (to remove residual water)
-
-
During the washes, additional DCU may precipitate and can be removed by a second filtration if necessary.[7]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude amide product.
-
-
Purification:
-
If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Data Presentation
The choice of solvent can significantly impact the precipitation of DCU and the overall reaction efficiency. The following table summarizes the solubility of DCU in various common organic solvents.
| Solvent | DCU Solubility | Suitability for DCU Precipitation | Reference |
| Dichloromethane (DCM) | Soluble | Less ideal, but commonly used for the reaction itself. Precipitation can be induced by concentration or addition of a non-polar solvent. | [13] |
| Chloroform | Soluble | Similar to DCM. | [7] |
| Acetonitrile | Sparingly soluble | Good choice for promoting DCU precipitation. | [7][12] |
| Ethyl Acetate | Sparingly soluble | Good choice for promoting DCU precipitation. | [7] |
| Diethyl Ether | Sparingly soluble | Can be used as an anti-solvent to precipitate DCU. | [7][14] |
| Tetrahydrofuran (THF) | Soluble | Generally not ideal for DCU precipitation. | [10] |
| Dimethylformamide (DMF) | Soluble | Generally not ideal for DCU precipitation. | [13] |
| Water | Insoluble | [13][15] | |
| Ethanol | Soluble (especially when warm) | Can be used for recrystallization to remove DCU. | [13] |
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a catalyst like DMAP or HOBt if not already present. Ensure all reagents and solvents are anhydrous, as DCC is moisture-sensitive.[4]
-
Difficulty in DCU Removal: If DCU does not precipitate sufficiently, the reaction mixture can be concentrated and then triturated with a solvent in which DCU has low solubility, such as diethyl ether or acetonitrile.[7][14] Cooling the mixture in an ice bath or refrigerator can also enhance precipitation.[16]
-
N-acylurea Byproduct Formation: A common side reaction is the rearrangement of the O-acylisourea intermediate to a more stable N-acylurea, which can be difficult to separate from the desired product. The addition of HOBt can help to suppress this side reaction by forming a more stable active ester intermediate.[8]
-
Racemization: For chiral carboxylic acids, particularly in peptide synthesis, there is a risk of racemization. Performing the reaction at 0 °C and using additives like HOBt can minimize this.[5][9]
Safety Precautions
-
DCC is a potent skin sensitizer (B1316253) and an allergen. Always handle DCC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of DCC dust or vapors.
-
Consult the Safety Data Sheet (SDS) for DCC before use.
By following this detailed protocol, researchers can effectively synthesize amides using DCC while efficiently removing the DCU byproduct through precipitation, leading to a streamlined and effective synthetic procedure.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. peptide.com [peptide.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. Workup [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. www1.chem.umn.edu [www1.chem.umn.edu]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Dicyclohexylurea as a Byproduct in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of 1,3-dicyclohexylurea (DCU) as a significant byproduct in solid-phase peptide synthesis (SPPS) when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This document outlines the formation of DCU, its physicochemical properties, its potential impact on peptide purity and bioactivity, and comprehensive protocols for its removal and quantification.
Introduction to this compound (DCU) in SPPS
Solid-phase peptide synthesis is a cornerstone of peptide drug discovery and development. The formation of peptide bonds is facilitated by activating agents, with DCC being a historically important and cost-effective choice. However, the use of DCC inevitably leads to the formation of this compound (DCU) as a byproduct. DCU is a chemically inert and crystalline solid that is notoriously insoluble in many common solvents used in peptide synthesis and purification.[1][2] Its presence can complicate the purification process, leading to contamination of the final peptide product, which can affect its purity, yield, and potentially its biological activity.
Formation and Properties of this compound
Formation: In SPPS, DCC activates the C-terminal carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the N-terminal amine of the growing peptide chain attached to the solid support. This reaction forms the desired peptide bond and releases DCU.
Physicochemical Properties: Understanding the properties of DCU is critical for developing effective removal strategies.
| Property | Value |
| Chemical Formula | C₁₃H₂₄N₂O |
| Molar Mass | 224.34 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 230-233 °C |
| Solubility | Water: Insoluble (<0.05%)[3]. Organic Solvents: Sparingly soluble in many common organic solvents at room temperature. Solubility increases with temperature. More soluble in solvents like dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). Soluble in warm ethanol. Can be precipitated from solutions in dichloromethane (B109758) (DCM) or acetonitrile (B52724) by cooling.[2][4] |
Impact of DCU on Peptide Products
The primary impact of DCU contamination is on the purity of the synthetic peptide. Due to its insolubility, it can co-precipitate with the cleaved peptide, making purification by standard reversed-phase HPLC challenging. While DCU itself is not typically considered a reactive impurity, its presence is unacceptable in pharmaceutical-grade peptides.
Furthermore, DCU is a potent inhibitor of soluble epoxide hydrolase (sEH). If present in a peptide drug, it could potentially introduce an unintended pharmacological effect, which necessitates its removal to ensure the specific activity of the peptide therapeutic.
Regulatory Perspective on DCU as an Impurity
There are no specific regulatory limits for DCU in peptide therapeutics. However, general guidelines for impurities in drug substances, such as those from the International Council for Harmonisation (ICH) (e.g., Q3A/B), are applicable. These guidelines typically require that impurities present above a certain threshold (e.g., 0.1% for reporting and 0.5% for identification) be characterized and justified. For peptide-related impurities, a new impurity level higher than 0.5% could raise concerns about potential immunogenicity. Therefore, it is imperative to minimize DCU content to the lowest reasonably achievable level.
Experimental Protocols
Removal of this compound from Crude Peptides
The low solubility of DCU in many organic solvents is the basis for its removal. The choice of method depends on the solubility of the desired peptide.
Protocol 1: Direct Filtration from the Cleavage Mixture
This method is suitable when the peptide is soluble in the cleavage cocktail (e.g., trifluoroacetic acid-based) and the reaction solvent used for precipitation/trituration.
Methodology:
-
Following the cleavage of the peptide from the solid support, concentrate the cleavage cocktail under a stream of nitrogen or by rotary evaporation to a smaller volume.
-
Add cold diethyl ether to precipitate the crude peptide. DCU will also precipitate.
-
Centrifuge the suspension and decant the ether.
-
Wash the peptide/DCU pellet multiple times with cold diethyl ether.
-
To the pellet, add a minimal amount of a solvent in which the peptide is soluble but DCU has low solubility (e.g., acetonitrile, isopropanol, or a mixture of water and acetonitrile).
-
Vortex or sonicate the mixture to dissolve the peptide.
-
Filter the solution through a 0.45 µm syringe filter to remove the insoluble DCU.
-
The filtrate containing the purified peptide can then be further purified by preparative HPLC.
Protocol 2: Recrystallization
This method is applicable if the peptide can be crystallized.
Methodology:
-
Dissolve the crude peptide containing DCU in a minimal amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the peptide.
-
Collect the peptide crystals by filtration. The majority of the DCU should remain in the mother liquor.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
Comparison of Removal Methods:
| Method | Principle | Advantages | Disadvantages |
| Direct Filtration | Differential solubility of peptide and DCU | Simple and rapid. | Peptide loss can occur if its solubility in the washing solvent is significant. |
| Recrystallization | Difference in crystallization properties | Can yield highly pure peptide. | Not all peptides crystallize easily. Can be time-consuming. |
Quantification of Residual this compound
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for the quantification of residual DCU.[5]
Methodology:
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C8, 250 mm × 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Phosphate buffer (pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 53:47 v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of DCU in acetonitrile (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of DCU in the peptide sample.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the peptide sample and dissolve it in a suitable solvent (e.g., mobile phase or a solvent in which both the peptide and DCU are soluble).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation:
-
Inject the calibration standards and the peptide sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area of DCU against its concentration for the standards.
-
Determine the concentration of DCU in the peptide sample by interpolating its peak area on the calibration curve.
-
Express the DCU content as µg/g or % (w/w) relative to the peptide.
-
Protocol 4: Identification by ¹H NMR Spectroscopy
This protocol provides a method to confirm the presence of DCU in a peptide sample.[6]
Methodology:
-
Sample Preparation:
-
Dissolve the peptide sample containing suspected DCU impurity in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add an internal standard (e.g., tetramethylsilane (B1202638) - TMS) if quantification is desired.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
-
Data Analysis:
-
Identify the characteristic signals of DCU in the spectrum. In DMSO-d₆, the expected chemical shifts are approximately:
-
δ 5.56-5.58 (d, 2H, NH)
-
δ 3.29-3.34 (m, 2H, CH-N)
-
δ 0.99-1.74 (m, 20H, cyclohexyl CH₂)
-
-
The presence of these signals confirms DCU contamination.
-
Visualizations
Caption: Formation of DCU during DCC-mediated peptide coupling in SPPS.
Caption: General workflow for the removal of DCU from crude synthetic peptides.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. ijpsr.com [ijpsr.com]
- 6. 1H NMR determination of this compound, glutaric acid and triethylamine in medical four-arm poly(ethylene glycol)-N-hydroxysuccinimide-glutarate for better quality control - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1,3-Dicyclohexylurea in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the roles of 1,3-Dicyclohexylurea (DCU) in polymer chemistry. Primarily known as a byproduct in coupling reactions mediated by N,N'-dicyclohexylcarbodiimide (DCC), DCU's presence is a critical consideration in the synthesis of various polymers, including peptide-polymer conjugates. Furthermore, functionalized DCU derivatives have been successfully employed as monomers for the synthesis of novel polymers. This document outlines detailed protocols for managing DCU as a byproduct and for its direct use in polymerization.
Section 1: this compound (DCU) as a Byproduct in Polymer Synthesis
In polymer chemistry, particularly in the synthesis of polyesters, polyamides, and peptide-polymer conjugates, N,N'-dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that facilitates the formation of ester and amide bonds.[1][2] The reaction mechanism involves the activation of a carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with an alcohol or an amine to form the desired ester or amide linkage, respectively, with the concomitant formation of this compound (DCU) as an insoluble byproduct.[1][3]
The low solubility of DCU in most common organic solvents, such as dichloromethane (B109758) (DCM) and ethyl acetate, is a significant challenge in product purification.[4][5] Effective removal of DCU is crucial to obtain a pure polymer and prevent contamination that could affect its physicochemical properties and performance in downstream applications.[4]
Experimental Protocol: Removal of DCU from a Polymerization Mixture
This protocol describes a general procedure for the removal of DCU from a reaction mixture after a DCC-mediated polymerization.
Materials:
-
Reaction mixture containing the desired polymer and precipitated DCU
-
Dichloromethane (DCM) or another suitable organic solvent in which the polymer is soluble
-
Sintered glass funnel or Büchner funnel with filter paper
-
Filtration flask
-
Rotary evaporator
-
Methanol (B129727) (or another anti-solvent for the polymer)
Procedure:
-
Initial Filtration: Following the completion of the polymerization reaction, cool the reaction mixture to room temperature if the reaction was performed at an elevated temperature. A significant portion of the DCU will have precipitated out of the solution.
-
Set up a filtration apparatus using a sintered glass funnel or a Büchner funnel with an appropriate grade of filter paper.
-
Pour the reaction mixture through the funnel to separate the precipitated DCU. Wash the collected DCU cake with a small amount of cold DCM to recover any entrapped polymer.
-
Concentration: Combine the filtrate and the washings in a round-bottom flask and concentrate the solution using a rotary evaporator. This step increases the concentration of any remaining dissolved DCU.
-
Precipitation of Polymer: Transfer the concentrated polymer solution to a beaker. Slowly add cold methanol (or another suitable anti-solvent) to the solution while stirring. The polymer should precipitate, leaving the more soluble residual DCU in the solvent mixture.
-
Isolation of Pure Polymer: Collect the precipitated polymer by filtration. Wash the polymer cake with fresh cold methanol to remove any remaining traces of DCU and other soluble impurities.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Logical Workflow for DCU Removal
Caption: Workflow for the removal of DCU byproduct from a polymerization mixture.
Section 2: Application of DCU Derivatives as Monomers in Polymer Synthesis
Derivatives of this compound can be functionalized with polymerizable groups, such as acrylate (B77674) or methacrylate (B99206) moieties, to serve as monomers in polymer synthesis. This approach allows for the incorporation of the bulky and rigid dicyclohexylurea structure into the polymer backbone, which can influence the thermal and mechanical properties of the resulting material.
Synthesis of N-acryl-dicyclohexylurea (A-DCU) and N-methacryl-dicyclohexylurea (MA-DCU) Monomers
N-acryl-dicyclohexylurea (A-DCU) and N-methacryl-dicyclohexylurea (MA-DCU) can be synthesized by the reaction of acrylic acid or methacrylic acid with N,N'-dicyclohexylcarbodiimide (DCC), respectively.[1]
Reaction Scheme for A-DCU Synthesis
References
Application Notes and Protocols: 1,3-Dicyclohexylurea as a Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the 1,3-dicyclohexylurea (DCU) scaffold in drug discovery, with a primary focus on its role as a potent inhibitor of soluble epoxide hydrolase (sEH). This document details the underlying signaling pathways, experimental protocols for synthesis and biological evaluation, and key quantitative data to support researchers in this field.
Introduction
This compound (DCU) is a small molecule that has emerged as a valuable scaffold in the design of enzyme inhibitors. Its primary and most studied application is the potent and selective inhibition of soluble epoxide hydrolase (sEH). The inhibition of sEH is a promising therapeutic strategy for various cardiovascular and inflammatory diseases, including hypertension.[1][2][3] By inhibiting sEH, DCU-based compounds can modulate the concentration of endogenous signaling lipids, leading to beneficial physiological effects. However, the therapeutic application of DCU itself is hampered by its low aqueous solubility, a challenge that has been addressed through formulation strategies such as nanosuspensions.[1][3]
Mechanism of Action and Signaling Pathway
The principal biological target of this compound and its analogs is soluble epoxide hydrolase (sEH). This enzyme is responsible for the metabolic degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipid epoxides derived from arachidonic acid. EETs possess vasodilatory, anti-inflammatory, and organ-protective properties.
By inhibiting sEH, DCU prevents the hydrolysis of EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). The resulting increase in EET levels enhances their beneficial effects, such as the relaxation of vascular smooth muscle, leading to a decrease in blood pressure.
Quantitative Data
The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound and its derivatives.
Table 1: In Vitro Potency of this compound and its Derivatives against Soluble Epoxide Hydrolase (sEH)
| Compound | sEH Source | IC50 (nM) | Reference |
| This compound (DCU) | Human | 90 | [1] |
| This compound (DCU) | Mouse | 90 | |
| 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea | Not Specified | Not Specified | [4][5] |
| Adamantyl-containing 1,3-disubstituted ureas | Human | 2.94 - 38.7 | [6] |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme.
Table 2: Pharmacokinetic Parameters of this compound (DCU) Nanosuspension in Rats
| Parameter | IV Bolus (2.5 mg/kg) | IV Solution (3 mg/kg) | Reference |
| Clearance (mL/min/kg) | 33.6 | 34.7 | [1] |
| Initial Half-life (h) | 0.37 | 0.37 | [1] |
| Plasma Protein Binding (%) | 97 | Not Reported | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (DCU)
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Water
-
Four-necked flask equipped with a stirrer, thermometer, and reflux water separator
Procedure:
-
Combine urea (e.g., 20g), cyclohexylamine (e.g., 90g), and water (e.g., 20mL) in the four-necked flask.[7]
-
Stir and heat the mixture to reflux.
-
Collect the water that separates in the reflux water separator.
-
As water is removed, the temperature of the reaction mixture will gradually increase.
-
Once the temperature reaches 180-190°C, maintain this temperature for 20 minutes.
-
Transfer the reaction mixture to a suitable container and allow it to cool and solidify.
-
The resulting solid is this compound.
Protocol 2: Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea
This protocol details the synthesis of a DCU derivative, which can be a precursor for further diversification via cross-coupling reactions.[4][5]
Materials:
-
4-Bromobenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
In a reaction vessel under an argon atmosphere, dissolve 4-bromobenzoic acid (1 equivalent) in DCM.[4]
-
Add DCC (1.1 equivalents) and DMAP (1.5 equivalents) to the solution.[4]
-
Stir the reaction mixture at room temperature for 15 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, extract the product with DCM.
-
Purify the crude product by column chromatography to obtain 1-(4-bromobenzoyl)-1,3-dicyclohexylurea.
Protocol 3: In Vitro sEH Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method for determining the inhibitory potency of DCU and its analogs against sEH.
Materials:
-
Recombinant human or murine sEH
-
(3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) substrate
-
Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Test compounds (DCU and derivatives) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound solutions to the wells of the 96-well plate. Include wells with DMSO only as a negative control.
-
Add 98 µL of diluted sEH enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 100 µL of the PHOME substrate solution to each well.
-
Immediately measure the fluorescence intensity kinetically over 30 minutes or as an endpoint reading after a fixed time, using an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 4: In Vivo Antihypertensive Efficacy in a Hypertensive Rat Model
This protocol provides a general framework for evaluating the blood pressure-lowering effects of DCU-based compounds in vivo.
Animal Model:
-
Spontaneously Hypertensive Rats (SHR) or angiotensin II-induced hypertensive rats are commonly used models.[3][8]
Materials:
-
Test compound formulated for administration (e.g., nanosuspension for oral gavage)
-
Vehicle control
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
Procedure:
-
Acclimate the rats to the housing conditions and blood pressure measurement procedures.
-
Record baseline blood pressure for each animal.
-
Administer the test compound or vehicle to the respective groups of rats. For example, a DCU nanosuspension can be administered orally at a dose of 30 mg/kg.[2]
-
Measure blood pressure at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to assess the onset and duration of the antihypertensive effect.[9]
-
In a chronic study, administer the compound daily for a specified period (e.g., 4 days) and monitor blood pressure regularly.[3]
-
At the end of the study, plasma samples can be collected to measure drug concentration and the ratio of EETs to DHETs as a pharmacodynamic marker of sEH inhibition.[3]
-
Analyze the data to determine the statistical significance of the blood pressure reduction compared to the vehicle-treated group.
References
- 1. Pharmacokinetic evaluation of a this compound nanosuspension formulation to support early efficacy assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oral delivery of this compound nanosuspension enhances exposure and lowers blood pressure in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea and Its Arylation via Readily Available Palladium Catalyst—Their Electronic, Spectroscopic, and Nonlinear Optical Studies via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. CN101279932A - Preparation method of N,N'-dicyclohexyl urea - Google Patents [patents.google.com]
- 8. Polymorphism in soluble epoxide hydrolase and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of a Target Product from 1,3-Dicyclohexylurea (DCU)
Introduction
1,3-Dicyclohexylurea (DCU) is a common byproduct in organic synthesis, particularly in reactions employing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. Due to its limited solubility in many common organic solvents, the removal and subsequent quantification of residual DCU from the desired reaction product can be challenging.[1] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. This application note details a generalizable reversed-phase HPLC (RP-HPLC) method for the effective separation of a target product from the byproduct DCU. The protocol is intended for researchers, scientists, and drug development professionals.
Principle of Separation
Reversed-phase chromatography separates molecules based on their hydrophobicity.[2] A non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase.[3] Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus will be retained longer on the column, eluting later. In this method, the separation of a target product from DCU is achieved by optimizing the mobile phase composition to exploit the differences in their hydrophobicities.
Experimental Protocol
This protocol provides a robust starting point for method development. Optimization of specific parameters may be required depending on the physicochemical properties of the target product.
Materials and Reagents
-
Solvents: HPLC grade acetonitrile (B52724) (ACN) and water are required.
-
Mobile Phase Modifiers: Formic acid or phosphoric acid may be used to improve peak shape and resolution.[2][4]
-
Reference Standards: Analytical grade reference standards of the target product and this compound (DCU) are necessary for method development and validation.
-
Sample Diluent: A mixture of acetonitrile and water, compatible with the initial mobile phase conditions, should be used to dissolve and dilute the samples.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended as a starting point:
| Parameter | Recommended Condition |
| HPLC Column | C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase A | Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.1% Phosphoric Acid |
| Gradient Elution | A linear gradient from a lower to a higher percentage of Mobile Phase B. A typical starting gradient could be 10% to 90% Acetonitrile over 30 minutes.[7] |
| Flow Rate | 0.7 - 1.5 mL/min[5][7] |
| Column Temperature | 35 °C[5][6] |
| Detection Wavelength | 205 nm or 210 nm (where DCU and potentially the product absorb)[5][7] |
| Injection Volume | 10 - 20 µL[5][7] |
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results and to protect the HPLC column.[8]
-
Dissolution: Accurately weigh a known amount of the crude reaction mixture or purified product and dissolve it in the sample diluent.
-
Filtration: It is critical to remove any precipitated DCU and other particulates before injection. Filter the sample solution through a 0.45 µm syringe filter.[9] This step prevents column clogging and extends its lifetime.[9] For samples with high protein content, protein precipitation may be necessary.[9]
Method Development and Optimization
The provided conditions are a general guideline. To achieve optimal separation between the target product and DCU, the following parameters may need to be adjusted:
-
Gradient Profile: The slope and duration of the gradient can be modified to improve the resolution between closely eluting peaks.
-
Mobile Phase Composition: The choice of organic solvent (acetonitrile or methanol) and the concentration of the acid modifier can influence selectivity.
-
Column Chemistry: If adequate separation is not achieved on a C18 column, a C8 column or a column with a different stationary phase chemistry may provide the necessary selectivity.
Data Presentation
The following table summarizes typical quantitative data that should be recorded and analyzed during method development and validation.
| Parameter | This compound (DCU) | Target Product |
| Retention Time (min) | To be determined experimentally | To be determined experimentally |
| Peak Area | To be determined experimentally | To be determined experimentally |
| Resolution (between DCU and Product) | > 1.5 (for baseline separation) | > 1.5 (for baseline separation) |
| Tailing Factor | < 1.5 | < 1.5 |
| Limit of Detection (LOD) | To be determined experimentally | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally[5][6] | To be determined experimentally |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC method development and analysis for the separation of a product from DCU.
Caption: Workflow for HPLC Method Development and Analysis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. ionsource.com [ionsource.com]
- 3. hplc.eu [hplc.eu]
- 4. Separation of N,N’-Dicyclohexylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ijpsr.com [ijpsr.com]
- 6. ijpsr.com [ijpsr.com]
- 7. CN111595954B - Method for detecting content of DCC and DCU in indapamide bulk drug - Google Patents [patents.google.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. nacalai.com [nacalai.com]
Application Note: 1H NMR Characterization of 1,3-Dicyclohexylurea in Crude Product
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-Dicyclohexylurea (DCU) is a common and often problematic byproduct in chemical reactions that utilize N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent for the formation of amide or ester bonds.[1][2] Given its limited solubility in many common organic solvents, its removal from the crude reaction mixture can be challenging, necessitating accurate identification and quantification.[3][4] This application note provides a detailed protocol for the characterization of DCU in a crude product using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, a powerful and non-destructive analytical technique for structural elucidation and purity assessment.
Principle: 1H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei (protons). When placed in a strong magnetic field, protons absorb radiofrequency radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each proton. The resulting spectrum provides key information:
-
Chemical Shift (δ): Indicates the chemical environment of the proton.
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): Describes the number of neighboring protons.
-
Coupling Constant (J): Measures the interaction between neighboring protons.
By analyzing these parameters, the structure of a molecule and its relative concentration in a mixture can be determined.
Quantitative Data Summary
The 1H NMR spectral data for this compound are summarized below. DMSO-d6 is often a preferred solvent due to the higher solubility of DCU compared to other solvents like chloroform-d.[3][5]
Table 1: 1H NMR Chemical Shifts and Assignments for this compound (DCU)
| Proton Assignment | Chemical Shift (δ) in DMSO-d6 | Multiplicity | Integration | Coupling Constant (J) in Hz |
| NH | ~5.59 ppm[6] | d (doublet) | 2H | ~9.0 Hz[6] |
| CH -NH | ~3.32 ppm[5] | m (multiplet) | 2H | Not reported |
| Cyclohexyl CH ₂ | 0.99 - 1.74 ppm[5] | m (multiplet) | 20H | Not reported |
Note: The cyclohexyl protons present as a series of complex, overlapping multiplets due to the various axial and equatorial positions. The ranges provided are approximate and can vary slightly based on solvent, concentration, and instrument resolution.[5] The N-H proton signal is exchangeable with D₂O.[6]
Experimental Protocols
1. Materials and Equipment
-
Crude Product: Sample containing suspected DCU.
-
Deuterated Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is recommended. Chloroform-d (CDCl₃) can also be used, though DCU solubility is lower.
-
Internal Standard (Optional): Tetramethylsilane (TMS) for chemical shift referencing (often comes pre-dissolved in the solvent) or a quantitative internal standard with a known concentration and a signal in a clean region of the spectrum.
-
NMR Tubes: 5 mm diameter, rated for the spectrometer's field strength.
-
Pipettes and Vials: For accurate sample preparation.
-
NMR Spectrometer: A 300 MHz or higher field spectrometer is recommended for better signal resolution.[6]
2. Sample Preparation Protocol
-
Weighing: Accurately weigh approximately 5-10 mg of the crude product into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the vial.
-
Mixing: Gently vortex or sonicate the mixture to ensure complete dissolution of the components of interest. DCU is sparingly soluble, so some solid may remain if the crude sample is highly concentrated in DCU.[4]
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette. Avoid transferring any solid particles.
-
Labeling: Clearly label the NMR tube with a unique identifier.
3. NMR Data Acquisition Protocol
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Parameter Setup: Use standard 1H acquisition parameters. A typical set for a 400 MHz spectrometer is provided below:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for good signal-to-noise.
-
Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay (5x the longest T1) may be necessary.
-
Acquisition Time (AQ): ~2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is typically adequate.
-
-
Acquisition: Start the data acquisition.
4. Data Processing and Analysis
-
Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
-
Integration: Integrate all signals in the spectrum. To identify DCU, look for the characteristic signals outlined in Table 1. The broad multiplets in the aliphatic region (1.0-2.0 ppm) and the more distinct signals for the CH-N and N-H protons are key identifiers.
-
Impurity Identification: Compare the remaining signals to the known spectra of starting materials, reagents (e.g., DCC), and other potential side products to assess the overall composition of the crude mixture. DCC itself has characteristic signals that do not significantly overlap with the key DCU signals.
Visualizations
References
Application Note: Quantification of 1,3-Dicyclohexylurea by Quantitative Nuclear Magnetic Resonance (qNMR)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dicyclohexylurea (DCU) is a common byproduct in peptide synthesis when using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. The presence of residual DCU in final active pharmaceutical ingredients (APIs) is a critical quality attribute that must be controlled and accurately quantified. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful and direct method for the determination of DCU levels. As a primary analytical technique, qNMR allows for the quantification of a substance without the need for a specific reference standard of the analyte itself, relying instead on a certified internal standard.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling precise and accurate measurements.[1][2] This application note provides a detailed protocol for the quantification of DCU using ¹H qNMR, including method validation parameters.
Principle of qNMR for DCU Quantification
The fundamental principle of qNMR is the direct proportionality between the integrated area of a specific resonance signal and the molar amount of the corresponding nuclei in the sample. By comparing the integral of a characteristic DCU signal with the integral of a known amount of an internal standard, the concentration of DCU can be accurately determined. This method is non-destructive and provides structural information, which aids in the specific identification and quantification of impurities.[1]
Experimental Protocol
This protocol is based on the internal standard method for the absolute quantification of this compound.
Materials and Equipment
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Analytical balance
-
Volumetric flasks and pipettes
-
This compound (DCU) sample
-
Internal Standard (IS): Tetramethylsilane (TMS) or other suitable certified standard (e.g., maleic acid, dimethyl sulfone)[1][3]
-
Deuterated solvent: Pyridine-d₅ or other suitable deuterated solvent in which both the analyte and internal standard are fully soluble.[3]
Sample Preparation
-
Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the deuterated solvent to prepare a stock solution of known concentration.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample containing DCU into a vial.
-
Add a precise volume of the internal standard stock solution to the vial.
-
Ensure the sample and internal standard are completely dissolved, using vortexing or sonication if necessary. .
-
Transfer the final solution to an NMR tube.
-
NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure optimal resolution and lineshape.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure complete relaxation of all nuclei and accurate integration. A value of 30 seconds is a good starting point if T1 values are unknown.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals used for quantification.[1]
-
Spectral Width (sw): Set the spectral width to encompass all signals of interest.
-
Acquisition Time (aq): Use a sufficiently long acquisition time to ensure good digital resolution.
-
Data Processing and Quantification
-
Fourier Transform and Phasing: Apply Fourier transformation to the Free Induction Decay (FID) and carefully phase the resulting spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Signal Integration:
-
Integrate the characteristic signal of DCU at δ 1.56 ppm (corresponding to 4 protons).[3]
-
Integrate a well-resolved signal from the internal standard (e.g., the singlet at δ 0.00 ppm for TMS).
-
-
Calculation of DCU Concentration: The concentration of DCU can be calculated using the following formula:
CDCU = (IDCU / NDCU) * (NIS / IIS) * (MIS / MDCU) * PIS * (mIS / mSample)
Where:
-
CDCU is the concentration of DCU
-
IDCU and IIS are the integrated areas of the DCU and internal standard signals, respectively.
-
NDCU and NIS are the number of protons for the integrated signals of DCU and the internal standard, respectively.
-
MDCU and MIS are the molar masses of DCU and the internal standard, respectively.
-
PIS is the purity of the internal standard.
-
mIS and mSample are the masses of the internal standard and the sample, respectively.
-
Quantitative Data Summary
The following table summarizes the validation parameters for the qNMR method for DCU quantification.[3]
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery) | 99.48% – 102.02% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | Specific value dependent on instrument and parameters |
| Limit of Quantification (LOQ) | Specific value dependent on instrument and parameters |
| Specificity | High, confirmed by specific chemical shift |
| Robustness | High |
Experimental Workflow
References
Application Note: Identification of 1,3-Dicyclohexylurea (DCU) using FT-IR Spectroscopy
Abstract
This application note provides a detailed protocol for the identification and characterization of 1,3-Dicyclohexylurea (DCU) using Fourier Transform Infrared (FT-IR) spectroscopy. DCU is a common and often insoluble byproduct in organic synthesis, particularly in coupling reactions mediated by dicyclohexylcarbodiimide (B1669883) (DCC). Its unambiguous identification is crucial for reaction monitoring, process optimization, and quality control in pharmaceutical and chemical research. This document outlines the characteristic FT-IR absorption bands of DCU, provides step-by-step experimental protocols for sample preparation and analysis using both Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR), and offers guidance on data interpretation.
Introduction
This compound is a urea (B33335) derivative that frequently precipitates from reaction mixtures where DCC is employed as a dehydrating agent, such as in amide and ester bond formation, including solid-phase peptide synthesis. Due to its low solubility in many common organic solvents, its removal can be challenging, and its presence can complicate product purification and analysis. FT-IR spectroscopy is a rapid, non-destructive, and highly specific technique for the identification of functional groups and the overall molecular structure of a compound. The distinct vibrational modes of the urea functional group and the cyclohexyl rings in DCU give rise to a characteristic infrared spectrum, making FT-IR an ideal tool for its routine identification.
Key FT-IR Spectral Features of this compound
The FT-IR spectrum of this compound is dominated by absorptions arising from the N-H and C=O bonds of the urea moiety, and the C-H bonds of the cyclohexyl rings. The key characteristic absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3320 | Strong, Sharp | N-H stretching vibration |
| 2930 - 2850 | Strong | C-H stretching vibrations of cyclohexyl groups |
| ~1625 | Very Strong | Amide I band (predominantly C=O stretching) |
| ~1575 | Strong | Amide II band (N-H bending and C-N stretching) |
| 1450 - 1440 | Medium | CH₂ scissoring of cyclohexyl groups |
| ~1240 | Medium | C-N stretching |
Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.
Experimental Protocols
This section details the procedures for preparing and analyzing a solid sample suspected to be this compound using FT-IR spectroscopy.
Protocol 1: KBr Pellet Method
This method is suitable for obtaining high-quality spectra of pure, solid samples.
Materials:
-
Sample suspected to be DCU
-
Spectroscopy grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry KBr powder to the mortar.
-
Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
-
Pellet Formation:
-
Transfer the powdered mixture into the collar of a pellet press.
-
Level the surface of the powder and place the plunger on top.
-
Place the die assembly into a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes.
-
Carefully release the pressure and disassemble the die to retrieve the translucent KBr pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).
-
Process the spectrum (e.g., baseline correction) as needed.
-
Protocol 2: Attenuated Total Reflectance (ATR) Method
This method is ideal for rapid, direct analysis of solid samples with minimal preparation.
Materials:
-
Sample suspected to be DCU
-
FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the spectrum of the sample over the desired wavenumber range.
-
-
Cleaning:
-
Release the pressure arm and carefully remove the sample from the crystal surface.
-
Clean the crystal thoroughly as described in step 1.
-
Protocol for In-situ Reaction Monitoring or Crude Product Analysis
When DCU is a byproduct in a reaction mixture, it often precipitates as a solid.
-
Isolation of the Solid:
-
If a solid has precipitated from the reaction mixture, isolate it by filtration.
-
Wash the solid with a solvent in which the desired product is soluble, but DCU is not (e.g., cold diethyl ether or hexane).
-
Dry the isolated solid under vacuum.
-
-
FT-IR Analysis:
-
Analyze the dried solid using either the KBr pellet or ATR method as described above.
-
Compare the resulting spectrum with a reference spectrum of authentic this compound.
-
Data Interpretation and Visualization
The identification of this compound is confirmed by the presence of its characteristic absorption bands as listed in the data table. The strong absorptions corresponding to the amide I and amide II bands are particularly diagnostic for the urea functionality.
Below is a logical workflow for the identification of an unknown solid byproduct suspected to be DCU.
Application Notes and Protocols for the Mass Spectrometry Analysis of 1,3-Dicyclohexylurea Fragmentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dicyclohexylurea (DCU) is a byproduct in peptide synthesis when using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. Its removal is crucial for the purification of the final peptide product. Furthermore, DCU and its derivatives have been investigated for their biological activities. Accurate and reliable analytical methods for the identification and quantification of DCU are therefore essential in pharmaceutical development and quality control. Mass spectrometry, coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful technique for the analysis of DCU. Understanding its fragmentation behavior is key to developing robust analytical methods. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, focusing on its fragmentation patterns under different ionization techniques.
Quantitative Fragmentation Data
The fragmentation of this compound (Molecular Weight: 224.34 g/mol , Formula: C₁₃H₂₄N₂O) in mass spectrometry is dependent on the ionization method employed. Below are summaries of the quantitative fragmentation data obtained from Electron Ionization (EI) and Collision-Induced Dissociation (CID) of the protonated and deprotonated molecules.
Electron Ionization (EI) Mass Spectrum
Data sourced from the NIST WebBook.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 56 | 100.0 | [C₄H₈]⁺• or [C₃H₄O]⁺• |
| 67 | 45.9 | [C₅H₇]⁺ |
| 83 | 98.8 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 98 | 32.8 | [C₆H₁₀N]⁺ |
| 99 | 42.6 | [C₆H₁₁N]⁺• |
| 125 | 18.0 | [C₆H₁₁NCO]⁺ |
| 142 | 40.2 | [M - C₆H₁₀]⁺• |
| 224 | 22.1 | [M]⁺• (Molecular Ion) |
Collision-Induced Dissociation (CID) of Protonated Molecule ([M+H]⁺)
Data sourced from PubChem (CID 4277).
| Precursor m/z | Product Ion m/z | Relative Intensity | Proposed Fragmentation Pathway |
| 225.2 | 83.1 | High | Loss of cyclohexylisocyanate |
| 225.2 | 100.1 | High | Cleavage of the urea (B33335) bond |
| 225.2 | 143.1 | Medium | Loss of cyclohexylamine |
Collision-Induced Dissociation (CID) of Deprotonated Molecule ([M-H]⁻)
Data sourced from PubChem (CID 4277).
| Precursor m/z | Product Ion m/z | Relative Intensity | Proposed Fragmentation Pathway |
| 223.2 | 98.1 | High | Cleavage yielding cyclohexylamide anion |
| 223.2 | 124.1 | Medium | Loss of cyclohexene |
| 223.2 | 141.1 | High | Cleavage of the urea bond |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a method for the detection of N,N'-dicyclohexylurea.[1]
a) Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in methanol (B129727) and vortex to ensure complete dissolution.
-
Dilute to the mark with methanol.
-
Further dilute with acetone (B3395972) as required for the analysis.
-
Filter the final solution through a 0.22 µm organic filter membrane prior to injection.
b) GC-MS Parameters:
-
Gas Chromatograph: Agilent Gas Chromatograph or equivalent.
-
Column: DB-5MS, 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1.0 µL.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (split ratio 5:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C.
-
Ramp 1: 10 °C/min to 220 °C.
-
Ramp 2: 10 °C/min to 290 °C.
-
Hold at 290 °C for 6 minutes.
-
-
Mass Spectrometer: Agilent Mass Spectrometer with an EI source or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Scanning Mode: Selected Ion Monitoring (SIM).
-
Solvent Delay: 4 min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Monitored Ions:
-
Quantitative ion: m/z 83.
-
Qualitative ions: m/z 56, 98, 142.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This is a general protocol for the analysis of substituted ureas and can be optimized for this compound.
a) Sample Preparation (from Plasma):
This protocol utilizes protein precipitation, a common technique for sample clean-up in biological matrices.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
b) LC-MS/MS Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: 5% to 95% B.
-
5-7 min: 95% B.
-
7-7.1 min: 95% to 5% B.
-
7.1-9 min: 5% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Optimize for the specific transitions of DCU (typically in the range of 10-30 eV).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion: m/z 225.2 ([M+H]⁺).
-
Product Ions for Quantification and Confirmation: m/z 83.1 and m/z 100.1.
-
Visualizations
Caption: Proposed ESI+ fragmentation pathway of this compound.
Caption: General experimental workflow for MS analysis of this compound.
References
Application Note: Synthesis of 1,3-Dicyclohexylurea (DCU) for Use as a Reference Standard
Introduction
1,3-Dicyclohexylurea (DCU) is a common byproduct in peptide synthesis and other coupling reactions that utilize N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The formation of DCU occurs when DCC reacts with water. In many synthetic procedures, the removal of DCU can be challenging due to its low solubility in many common organic solvents. Therefore, having a pure sample of DCU as a reference standard is crucial for analytical purposes, such as identifying its presence as an impurity in a reaction mixture by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound to be used as a reference standard.
Reaction Scheme
The synthesis of this compound is achieved through the hydration of N,N'-dicyclohexylcarbodiimide. The reaction is straightforward and proceeds by the addition of water to the carbodiimide (B86325) functional group of DCC.
N,N'-Dicyclohexylcarbodiimide (DCC) + H₂O → this compound (DCU)
This reaction is often catalyzed by the presence of an acid, such as acetic acid.
Experimental Protocol
This protocol outlines the laboratory procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific |
| Dichloromethane (B109758) (DCM) | HPLC Grade | VWR |
| Hexanes | ACS Grade | EMD Millipore |
| Deionized Water | - | - |
| Anhydrous Sodium Sulfate | ACS Grade | J.T. Baker |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N,N'-dicyclohexylcarbodiimide (DCC) (5.0 g, 24.2 mmol).
-
Dissolution: Dissolve the DCC in 50 mL of dichloromethane (DCM).
-
Addition of Reactants: To the stirring solution, add deionized water (0.44 g, 24.2 mmol) and 5 drops of glacial acetic acid.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours. The formation of a white precipitate (DCU) should be observed.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 5% acetic acid solution (2 x 20 mL) and then with deionized water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to yield a white solid.
-
Recrystallize the crude product from a minimal amount of hot ethanol (B145695) or a mixture of dichloromethane and hexanes to obtain pure this compound.
-
-
Drying: Dry the purified solid in a vacuum oven at 50 °C overnight.
Characterization
The identity and purity of the synthesized this compound should be confirmed by the following methods:
-
Melting Point: The melting point of the purified DCU should be determined and compared to the literature value (232-234 °C).
-
FTIR Spectroscopy: Acquire an FTIR spectrum of the product and look for characteristic peaks:
-
N-H stretch: ~3300 cm⁻¹
-
C=O stretch (urea): ~1625 cm⁻¹
-
-
NMR Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.5-4.8 (br s, 2H, NH), 3.5-3.7 (m, 2H, CH), 1.0-2.0 (m, 20H, cyclohexyl CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 158.5 (C=O), 49.5 (CH), 33.5 (CH₂), 25.8 (CH₂), 25.0 (CH₂).
-
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) |
| DCC | 206.33 | 5.0 | 24.2 | - |
| Water | 18.02 | 0.44 | 24.2 | 0.44 |
| Dichloromethane | - | - | - | 50 |
| Acetic Acid | 60.05 | - | - | 5 drops |
| Reaction Time | 4 hours | |||
| Temperature | Room Temperature |
Table 2: Characterization Data for Synthesized this compound
| Analysis | Expected Result | Observed Result |
| Appearance | White crystalline solid | Conforms |
| Melting Point | 232-234 °C | Enter observed value |
| Yield | - | Enter calculated yield |
| ¹H NMR | Conforms to structure | Conforms |
| ¹³C NMR | Conforms to structure | Conforms |
| FTIR | Characteristic peaks present | Conforms |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of DCU as a byproduct and reference standard.
Safety Precautions
-
N,N'-Dicyclohexylcarbodiimide (DCC) is a potent sensitizer (B1316253) and can cause severe allergic reactions upon skin contact. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
Conclusion
This protocol provides a reliable method for the synthesis and purification of this compound. The resulting high-purity DCU can be used as a reference standard to aid in the purification and characterization of products from reactions where DCC is used as a reagent. Proper characterization is essential to ensure the quality of the reference standard.
Troubleshooting & Optimization
Technical Support Center: Removal of 1,3-Dicyclohexylurea (DCU) from Reaction Mixtures
Welcome to the technical support center for the removal of 1,3-dicyclohexylurea (DCU), a common byproduct in reactions utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCU) and why is its removal challenging?
A1: this compound (DCU) is a byproduct formed during coupling reactions, such as esterifications or amidations, that use N,N'-dicyclohexylcarbodiimide (DCC).[1][2][3] While chemically inert and unlikely to interfere with the reaction itself, DCU's removal can be problematic due to its low solubility in many common organic solvents and water.[1][4][5][6] If not removed effectively, DCU can contaminate the final product, impacting its purity, overall yield, and performance in subsequent applications.
Q2: What are the principal strategies for removing DCU from a reaction mixture?
A2: The most effective methods for DCU removal exploit its poor solubility. The primary techniques include:
-
Precipitation and Filtration: This is the most common approach. DCU is often insoluble in the reaction solvent (e.g., dichloromethane, acetonitrile) and precipitates out, allowing for separation by simple filtration.[1][5][7]
-
Crystallization: The temperature-dependent solubility of DCU can be used to purify the desired product. By dissolving the crude mixture in a suitable hot solvent and allowing it to cool, either the product or the DCU can be selectively crystallized.[1]
-
Solvent Precipitation (Anti-Solvent): Adding a solvent in which your product is soluble but DCU is not (an anti-solvent) can cause the DCU to precipitate, facilitating its removal by filtration.[1]
-
Chromatography: Column chromatography can be effective, but care must be taken as DCU can sometimes co-elute with the product depending on the solvent system used.[8][9]
-
Aqueous Extraction: If the target compound is stable in acidic conditions, washing the reaction mixture with an acid solution (e.g., 6 M HCl or 0.5 N HCl) can help remove DCU and other basic impurities.[5][8]
Q3: Are there alternative coupling reagents that avoid the formation of DCU?
A3: Yes, several alternatives to DCC can simplify product purification:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI): This is a water-soluble carbodiimide, and its corresponding urea (B33335) byproduct is also water-soluble, making it easily removable through an aqueous workup.[1][8]
-
N,N'-Diisopropylcarbodiimide (DIC): DIC is similar to DCC but forms a diisopropylurea (DIU) byproduct. DIU is generally more soluble in organic solvents than DCU, which can simplify its removal by extraction.[1][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| DCU is not precipitating from the reaction mixture. | The DCU is supersaturated in the reaction solvent. | - Try cooling the reaction mixture in an ice bath for 15-30 minutes to induce precipitation.[1]- Scratch the inside of the flask with a glass rod to create nucleation sites for crystallization.[1] |
| DCU passes through the filter paper during filtration. | The DCU particles are too fine. | - Use a finer porosity filter paper or a membrane filter.- Employ a filter aid like Celite®. Create a small pad of Celite® over the filter paper before filtering to trap the fine particles.[1] |
| DCU co-precipitates or co-crystallizes with the desired product. | The product and DCU have similar solubility profiles in the chosen solvent. | - Optimize the recrystallization solvent system; a solvent mixture may be necessary for better separation.- Perform a slow crystallization to encourage the formation of purer crystals of your product.[1] |
| Residual DCU remains in the final product after purification. | - Incomplete initial precipitation.- DCU is trapped within the product's crystal lattice.- DCU is co-eluting with the product during chromatography. | - Repeat the precipitation step by dissolving the crude product in a minimal amount of a solvent where it is soluble (e.g., dichloromethane) and adding an anti-solvent (e.g., hexanes or diethyl ether).[1]- Perform a second recrystallization of the product.[1]- Modify the solvent system for column chromatography. Sometimes, DCU can be eluted first with a non-polar solvent before eluting the desired product with a more polar one.[1] |
Data Presentation: Solubility of this compound
The solubility of DCU is a critical factor in selecting an appropriate removal method. The following table summarizes its solubility in various solvents based on available data.
| Solvent | Solubility | Temperature | Reference(s) |
| Water | Insoluble (<1%) | Room Temperature | [4][6][10] |
| Ethanol | Soluble | Room Temperature | [4][6][11] |
| Acetone | Soluble | Room Temperature | [4][8] |
| Dimethyl Sulfoxide (DMSO) | Soluble (≥4.53 mg/mL with gentle warming) | Room Temperature/Warming | [4][10][11] |
| Dichloromethane (DCM) | Sparingly Soluble | Room Temperature | [5][7] |
| Chloroform | Sparingly Soluble | Room Temperature | [5][7] |
| Acetonitrile | Less Soluble | Room Temperature | [5][7] |
| Carbon Tetrachloride | Less Soluble | Room Temperature | [5][7] |
| Diethyl Ether | Sparingly Soluble | Room Temperature | [5] |
| Ethyl Acetate | Sparingly Soluble (can be precipitated by cooling) | Room Temperature | [5][8] |
Experimental Protocols
Protocol 1: Removal of DCU by Precipitation and Filtration
This method is ideal when DCU has low solubility in the reaction solvent.
-
Cool the Reaction Mixture: If the reaction was conducted at an elevated temperature, allow it to cool to room temperature. For enhanced precipitation, cool the flask in an ice bath for 15-30 minutes.[1]
-
Set up Filtration Apparatus: Assemble a Büchner funnel with a piece of filter paper that fits securely over the holes. Place the funnel on a clean filter flask connected to a vacuum source.
-
Wet the Filter Paper: Moisten the filter paper with a small amount of the cold reaction solvent to ensure it lies flat and creates a good seal.[1]
-
Filter the Mixture: Pour the cooled reaction mixture into the Büchner funnel under vacuum.
-
Wash the Precipitate: Wash the collected DCU precipitate with a minimal amount of cold reaction solvent to recover any entrained product.
-
Collect the Filtrate: The filtrate contains your desired product. Proceed with further workup or purification as needed.
Caption: Workflow for DCU removal via precipitation and filtration.
Protocol 2: Removal of DCU by Recrystallization
This protocol is useful when the product and DCU have different solubilities in a particular solvent at different temperatures.
-
Dissolve the Crude Product: Place the crude product containing DCU in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture with stirring until all solids dissolve.[12]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[12]
-
Cool to Crystallize: Allow the hot, clear solution to cool slowly to room temperature. The compound with lower solubility at cooler temperatures will crystallize out. To maximize recovery, the flask can be placed in an ice bath after it has reached room temperature.[1][12]
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities.[1]
-
Dry the Product: Dry the purified crystals under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. Dicyclohexylurea - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 2387-23-7 [smolecule.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: 1,3-Dicyclohexylurea (DCU) Precipitation and Removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the precipitation of 1,3-dicyclohexylurea (DCU) using a cold solvent wash.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCU) and why does it need to be removed from my reaction?
A1: this compound (DCU) is a common byproduct generated when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in chemical reactions, such as ester or amide bond formation.[1][2] While DCU is generally unreactive and does not interfere with the ongoing reaction, its removal is crucial as it can contaminate the final product, impacting its purity, yield, and performance in subsequent applications.[1]
Q2: What is the principle behind using a cold solvent wash for DCU removal?
A2: The removal of DCU by a cold solvent wash is based on its temperature-dependent solubility.[1][3] DCU is typically sparingly soluble in many common organic solvents at room temperature and its solubility decreases further upon cooling.[4][5] By washing the crude reaction mixture with a cold solvent in which the desired product is soluble but DCU is not, the DCU can be selectively precipitated as a solid and subsequently removed by filtration.
Q3: Which solvents are commonly used for the cold wash precipitation of DCU?
A3: The choice of solvent is critical and depends on the solubility of your desired product. Commonly used solvents for precipitating and washing DCU include diethyl ether, ethyl acetate, acetonitrile, and hexane.[4][6][7] In many cases, the reaction solvent itself, such as dichloromethane (B109758) (DCM), can be cooled to induce DCU precipitation.[1][5]
Q4: Are there alternative methods to remove DCU if a cold solvent wash is ineffective?
A4: Yes, if a cold solvent wash does not provide satisfactory results, you can consider other techniques such as column chromatography, recrystallization of the final product, or using a filter aid like Celite® to trap fine DCU particles during filtration.[1][8] For future reactions, you might consider using an alternative coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which forms a water-soluble urea (B33335) byproduct that is easily removed with an aqueous workup.[1]
Troubleshooting Guide
Problem 1: DCU does not precipitate upon cooling or adding an anti-solvent.
-
Possible Cause: The DCU solution is supersaturated.
-
Solution:
-
Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal formation.[1]
-
If scratching doesn't work, consider adding a seed crystal of DCU to initiate precipitation.
-
Further cool the mixture in an ice-salt bath or a freezer for a longer duration.
-
If the product is stable, you can concentrate the reaction mixture to increase the concentration of DCU, then add a cold anti-solvent to force precipitation.[4][5]
-
Problem 2: The desired product co-precipitates with the DCU.
-
Possible Cause: The desired product has low solubility in the chosen cold solvent.
-
Solution:
-
Select a different solvent or a solvent mixture in which your product has higher solubility at low temperatures while the solubility of DCU remains low.
-
Perform a recrystallization. Dissolve the crude mixture in a minimal amount of a suitable hot solvent in which both the product and DCU are soluble. Allow the solution to cool slowly. Ideally, the desired product will crystallize out, leaving the DCU in the mother liquor.[1]
-
Problem 3: The precipitated DCU is a very fine powder and passes through the filter paper.
-
Possible Cause: Rapid precipitation has led to the formation of very small DCU crystals.
-
Solution:
Problem 4: After filtration, the filtrate is still cloudy.
-
Possible Cause: Some DCU remains suspended in the solution.
-
Solution:
-
Allow the filtrate to stand for a longer period in the cold to see if more DCU precipitates.
-
If the cloudiness persists, pass the filtrate through a syringe filter with a pore size of 0.22 or 0.45 µm to remove the remaining fine particles.
-
Quantitative Data: Solubility of this compound
While precise quantitative solubility data for DCU in various organic solvents at different temperatures is not extensively documented in publicly available literature, the following table provides a qualitative summary based on empirical observations from chemical synthesis literature.
| Solvent | Solubility at Room Temperature | Solubility at Low Temperature | Notes |
| Dichloromethane (DCM) | Sparingly Soluble | Poorly Soluble | Often used as a reaction solvent; cooling promotes DCU precipitation.[1][9] |
| Ethyl Acetate | Sparingly Soluble | Poorly Soluble | Frequently used as a cold wash solvent to precipitate DCU.[4][6] |
| Acetonitrile | Sparingly Soluble | Poorly Soluble | Effective for precipitating DCU with cooling.[4][6][9] |
| Diethyl Ether | Poorly Soluble | Very Poorly Soluble | A good anti-solvent to induce DCU precipitation.[5][10] |
| Hexane | Insoluble | Insoluble | Can be used as an anti-solvent or for washing the precipitated DCU.[6][7] |
| Dimethylformamide (DMF) | Soluble | Soluble | DCU is soluble in DMF, making it a poor choice for precipitation.[9][11] |
| Water | Insoluble | Insoluble | DCU is practically insoluble in water.[3][12] |
| Ethanol | Soluble (especially when warm) | Sparingly Soluble | Can be used for recrystallization as DCU is soluble in hot ethanol.[9] |
Experimental Protocols
Protocol: Removal of DCU by Precipitation with a Cold Solvent Wash
Materials:
-
Crude reaction mixture containing the desired product and DCU
-
An appropriate solvent for washing (e.g., diethyl ether, ethyl acetate, acetonitrile, pre-cooled to 0-4 °C)
-
Erlenmeyer flask or beaker
-
Stir bar and stir plate (optional)
-
Ice bath
-
Büchner funnel, filter flask, and vacuum source
-
Filter paper (and Celite®, if needed)
-
Spatula and wash bottle
Procedure:
-
Cool the Reaction Mixture: If the reaction was performed at room temperature or elevated temperatures, cool the reaction vessel in an ice bath for 15-30 minutes to initiate the precipitation of DCU.[1]
-
Add Cold Solvent: With stirring, slowly add the pre-cooled wash solvent to the reaction mixture. The amount of solvent will depend on the scale of your reaction; typically, 2-3 volumes relative to the reaction volume is a good starting point.
-
Stir and Equilibrate: Continue to stir the slurry in the ice bath for another 15-30 minutes to ensure complete precipitation of the DCU.
-
Set up for Filtration: Assemble the Büchner funnel and filter flask. Place a piece of filter paper in the funnel and wet it with a small amount of the cold wash solvent to ensure it is sealed. If you are using Celite®, add a small layer on top of the filter paper.
-
Filter the Mixture: Under vacuum, pour the cold slurry into the Büchner funnel.
-
Wash the Precipitate: Use a small amount of the cold wash solvent to rinse the reaction flask and transfer any remaining solids to the funnel. Wash the collected solid (the DCU cake) with a few small portions of the cold solvent to remove any entrapped product.
-
Collect the Filtrate: The filtrate, which contains your desired product, is collected in the filter flask.
-
Further Purification (if necessary): The collected filtrate can then be concentrated, and the product further purified by other methods such as recrystallization or column chromatography if needed.
Visualizations
Caption: Workflow for the precipitation and removal of DCU.
References
- 1. benchchem.com [benchchem.com]
- 2. Dicyclohexylurea - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Filtration of Fine 1,3-Dicyclohexylurea (DCU) Particles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of fine 1,3-dicyclohexylurea (DCU) particles from reaction mixtures.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the filtration of fine DCU particles, offering step-by-step solutions to common problems.
Issue 1: Slow or Clogged Filtration
Question: My filtration is extremely slow, or the filter has become completely clogged with fine DCU particles. What should I do?
Answer:
Fine DCU particles are notorious for clogging filter paper, leading to frustratingly slow filtration rates. Here are several strategies to address this issue:
-
Use a Filter Aid: The most common and effective solution is to use a filter aid like Celite® (diatomaceous earth). Celite creates a porous filter cake that traps the fine DCU particles without blocking the flow of the liquid.[1][2][3]
-
Protocol: See "Experimental Protocol 2: Filtration using a Celite® Pad."
-
-
Change Filtration Method:
-
Vacuum Filtration: If you are using gravity filtration, switching to vacuum filtration with a Büchner funnel can significantly speed up the process.[4] However, a strong vacuum can sometimes pull very fine particles through the filter paper.[4]
-
Centrifugation: For small-scale reactions, centrifuging the mixture to pellet the DCU and then decanting the supernatant can be an effective alternative to filtration.
-
-
Optimize Solvent Choice: Ensure your desired product is highly soluble, and DCU is poorly soluble in the chosen solvent at the filtration temperature. If the viscosity of the solution is high, this can also slow down filtration.[5] Diluting the mixture with more solvent may help, but this could increase the solubility of DCU slightly.
-
Increase Filter Surface Area: Use a larger diameter funnel and filter paper to provide more surface area for filtration.[5]
-
Gentle Agitation: Gently scraping the surface of the filter cake during filtration can sometimes expose a fresh surface and improve the flow rate. Be careful not to tear the filter paper.
Issue 2: DCU Co-precipitates or Co-crystallizes with the Desired Product
Question: After filtration, I'm finding that my desired product has precipitated along with the DCU, leading to low yield. How can I prevent this?
Answer:
This issue arises when the solubility of your product is too low in the chosen solvent system.
-
Solvent System Optimization: The ideal solvent is one in which your product is very soluble and DCU is insoluble. You may need to screen different solvents or use a solvent mixture. For instance, if your product is soluble in dichloromethane (B109758) (DCM) but DCU is not, this would be a good choice for the initial filtration.[6][7]
-
Temperature Control: The solubility of both your product and DCU can be temperature-dependent.[8][9]
-
Consider performing a hot filtration if your product is significantly more soluble in the hot solvent than DCU. This involves filtering the hot reaction mixture to remove the insoluble DCU. Be aware that premature crystallization of the product in the funnel can be an issue.[10]
-
Conversely, cooling the reaction mixture (e.g., in an ice bath) can often promote the precipitation of DCU while keeping the desired product in solution.[8][11]
-
-
Recrystallization: If co-precipitation is unavoidable, a subsequent recrystallization step is often the best way to purify your product. Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while DCU remains soluble.[8] See "Experimental Protocol 3: Recrystallization for DCU Removal."
Issue 3: Residual DCU Remains in the Final Product
Question: I've filtered my reaction mixture, but I still see traces of DCU in my final product (e.g., by NMR analysis). How can I remove these last traces?
Answer:
Complete removal of DCU can be challenging due to its slight solubility in many organic solvents.
-
Solvent Precipitation/Washing:
-
Dissolve your crude product in a minimal amount of a solvent in which both the product and DCU are soluble (e.g., a small amount of DCM or ethyl acetate). Then, add an "anti-solvent" in which DCU is insoluble (e.g., hexanes or diethyl ether) to precipitate the remaining DCU.[8] Filter again to remove the precipitated DCU.
-
Washing the crude product with a solvent in which DCU is sparingly soluble can also be effective. For example, washing with cold ethyl acetate (B1210297) or acetonitrile (B52724) can help remove residual DCU.[12]
-
-
Recrystallization: A carefully performed recrystallization is one of the most effective methods for removing trace impurities like DCU.[8]
-
Column Chromatography: While often a last resort due to the potential for DCU to streak across fractions, column chromatography can be effective.[12]
-
Tip: Using a solvent system that ensures DCU is either fully retained on the baseline or elutes very quickly can improve separation. Adding a small amount of chloroform (B151607) to the eluent can sometimes help to dissolve the DCU completely, allowing for a cleaner separation.
-
-
Acidic Wash: If your product is stable to acid, washing the organic layer with a dilute acid solution (e.g., 0.5 N HCl) can help to remove any remaining DCC and potentially some DCU.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is this compound (DCU) and why is it a problem?
A1: this compound (DCU) is a common byproduct formed during coupling reactions that use N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. While chemically inert in most cases, its removal is a frequent challenge in organic synthesis due to its low solubility in many common organic solvents, leading to contamination of the desired product.[13]
Q2: What are the primary methods for removing DCU?
A2: The three main strategies for DCU removal are:
-
Filtration: This is the most direct method, leveraging the low solubility of DCU in the reaction solvent.[8]
-
Crystallization: This technique purifies the desired product by crystallization, leaving the more soluble DCU behind in the mother liquor.[8]
-
Solvent Precipitation: An anti-solvent is added to a solution of the crude product to selectively precipitate the DCU.[8]
Q3: Are there alternatives to using DCC to avoid DCU formation altogether?
A3: Yes, several alternative coupling reagents can be used to circumvent the issue of DCU precipitation. The most common is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The urea (B33335) byproduct of EDC is water-soluble and can be easily removed with an aqueous workup.[12][14] Another alternative is Diisopropylcarbodiimide (DIC), which forms a urea byproduct (diisopropylurea, DIU) that is generally more soluble in organic solvents than DCU, simplifying its removal.
Q4: How does the "fine" nature of DCU particles affect filtration?
A4: Fine particles have a greater tendency to clog the pores of standard filter paper, leading to very slow or completely stalled filtrations.[5][15][16] This is because the small particle size allows them to pack together tightly, creating a non-porous filter cake. The use of a filter aid like Celite® is highly recommended to trap these fine particles in a more permeable matrix, allowing the solvent to pass through more easily.[1][2][3]
Q5: What is Celite® and how does it work?
A5: Celite® is a brand of diatomaceous earth, which is a naturally occurring, soft, siliceous sedimentary rock. It is composed of the fossilized remains of diatoms. In filtration, it is used as a filter aid. It is added to the solution before filtration or a pad of Celite® is prepared on the filter paper. The Celite® forms a porous layer that traps fine particles, like DCU, preventing them from clogging the filter paper.[1][2][3]
Section 3: Data Presentation
Table 1: Qualitative Solubility of this compound (DCU)
| Solvent | Solubility | Notes |
| Water | Very low / Insoluble (<1%) | [9][17] |
| Dichloromethane (DCM) | Sparingly soluble | Often used as the reaction solvent from which DCU precipitates. |
| Chloroform | Soluble | Can be used to dissolve DCU for column chromatography. |
| Diethyl Ether | Very Sparingly Soluble | Often used as an anti-solvent to precipitate DCU.[8] |
| Hexanes/Pentane | Insoluble | Excellent anti-solvents for precipitating DCU.[8] |
| Ethyl Acetate | Sparingly soluble (solubility decreases at lower temperatures) | Can be used for precipitation/washing at cold temperatures.[6] |
| Acetonitrile | Sparingly soluble | Can be used for precipitation/washing.[6][18] |
| Ethanol | Soluble (especially when hot) | Can be used for recrystallization.[8][9][17] |
| Acetone | Soluble (especially when hot) | Can be used for recrystallization.[8][9][17] |
| Dimethylformamide (DMF) | Soluble | [8] |
| Dimethyl Sulfoxide (DMSO) | Soluble (≥ 5 mg/mL with warming) | [8][19][20] |
Section 4: Experimental Protocols
Experimental Protocol 1: Simple Filtration for DCU Removal
This protocol is suitable when DCU has precipitated from the reaction mixture and the desired product remains in solution.
-
Cool the Reaction Mixture: Once the reaction is complete, allow the mixture to cool to room temperature. To maximize DCU precipitation, you can further cool the flask in an ice bath for 15-30 minutes.[8]
-
Set up Filtration Apparatus: Assemble a Büchner funnel with a filter paper that fits snugly over the holes and place it on a clean filter flask connected to a vacuum source.
-
Wet the Filter Paper: Wet the filter paper with a small amount of the cold reaction solvent to ensure it is sealed against the funnel.
-
Filter the Mixture: Turn on the vacuum and pour the reaction mixture into the center of the funnel.
-
Wash the Filter Cake: Wash the collected DCU solid on the filter paper with a small amount of cold reaction solvent to recover any trapped product.
-
Collect the Filtrate: The filtrate in the flask contains your desired product. This solution can then be carried on to the next step of the synthesis or workup.[8]
Experimental Protocol 2: Filtration using a Celite® Pad
This protocol is recommended for removing very fine DCU particles that may clog standard filter paper.
-
Prepare the Celite® Slurry: In a small beaker, make a slurry of Celite® in the solvent you will be using for filtration. The consistency should be that of a thin paste.[3]
-
Set up Filtration Apparatus: Assemble a Büchner funnel with filter paper on a filter flask as described in Protocol 1.
-
Create the Celite® Pad: With the vacuum on, pour the Celite® slurry onto the filter paper. The solvent will be pulled through, leaving a flat, even pad of Celite® (typically 1-2 cm thick).[3] Wash the pad with a small amount of fresh, cold solvent to ensure it is well-settled.
-
Filter the Reaction Mixture: Carefully pour the reaction mixture containing the fine DCU precipitate onto the center of the Celite® pad. Avoid disturbing the surface of the pad.
-
Wash the Pad: After all the mixture has passed through, wash the Celite® pad with a small amount of cold solvent to ensure all of the desired product is recovered in the filtrate.
-
Collect the Filtrate: The clear filtrate containing your product is collected in the filter flask.
Experimental Protocol 3: Recrystallization for DCU Removal
This protocol is useful for purifying the desired product when it has co-precipitated with DCU or when trace amounts of DCU remain after filtration.
-
Solvent Selection: Choose a solvent in which your desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. In this ideal solvent, DCU should be soluble at both room and elevated temperatures.[8]
-
Dissolution: Place the crude product containing DCU in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with stirring) until all of the desired product has dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities (which may include some DCU), perform a hot filtration to remove them. This involves quickly filtering the hot solution through a pre-heated funnel.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the purified product should crystallize out. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.[8][21]
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved DCU. Dry the crystals under vacuum.[8]
Section 5: Visualizations
Caption: Experimental workflow for the removal of fine DCU particles.
Caption: Troubleshooting decision tree for DCU filtration issues.
References
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 3. Using celite - Solvent Recovery - Future4200 [future4200.com]
- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 5. hawachfilterpaper.com [hawachfilterpaper.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Workup [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Buy this compound | 2387-23-7 [smolecule.com]
- 14. researchgate.net [researchgate.net]
- 15. The Impact of Particle Size on Water Filtration Efficiency [r2j.com]
- 16. researchgate.net [researchgate.net]
- 17. CAS 2387-23-7: N,N'-Dicyclohexylurea | CymitQuimica [cymitquimica.com]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. file.medchemexpress.eu [file.medchemexpress.eu]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Products from 1,3-Dicyclohexylurea (DCU)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing the common byproduct 1,3-dicyclohexylurea (DCU) from their reaction mixtures through recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCU) and why is it a problem in my reaction?
A1: this compound (DCU) is a byproduct formed from the use of N,N'-dicyclohexylcarbodiimide (DCC), a common coupling agent in organic synthesis, particularly for forming amide and ester bonds.[1] While DCU is generally unreactive, its removal can be challenging due to its low solubility in many organic solvents, which can lead to contamination of the desired product.[2]
Q2: What are the primary methods for removing DCU?
A2: The most common methods for removing DCU leverage its poor solubility and include:
-
Filtration: As DCU often precipitates from the reaction mixture, it can be removed by simple filtration.[3][4]
-
Recrystallization: This is a powerful technique to purify the desired product, leaving the more soluble DCU in the mother liquor, or to crystallize the DCU out of the solution.
-
Solvent Trituration/Washing: Washing the crude product with a solvent in which DCU is sparingly soluble can effectively remove it.[3]
Q3: In which solvents is DCU soluble or insoluble?
A3: DCU's solubility is a critical factor in its removal.
-
Good Solubility: DCU is more soluble in solvents like ethanol, acetone, dimethyl sulfoxide (B87167) (DMSO), and chloroform.[5][6] Its solubility in these solvents generally increases with temperature.[5]
-
Limited/Sparingly Soluble: It has limited solubility in cold ethyl acetate (B1210297), acetonitrile, and diethyl ether.[3][4][7]
-
Insoluble: DCU is practically insoluble in water and hexane.[3][8][9]
Q4: Are there alternatives to DCC that avoid the formation of DCU?
A4: Yes, to circumvent the challenges of DCU removal, you can use alternative coupling agents. A common choice is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The urea (B33335) byproduct of EDC is water-soluble, making its removal straightforward with an aqueous workup.[3][10] Another alternative is N,N'-diisopropylcarbodiimide (DIC), whose urea byproduct is more easily removed by extraction.[3]
Troubleshooting Recrystallization for DCU Removal
This guide addresses common issues encountered when using recrystallization to purify products from DCU.
| Problem | Potential Cause | Suggested Solution |
| Low product recovery after recrystallization. | The chosen solvent is too good a solvent for your product, even at low temperatures. | Select a different solvent or a solvent system where your product has a steeper solubility curve (highly soluble when hot, poorly soluble when cold). |
| Too much solvent was used, leading to significant product loss in the mother liquor.[11] | Use the minimum amount of hot solvent necessary to dissolve your crude product. | |
| DCU co-precipitates with the desired product. | The chosen solvent is not a good solvent for DCU, causing it to crash out with your product upon cooling. | Choose a solvent in which DCU has some solubility at elevated temperatures but your product has low solubility at cold temperatures. A second recrystallization may be necessary. |
| The cooling process was too rapid, trapping DCU within the product's crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12] | |
| The product "oils out" instead of forming crystals. | The melting point of your product is lower than the boiling point of the solvent.[11] | Use a lower-boiling point solvent or add a co-solvent to lower the temperature at which the product dissolves. |
| High concentration of impurities (including DCU). | Attempt a preliminary purification step, such as a simple filtration of the crude mixture if DCU is already precipitated, before recrystallization. | |
| No crystals form upon cooling. | The solution is not supersaturated; either too much solvent was used or the product concentration is too low. | Boil off some of the solvent to increase the concentration and then allow it to cool again.[11] |
| Nucleation is not occurring. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of your pure product to induce crystallization. | |
| DCU passes through the filter paper. | DCU can precipitate as a very fine powder.[9] | Use a finer porosity filter paper or a filter aid like Celite®. A pad of Celite® over the filter paper can help trap fine particles.[2] |
Experimental Protocols
Protocol 1: Recrystallization to Isolate a Solid Product from Soluble DCU
This protocol is suitable when a solvent is found that dissolves both the product and DCU when hot, but the product is significantly less soluble than DCU when cold.
-
Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. The ideal solvent will keep DCU dissolved at cold temperatures. Common starting points are ethanol, acetone, or ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, add the crude product containing DCU. Add a minimal amount of the selected hot solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring until the solid completely dissolves.[13]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of purer crystals.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved DCU.[12]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Purity Check: Assess the purity of the crystals by techniques such as NMR or melting point analysis to ensure the absence of DCU.
Protocol 2: Selective Precipitation of DCU Prior to Product Crystallization
This method is effective when the product is soluble in a particular solvent at room temperature, while DCU is not.
-
Solvent Selection: Choose a solvent that will dissolve your desired product but not DCU at room or cold temperatures. Dichloromethane (DCM) or cold ethyl acetate are often good choices.[3][7]
-
Dissolution of Product: Add the crude mixture to an Erlenmeyer flask and add the chosen solvent. Stir the mixture at room temperature or in an ice bath. Your product should dissolve, leaving the DCU as a solid precipitate.
-
Filtration of DCU: Filter the mixture to remove the insoluble DCU. The filtrate now contains your dissolved product.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product, now free of the majority of the DCU.
-
Further Purification (Optional): If necessary, perform a recrystallization on this partially purified product using a suitable solvent to achieve higher purity.
Data Presentation
Table 1: Solubility of this compound (DCU) in Common Organic Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | Insoluble (<1%)[8][9] | Insoluble |
| Hexane | Insoluble[3] | Sparingly Soluble |
| Diethyl Ether | Sparingly Soluble[3] | Soluble |
| Acetonitrile | Sparingly Soluble[4][7] | Soluble |
| Ethyl Acetate | Sparingly Soluble (especially when cold)[3] | Soluble |
| Dichloromethane (DCM) | Soluble[15] | Very Soluble |
| Acetone | Soluble[5] | Very Soluble |
| Ethanol | Soluble[5] | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[5][16] | Very Soluble |
Note: Solubility is a qualitative description and can be influenced by the specific conditions and the purity of the substances.
Visualizations
Caption: Troubleshooting workflow for recrystallization to remove DCU.
Caption: Logical steps for separating a product from DCU.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Selective Precipitation of 1,3-Dicyclohexylurea (DCU)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective precipitation of 1,3-dicyclohexylurea (DCU), a common byproduct in reactions utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of this compound (DCU) necessary?
A1: this compound (DCU) is the primary byproduct generated during coupling reactions that use N,N'-dicyclohexylcarbodiimide (DCC). While DCU is generally unreactive and does not interfere with the ongoing chemical transformation, its presence in the final product can lead to contamination, thereby affecting the purity and yield of the desired compound.[1] Its removal is a critical step in the purification process.
Q2: What is the general principle behind the selective precipitation of DCU?
A2: The removal of DCU is primarily based on its low solubility in a wide range of organic solvents.[1][2] By carefully selecting a solvent or a solvent system in which the desired product is soluble but DCU is not, DCU can be selectively precipitated and subsequently removed by filtration.
Q3: Which solvents are commonly used for the selective precipitation of DCU?
A3: Several organic solvents are effective for precipitating DCU. The choice of solvent depends on the solubility of the desired product. Commonly used solvents include:
-
Acetonitrile (B52724): Often cited as an excellent solvent for precipitating DCU.[3][4]
-
Diethyl ether: A common choice for precipitating DCU from a reaction mixture.[4]
-
Hexanes: Frequently used as an anti-solvent to induce the precipitation of DCU.[1]
-
Ethyl acetate: Can be used, particularly at low temperatures, to precipitate residual DCU.[4]
-
Dichloromethane (DCM): While DCU has some solubility in DCM, it is often used to dissolve the desired product, after which an anti-solvent is added to precipitate the DCU.[1][3]
Q4: Are there alternative coupling reagents that avoid the formation of DCU?
A4: Yes, to circumvent the challenges associated with DCU removal, alternative coupling reagents can be used. A common alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The urea (B33335) byproduct formed from EDC is water-soluble, allowing for its easy removal through an aqueous workup.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the selective precipitation of DCU.
| Problem | Possible Cause | Suggested Solution |
| DCU does not precipitate | The solution is supersaturated with DCU. | Induce precipitation by scratching the inside of the flask with a glass rod or by adding a seed crystal of DCU. |
| The chosen solvent has a higher than expected solvating power for DCU. | Add an anti-solvent (e.g., hexanes or diethyl ether) to the solution to decrease the solubility of DCU and promote precipitation.[1] | |
| DCU passes through the filter paper | The DCU particles are too fine. | Use a finer porosity filter paper or a membrane filter. Alternatively, a pad of Celite® can be used over the filter paper to trap fine particles.[1] |
| The filter paper is clogged. | If filtration is slow, gently scrape the surface of the filter cake to expose a fresh surface. | |
| Residual DCU remains in the final product | Incomplete initial precipitation. | Repeat the precipitation process. Dissolve the product in a minimal amount of a suitable solvent (e.g., dichloromethane) and add an anti-solvent to re-precipitate the DCU.[1] |
| DCU is co-crystallizing with the desired product. | A second recrystallization of the product may be necessary to remove the trapped DCU.[1] | |
| DCU is co-eluting with the product during column chromatography. | Adjust the solvent system for chromatography. A less polar eluent may elute the DCU before the desired product. |
Data Presentation
Solubility of this compound (DCU)
The following table summarizes the available quantitative and qualitative solubility data for DCU in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | Requires sonication and warming to 60°C.[5] |
| Ethanol | ≥ 2.5 mg/mL | Saturation point is not specified.[5] DCU can be recrystallized from hot ethanol.[3] |
| Water | Insoluble (<1%) | [4][6] |
| Dichloromethane (DCM) | Soluble | [3] |
| N,N-Dimethylformamide (DMF) | Soluble | [3] |
| Acetonitrile | Sparingly soluble | Effective for precipitating DCU, especially at low temperatures.[3][4] |
| Diethyl Ether | Sparingly soluble | [4] |
| Hexanes | Sparingly soluble | [1] |
| Ethyl Acetate | Sparingly soluble | [4] |
| Carbon Tetrachloride | Less soluble than in DCM or chloroform | [4] |
Experimental Protocols
Protocol 1: Selective Precipitation of DCU using an Anti-Solvent
This protocol is suitable when the desired product is highly soluble in a solvent in which DCU has limited solubility.
-
Dissolution: Following the completion of the DCC-mediated coupling reaction, concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Re-dissolution: Dissolve the crude residue in a minimal amount of a solvent in which your desired product is highly soluble, but DCU is not (e.g., dichloromethane).
-
Precipitation: While stirring, slowly add an anti-solvent in which your product is sparingly soluble but DCU is insoluble (e.g., hexanes or diethyl ether). The DCU will precipitate as a white solid.
-
Filtration: Filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of the anti-solvent to recover any entrained product.
-
Product Isolation: The desired product is now in the filtrate. The solvent can be removed under reduced pressure to isolate the purified product.
Protocol 2: Precipitation of DCU from Acetonitrile
This protocol is effective when the desired product is soluble in acetonitrile.
-
Solvent Exchange: After the reaction, remove the reaction solvent under reduced pressure. Add acetonitrile to the crude residue and stir to dissolve the desired product.
-
Cooling: Cool the acetonitrile solution in an ice bath or refrigerator. The solubility of DCU in acetonitrile will decrease upon cooling, leading to its precipitation.
-
Filtration: Filter the cold suspension to remove the precipitated DCU. Wash the filter cake with a small amount of cold acetonitrile.
-
Product Isolation: The purified product is in the filtrate. Remove the acetonitrile under reduced pressure to obtain the final product.
Mandatory Visualization
Caption: Workflow for the selective precipitation of DCU.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Challenges with 1,3-Dicyclohexylurea (DCU) Co-elution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 1,3-dicyclohexylurea (DCU) co-elution during column chromatography. DCU is a common byproduct of coupling reactions using N,N'-dicyclohexylcarbodiimide (DCC). Due to its variable solubility, it can co-elute with products of similar polarity, leading to purification difficulties.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCU) and why is it problematic in column chromatography?
A1: this compound (DCU) is a byproduct formed during amide or ester synthesis when using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[1] While often described as insoluble in many common organic solvents, its solubility can be sufficient to cause it to travel with the desired product during column chromatography, leading to co-elution and contamination of the final product.[2] This is particularly challenging when the target compound has a similar polarity to DCU.
Q2: What is the general solubility profile of DCU?
A2: DCU exhibits limited solubility in water and many non-polar organic solvents, but its solubility increases in more polar organic solvents and with elevated temperatures.[3][4] It is sparingly soluble in most common chromatography solvents, which can paradoxically lead to it slowly leaching from the solid phase and eluting over a wide range of fractions.[5][6]
Q3: Are there alternatives to DCC to avoid DCU formation?
A3: Yes, several alternative coupling reagents can be used to circumvent the challenges associated with DCU. The most common alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI).[7] The urea (B33335) byproduct formed from EDC is water-soluble, allowing for its easy removal with an aqueous workup.[8][9] Other options include N,N'-Diisopropylcarbodiimide (DIC), which forms a more soluble urea byproduct (diisopropylurea), and uronium- or phosphonium-based reagents like HATU and HBTU, which are highly efficient but more expensive.[7][10]
Troubleshooting Guides
Problem 1: DCU is co-eluting with my product during column chromatography.
This is a common issue, especially when the desired product has a polarity similar to DCU.
Initial Troubleshooting Steps:
-
Confirm DCU Presence: Verify the presence of DCU in your product fractions using techniques like NMR or mass spectrometry.
-
Assess Solubility: Before chromatography, attempt to precipitate the majority of the DCU by concentrating the reaction mixture and triturating with a solvent in which DCU is poorly soluble (e.g., diethyl ether, hexanes, or cold acetonitrile).[5][11]
Chromatographic Solutions:
-
Solvent System Modification:
-
Increase Polarity of Non-Polar Component: If using a standard normal-phase system like hexane/ethyl acetate (B1210297), try switching to dichloromethane/ethyl acetate or adding a small amount of a more polar solvent like methanol (B129727) to the eluent. This can sometimes help to either flush the DCU out early or retain it more strongly on the silica (B1680970).
-
Employ a "Flush" Solvent: In some cases, DCU can be eluted first with a non-polar solvent before eluting the desired product with a more polar solvent system.[10]
-
Chloroform (B151607) Addition: Adding chloroform to the eluent can increase the solubility of DCU, allowing for a cleaner separation.[11]
-
-
Alternative Stationary Phases:
-
Florisil: Using Florisil instead of silica gel can sometimes be effective, as DCU may elute more quickly and cleanly.[11]
-
Reverse-Phase Chromatography: If your compound is suitable for reverse-phase chromatography, this can be an excellent way to separate it from the non-polar DCU.
-
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb the crude material onto a small amount of silica gel or Celite®. This "dry loading" technique can often improve resolution by creating a more concentrated starting band.
Problem 2: A significant amount of DCU remains in the reaction mixture before chromatography.
Solutions:
-
Filtration: The most common method for removing the bulk of DCU is filtration. Since DCU often precipitates from the reaction solvent (e.g., DCM, acetonitrile), it can be removed by filtering the reaction mixture.[6][10] For very fine DCU particles, using a filter aid like Celite® can be beneficial.[10]
-
Precipitation/Crystallization:
-
Concentrate and Precipitate: After the reaction, concentrate the mixture and add a solvent in which your product is soluble but DCU is not (an "anti-solvent"). This will cause the DCU to precipitate, and it can then be removed by filtration.[10]
-
Cold Precipitation: Dissolving the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or acetonitrile) and cooling it in a refrigerator or freezer can often precipitate the remaining DCU.[5][11]
-
Quantitative Data Summary
Table 1: Qualitative Solubility of this compound (DCU)
| Solvent | Solubility | Reference(s) |
| Water | Very Low (<1%) | [3][4] |
| Dichloromethane (DCM) | Sparingly Soluble | [5][6] |
| Chloroform | Soluble | [5] |
| Diethyl Ether | Sparingly Soluble | [5] |
| Ethyl Acetate | Soluble to Sparingly Soluble | [5] |
| Acetone | Soluble | [3][5] |
| Acetonitrile | Sparingly Soluble | [5][6] |
| Ethanol | Soluble | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Carbon Tetrachloride | Very Low | [5][6] |
Experimental Protocols
Protocol 1: Removal of DCU by Precipitation and Filtration
-
Concentration: Following the completion of the DCC-mediated coupling reaction, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Trituration/Precipitation: To the crude residue, add a sufficient volume of a solvent in which your desired product is soluble but DCU has poor solubility (e.g., diethyl ether or hexanes). Stir or sonicate the suspension to break up any clumps.
-
Cooling (Optional): For enhanced precipitation, cool the suspension in an ice bath or refrigerator for 30-60 minutes.
-
Filtration: Set up a Büchner or Hirsch funnel with an appropriate filter paper. For very fine DCU particles, a small pad of Celite® can be placed over the filter paper.[10]
-
Washing: Wet the filter paper/Celite® with a small amount of the cold precipitation solvent. Filter the suspension under vacuum. Wash the collected DCU solid with a small amount of the cold solvent to recover any trapped product.
-
Collection: The filtrate, containing your desired product, can then be concentrated and subjected to further purification, such as column chromatography.
Protocol 2: Dry Loading for Column Chromatography
-
Dissolution: Dissolve your crude product (after initial DCU filtration) in a minimal amount of a volatile solvent in which it is readily soluble (e.g., DCM or ethyl acetate).
-
Adsorption: To this solution, add a small amount of silica gel or Celite® (typically 1-2 times the mass of the crude product).
-
Evaporation: Thoroughly mix the slurry and then remove the solvent under reduced pressure until a fine, free-flowing powder is obtained.
-
Loading: Carefully layer the dry, adsorbed sample onto the top of the prepared chromatography column.
-
Elution: Proceed with the column chromatography as planned.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Workup [chem.rochester.edu]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
optimizing DCC coupling to minimize 1,3-Dicyclohexylurea formation
Welcome to the technical support center for optimizing N,N'-Dicyclohexylcarbodiimide (DCC) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to minimize the formation of the common byproduct, 1,3-Dicyclohexylurea (DCU), and enhance reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCU) and why is it a problem in DCC coupling reactions?
A1: this compound (DCU) is a byproduct formed during the activation of a carboxylic acid with DCC.[1] While chemically inert and generally not interfering with the reaction itself, its removal can be challenging due to its low solubility in many common organic solvents.[1][2] If not removed effectively, DCU can contaminate the final product, leading to issues with purity, and yield, and can complicate subsequent applications.[2]
Q2: What is the primary mechanism of DCC coupling and DCU formation?
A2: DCC activates a carboxylic acid by reacting with the carboxyl group to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the release of DCU as a byproduct.[4][5]
Q3: What are the main strategies to minimize DCU formation?
A3: While DCU is an inherent byproduct of DCC coupling, its formation relative to the desired product can be influenced by reaction conditions. Optimizing stoichiometry, temperature, and the order of reagent addition can improve the efficiency of the main reaction, thereby reducing the relative amount of unreacted starting materials and side products. However, the most effective strategy is not to prevent DCU formation but to manage its removal and to prevent the formation of other side products like N-acylurea.
Q4: Are there alternatives to DCC that avoid the formation of insoluble urea (B33335) byproducts?
A4: Yes, several alternative coupling reagents can be used. The most common is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI).[6][7] EDC is a water-soluble carbodiimide, and its corresponding urea byproduct is also water-soluble, which allows for easy removal through an aqueous workup.[7][8][9] Another alternative is Diisopropylcarbodiimide (DIC), which forms a more soluble urea byproduct (diisopropylurea, DIU) in common organic solvents used in solid-phase peptide synthesis.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during DCC coupling reactions and provides practical solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired amide/ester product. | 1. Hydrolysis of the O-acylisourea intermediate: DCC and its activated intermediates are sensitive to moisture.[1] 2. Formation of N-acylurea byproduct: The O-acylisourea intermediate can rearrange to form an unreactive N-acylurea.[3][10][12] 3. Steric hindrance: Bulky carboxylic acids or amines can slow down the coupling reaction.[1] 4. Suboptimal reaction temperature: Running the reaction at too high a temperature can promote side reactions.[3] | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents.[13] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[13] 2. Add coupling additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP).[3][14] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still reactive towards the amine.[10][12] 3. For sterically hindered substrates, consider using more potent coupling agents like HATU or HBTU.[9] 4. Start the reaction at a lower temperature (e.g., 0 °C) to control the initial activation step and then allow it to slowly warm to room temperature.[3][12] |
| DCU is difficult to remove from the product. | 1. Co-precipitation with the product: The desired product may have similar solubility properties to DCU. 2. High solubility of DCU in the reaction solvent: Some solvents can dissolve a significant amount of DCU, making filtration less effective. | 1. After the reaction, concentrate the mixture and redissolve it in a minimal amount of a solvent in which your product is soluble but DCU is not (e.g., cold ethyl acetate, acetonitrile).[6][15] Then, filter to remove the precipitated DCU. This process may need to be repeated.[15] 2. Choose a reaction solvent in which DCU has very low solubility, such as acetonitrile (B52724) or carbon tetrachloride.[6][16] If the reaction must be performed in a solvent like DCM where DCU has some solubility, consider a post-reaction solvent swap to precipitate the DCU before filtration. |
| The presence of an N-acylurea byproduct is observed. | Rearrangement of the O-acylisourea intermediate: This is a common side reaction, especially with sterically hindered substrates or when the nucleophile (amine) is not readily available. | Use additives like HOBt or HOAt. These additives trap the O-acylisourea intermediate to form an active ester, which is less susceptible to rearrangement.[10][12] |
Experimental Protocols
General Protocol for DCC Coupling to Minimize DCU Contamination
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile).[12]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[3]
-
DCC Addition: In a separate flask, dissolve DCC (1.0-1.1 equivalents) in a minimal amount of the anhydrous reaction solvent. Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture again to 0 °C to further precipitate the DCU.
-
Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.[6] Wash the filter cake with a small amount of cold reaction solvent to recover any entrained product.[2]
-
The filtrate can then be subjected to a standard aqueous workup, for example, washing with dilute acid (e.g., 0.5 N HCl) and then with a saturated sodium bicarbonate solution to remove any unreacted starting materials and acidic/basic impurities.[6]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: If residual DCU is still present, further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.[15]
Protocol for DCC/HOBt Coupling to Minimize N-acylurea Formation
-
Preparation and Reagent Setup: Follow steps 1 and 2 from the general protocol. Additionally, add HOBt (1.0 equivalent) to the solution of the carboxylic acid and amine.[14]
-
Cooling and DCC Addition: Follow steps 3 and 4 from the general protocol.
-
Reaction and Workup: Follow steps 5 and 6 from the general protocol. The use of HOBt should significantly reduce the formation of the N-acylurea byproduct.
Data Presentation
Table 1: Solubility of this compound (DCU) in Common Organic Solvents
| Solvent | Solubility | Reference(s) |
| Dichloromethane (DCM) | Sparingly soluble | [6] |
| Chloroform | Sparingly soluble | [6] |
| Acetonitrile | Very low solubility | [6][16] |
| Carbon Tetrachloride | Very low solubility | [16] |
| Diethyl Ether | Low solubility | [16] |
| Ethyl Acetate | Low solubility | [6] |
| Hexane | Very low solubility | [15] |
| Tetrahydrofuran (THF) | Soluble | [17] |
| N,N-Dimethylformamide (DMF) | Soluble | [1][17] |
| Water | Insoluble | [6] |
Table 2: Comparison of Common Carbodiimide Coupling Agents
| Coupling Agent | Acronym | Byproduct | Byproduct Solubility | Key Advantages | Key Disadvantages |
| N,N'-Dicyclohexylcarbodiimide | DCC | This compound (DCU) | Insoluble in most organic solvents | Low cost, effective for many standard couplings. | DCU can be difficult to remove completely; potential for N-acylurea formation; is a sensitizer. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble | Byproduct is easily removed by aqueous workup; good for biological applications.[9] | More expensive than DCC. |
| N,N'-Diisopropylcarbodiimide | DIC | 1,3-Diisopropylurea (DIU) | Soluble in many organic solvents | DIU is easier to remove in solid-phase synthesis than DCU.[10] | Can be toxic by inhalation.[11] |
Visualizations
Caption: DCC coupling mechanism showing the formation of the desired amide and the DCU byproduct, as well as the potential side reaction leading to N-acylurea.
Caption: The role of an additive like HOBt in preventing N-acylurea formation by converting the O-acylisourea intermediate into a more stable active ester.
Caption: A logical workflow for troubleshooting common issues in DCC coupling reactions.
References
- 1. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. nbinno.com [nbinno.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. researchgate.net [researchgate.net]
- 16. Workup [chem.rochester.edu]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Managing 1,3-Dicyclohexylurea (DCU) Solubility and Removal
This technical support guide is designed for researchers, scientists, and drug development professionals who encounter 1,3-dicyclohexylurea (DCU), a common byproduct of carbodiimide-mediated coupling reactions, in their experiments. This resource provides in-depth information on the temperature-dependent solubility of DCU and offers detailed protocols and troubleshooting advice for its effective removal.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCU) and why is it a problem in chemical synthesis?
A1: this compound (DCU) is a byproduct formed during coupling reactions that utilize N,N'-dicyclohexylcarbodiimide (DCC) as a reagent. While chemically inert in most reaction conditions, its removal can be challenging due to its limited solubility in many common organic solvents. If not removed effectively, DCU can co-precipitate with the desired product, leading to contamination and inaccurate yield calculations.
Q2: How does temperature affect the solubility of DCU?
A2: The solubility of DCU in organic solvents is temperature-dependent. Generally, its solubility increases as the temperature of the solvent increases.[1] This property is fundamental to the primary methods of its removal: filtration and crystallization. By lowering the temperature of the reaction mixture, the solubility of DCU decreases, causing it to precipitate out of the solution, which then allows for its removal by filtration.
Q3: What are the most effective solvents for removing DCU?
A3: Solvents in which DCU has low solubility at room temperature or below are ideal for its removal by filtration. Acetonitrile (B52724) and diethyl ether are often effective for precipitating DCU.[2] While DCU has some solubility in solvents like dichloromethane (B109758) (DCM) and ethyl acetate, cooling the mixture in these solvents can also facilitate its precipitation.[3]
Q4: Are there alternative reagents to DCC that avoid the formation of DCU?
A4: Yes, using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a common alternative. The urea (B33335) byproduct formed from EDC is water-soluble, allowing for its easy removal through an aqueous workup.
Data Presentation: DCU Solubility
Quantitative Solubility Data
| Solvent | Temperature | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Heated to 60°C | 5 mg/mL | Ultrasonic and warming may be required.[2] |
| Ethanol | Not Specified | ≥ 2.5 mg/mL | Saturation point is not specified.[2] |
Qualitative Solubility Data
| Solvent | Solubility at Room Temperature | Effect of Cooling |
| Water | Insoluble (<1%)[2] | No significant effect |
| Dichloromethane (DCM) | Sparingly Soluble | Promotes precipitation |
| Ethyl Acetate | Sparingly Soluble | Promotes precipitation |
| Acetonitrile | Very Low | Promotes precipitation |
| Diethyl Ether | Very Low | Promotes precipitation |
| Ethanol | Soluble (especially when heated)[4] | Promotes crystallization/precipitation |
| Acetone | Soluble (especially when heated)[1] | Promotes precipitation |
| Dimethylformamide (DMF) | Soluble | Cooling may have limited effect |
Experimental Protocols
Protocol 1: Removal of DCU by Temperature-Controlled Filtration
This protocol is suitable for reaction mixtures where the desired product remains soluble at low temperatures while DCU precipitates.
Materials:
-
Reaction mixture containing DCU
-
Büchner funnel and flask
-
Filter paper
-
Filter aid (e.g., Celite)
-
Ice bath
-
Cold solvent (e.g., acetonitrile or diethyl ether)
Procedure:
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction flask in an ice bath for 15-30 minutes. This will significantly decrease the solubility of DCU and promote its precipitation.
-
Prepare the Filtration Apparatus: Place a piece of filter paper in the Büchner funnel and wet it with a small amount of the cold solvent to ensure it sits (B43327) flat.
-
Optional - Add a Filter Aid: For very fine DCU precipitates that may pass through the filter paper, a pad of Celite can be used. Add a small layer of Celite onto the filter paper and gently press it down.
-
Filter the Mixture: Pour the cold reaction mixture through the prepared funnel under vacuum.
-
Wash the Precipitate: Wash the collected DCU precipitate on the filter paper with a small amount of the cold solvent to recover any trapped product.
-
Collect the Filtrate: The filtrate contains the desired product and can be processed further (e.g., concentration, extraction).
Protocol 2: Removal of DCU by Recrystallization
This protocol is effective when the desired product can be purified by recrystallization, leaving the more soluble DCU behind in the mother liquor.
Materials:
-
Crude product containing DCU
-
Erlenmeyer flask
-
Recrystallization solvent
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus
Procedure:
-
Select an Appropriate Solvent: Choose a solvent in which your desired product is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. The DCU should ideally remain soluble in this solvent even upon cooling.
-
Dissolve the Crude Product: Place the crude product in the Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble material remains at the elevated temperature, perform a hot filtration to remove it.
-
Cool to Crystallize: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield of your purified product, you can then place the flask in an ice bath.
-
Isolate the Purified Crystals: Collect the crystals of your purified product by vacuum filtration.
-
Wash the Crystals: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the dissolved DCU.
-
Dry the Product: Dry the purified crystals under vacuum.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| DCU passes through the filter paper. | - The DCU particles are too fine.- The filter paper porosity is too large. | - Use a finer porosity filter paper.- Use a membrane filter.- Add a layer of a filter aid like Celite on top of the filter paper before filtration. |
| The filter clogs during filtration. | - A large amount of fine DCU precipitate is present. | - Gently scrape the surface of the filter cake to expose a fresh surface.- Use a larger Büchner funnel to increase the surface area.- If the product is stable, consider diluting the mixture with more cold solvent. |
| The desired product co-precipitates with DCU upon cooling. | - The product has low solubility in the chosen solvent at low temperatures. | - Select a solvent in which the product is more soluble at low temperatures.- Avoid excessive cooling; try filtering at room temperature if DCU precipitates sufficiently. |
| DCU crystallizes along with the product during recrystallization. | - The solubility profiles of the product and DCU are too similar in the chosen solvent. | - Optimize the recrystallization solvent system; a mixture of solvents may provide better separation.- Perform a slower crystallization by allowing the solution to cool to room temperature without an ice bath. |
| Residual DCU is still present in the final product after purification. | - Incomplete precipitation of DCU before filtration.- DCU has some solubility even in cold solvents. | - Repeat the precipitation and filtration step.- Consider a final wash of the solid product with a solvent in which DCU is sparingly soluble but the product is not (e.g., cold diethyl ether).- If applicable, column chromatography can be used for final purification. |
Visualizing the Workflow
Diagram 1: Temperature-Controlled Filtration Workflow
References
Technical Support Center: Filtration of 1,3-Dicyclohexylurea (DCU) with Celite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Celite to aid in the filtration of 1,3-dicyclohexylurea (DCU), a common byproduct in DCC-mediated coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (DCU) difficult to remove from my reaction mixture?
A1: this compound (DCU) is a byproduct formed from the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Its removal can be challenging due to its low solubility in many common organic solvents, which often leads to its precipitation during the reaction or work-up.[1][2] The very fine particle size of the precipitated DCU can further complicate filtration by passing through standard filter paper or quickly clogging the filter medium.[1][3]
Q2: How does Celite aid in the filtration of DCU?
A2: Celite, a form of diatomaceous earth, is a filter aid that forms a porous, inert filter cake.[1] When used as a pad on top of a filter paper, Celite creates a barrier with very fine pores that can effectively trap the small particles of DCU that might otherwise pass through the filter paper.[1][4] It also helps to prevent the filter paper from becoming clogged, thereby speeding up the filtration process.
Q3: What is the general procedure for using Celite to filter DCU?
A3: The general procedure involves preparing a pad of Celite on top of a filter paper in a Büchner funnel. The reaction mixture containing the precipitated DCU is then carefully poured over the Celite pad, and vacuum is applied. The DCU is retained by the Celite pad, while the filtrate containing the desired product is collected. The Celite cake should be washed with a small amount of cold solvent to recover any entrained product.[1]
Q4: Can I avoid the formation of DCU altogether?
A4: Yes, using an alternative coupling agent to DCC can prevent the formation of DCU. A common alternative is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDCI). The urea (B33335) byproduct formed from EDC is water-soluble, making it easily removable with an aqueous workup.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Slow Filtration or Clogged Filter | - The DCU precipitate is very fine and is clogging the pores of the filter paper. - Too much solid material is being filtered at once. | - Use a pad of Celite on top of the filter paper to create a more porous filter bed.[1] - Gently scrape the surface of the filter cake to expose a fresh surface. - Ensure a good vacuum is being applied. - Slurry the reaction mixture with Celite before filtration. |
| DCU Passing Through the Filter | - The filter paper porosity is too large for the fine DCU particles. - The Celite pad is too thin or has cracks. | - Use a finer porosity filter paper. - Prepare a thicker, more uniform Celite pad (a few millimeters to a centimeter is often sufficient).[4] - Ensure the Celite pad is not disturbed when adding the reaction mixture. Placing a second piece of filter paper on top of the Celite can help.[4] |
| Product is Lost During Filtration | - The product has co-precipitated with the DCU. - The product is adsorbed onto the Celite. | - Choose a solvent where the product is soluble but the DCU has minimal solubility at the filtration temperature.[5] - Wash the Celite cake thoroughly with a small amount of cold solvent in which the product is soluble to recover any adsorbed or entrained material.[1] |
| Emulsion Forms During Work-up | - Suspended solids, including fine DCU particles, can stabilize emulsions. | - Filter the entire emulsified mixture through a pad of Celite. Celite can act as a physical barrier to break up the emulsion by removing the fine particulates. |
Data Presentation
Table 1: Solubility of this compound (DCU) in Common Organic Solvents
| Solvent | Solubility | Notes |
| Water | < 1% | Practically insoluble.[3] |
| Ethanol | Soluble (especially when hot) | Can be used for recrystallization.[1][6] |
| Acetone | Soluble (especially when hot) | Can be used for recrystallization.[1] |
| Dichloromethane (DCM) | Soluble | DCU is often soluble in the reaction solvent.[6] |
| Diethyl Ether | Very Sparingly Soluble | Often used as an anti-solvent to precipitate DCU.[1] |
| Hexanes/Pentane | Insoluble | Excellent anti-solvents for precipitating DCU.[1] |
| Acetonitrile | Sparingly Soluble | Can be used to precipitate DCU, especially upon cooling.[6][7] |
| Dimethylformamide (DMF) | Soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | ≥ 5 mg/mL (with warming) | [8] |
Note: Quantitative solubility data for DCU is not widely available and can be dependent on temperature and the presence of other solutes. The information in this table is based on qualitative descriptions and available data. Experimental determination is recommended for specific applications.
Experimental Protocols
Protocol 1: Filtration of Precipitated DCU using a Celite Pad
This protocol outlines the standard procedure for removing precipitated DCU from a reaction mixture using a Celite pad.
Materials:
-
Reaction mixture containing precipitated DCU
-
Büchner funnel and filter flask
-
Filter paper to fit the Büchner funnel
-
Celite (diatomaceous earth)
-
Wash solvent (a cold solvent in which the desired product is soluble but DCU is not)
-
Spatula
-
Vacuum source
Procedure:
-
Set up the Filtration Apparatus: Place the Büchner funnel on the filter flask and connect the flask to a vacuum source.
-
Position the Filter Paper: Place a piece of filter paper in the Büchner funnel, ensuring it lies flat and covers all the holes.
-
Wet the Filter Paper: Add a small amount of the wash solvent to wet the filter paper and ensure a good seal with the funnel. Apply a gentle vacuum to pull the solvent through.
-
Prepare the Celite Pad:
-
Turn off the vacuum.
-
Add a layer of Celite to the funnel (typically a few millimeters to 1 cm thick).
-
Add enough wash solvent to create a slurry of the Celite.
-
Gently swirl the funnel to evenly distribute the Celite.
-
Apply a gentle vacuum to slowly pull the solvent through, leaving a uniform pad of Celite on the filter paper.
-
-
Filter the Reaction Mixture:
-
Carefully pour the reaction mixture onto the center of the Celite pad, avoiding disturbance of the pad surface. A second piece of filter paper can be placed on top of the Celite to prevent disruption.[4]
-
Apply a full vacuum to draw the filtrate through.
-
-
Wash the Filter Cake:
-
Once the majority of the liquid has passed through, wash the filter cake (the Celite and DCU) with several small portions of the cold wash solvent to recover any remaining product.
-
-
Collect the Filtrate: The filtrate in the filter flask contains the desired product. This solution can then be processed further (e.g., concentration, extraction).
Mandatory Visualization
Caption: Experimental workflow for DCU filtration using Celite.
Caption: Troubleshooting decision tree for DCU filtration.
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
Technical Support Center: Purification of Crude Products from 1,3-Dicyclohexylurea (DCU)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing the common byproduct 1,3-dicyclohexylurea (DCU) from their crude reaction products.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCU) and why is it a problem in my reaction?
A1: this compound (DCU) is a byproduct formed from the use of N,N'-dicyclohexylcarbodiimide (DCC), a common coupling reagent in organic synthesis, particularly for amide and ester formation. While DCU is generally unreactive and does not interfere with the reaction itself, its removal can be challenging due to its low solubility in many common organic solvents. If not properly removed, DCU can contaminate the final product, leading to inaccurate yield calculations, difficulties in subsequent reactions, and potential interference in biological assays.
Q2: What are the primary methods for removing DCU from a crude product?
A2: The most common strategies for DCU removal leverage its poor solubility in many organic solvents. The primary methods include:
-
Filtration: As DCU often precipitates out of the reaction mixture, it can be removed by simple filtration.
-
Precipitation/Crystallization: The crude product can be dissolved in a suitable solvent and cooled, or an anti-solvent can be added to selectively precipitate either the desired product or the DCU.
-
Acidic Extraction: If the desired product is stable in acidic conditions, an acid wash can be employed to remove DCU.
Q3: How do I choose the best solvent for washing away DCU?
A3: The ideal solvent is one in which your desired product is highly soluble, while DCU has low solubility. This differential solubility allows for the effective separation of the two compounds. It is often necessary to test a few different solvents to find the optimal one for your specific product. The solubility of DCU is known to increase with temperature in many organic solvents.[1]
Solubility of this compound (DCU) in Common Solvents
The following table summarizes the available quantitative and qualitative solubility data for DCU in various solvents. This information can guide the selection of an appropriate solvent for your purification process.
| Solvent | Solubility | Temperature | Notes |
| Water | < 1% | Room Temperature | DCU is practically insoluble in water.[2] |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | Room Temperature | Requires ultrasonic and warming to 60°C for dissolution.[3][4] |
| Ethanol | ≥ 2.5 mg/mL | Room Temperature | DCU can be recrystallized from hot ethanol, indicating higher solubility at elevated temperatures.[3][4][5] |
| Acetone | Soluble | Not Specified | Often used for precipitation of DCU upon cooling.[1][6] |
| Dichloromethane (DCM) | Soluble | Not Specified | DCU is generally soluble in DCM.[5] |
| Acetonitrile | Sparingly Soluble | Not Specified | Can be used to precipitate DCU, especially upon cooling.[5] |
| Ethyl Acetate (B1210297) | Sparingly Soluble | Not Specified | Cooling a solution in ethyl acetate can precipitate DCU.[7] |
| Diethyl Ether | Sparingly Soluble | Not Specified | Can be used to precipitate DCU. |
| N,N-Dimethylformamide (DMF) | Soluble | Not Specified | DCU is soluble in DMF.[5] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| DCU precipitates with my product. | - The chosen solvent does not provide sufficient differential solubility.- The cooling process is too rapid, leading to co-precipitation. | - Test a different solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| DCU remains in the filtrate with my product. | - The chosen solvent is too good at dissolving DCU.- Not enough anti-solvent was added. | - Concentrate the solution and attempt to crystallize the product.- Add more of the anti-solvent to induce DCU precipitation.- Consider performing an acidic wash if your product is stable. |
| Filtration is very slow. | - DCU has precipitated as a very fine powder. | - Use a filter aid such as Celite® to improve the filtration rate.[2] |
| NMR analysis still shows DCU contamination after washing. | - The washing procedure was not efficient enough.- Residual solvent is trapping DCU within the product. | - Repeat the washing procedure with a fresh portion of cold solvent.- Ensure the product is thoroughly dried to remove any residual solvent that might contain dissolved DCU.- Consider column chromatography for final purification. |
Experimental Protocols
Protocol 1: Removal of DCU by Filtration and Washing
This protocol is suitable when DCU has precipitated from the reaction mixture.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath for 15-30 minutes to maximize DCU precipitation.
-
Set up Filtration: Assemble a Büchner funnel with filter paper on a filter flask connected to a vacuum source.
-
Filter the Mixture: Wet the filter paper with a small amount of the cold reaction solvent and apply the vacuum. Pour the reaction mixture into the funnel.
-
Wash the Crude Product: Wash the collected solid (your crude product) with a small amount of cold solvent to remove any remaining soluble impurities.
-
Wash the DCU (Optional): If your product is in the filtrate, wash the collected DCU solid on the filter paper with a small amount of cold reaction solvent to recover any trapped product.
-
Dry the Product: Dry the purified product under vacuum.
Protocol 2: Removal of DCU by Precipitation with an Anti-Solvent
This protocol is effective when the desired product and DCU are both soluble in the reaction solvent.
-
Concentrate the Reaction Mixture: Remove the reaction solvent under reduced pressure.
-
Dissolve the Crude Product: Dissolve the residue in a minimum amount of a solvent in which your product is highly soluble, but DCU is less soluble (e.g., dichloromethane).
-
Add Anti-Solvent: Slowly add an anti-solvent in which DCU is poorly soluble (e.g., hexane (B92381) or diethyl ether) until a precipitate (DCU) is observed.
-
Cool and Filter: Cool the mixture in an ice bath for 15-30 minutes to complete the precipitation, then filter as described in Protocol 1.
-
Isolate the Product: The desired product should be in the filtrate. Concentrate the filtrate to obtain the purified product.
Workflow for DCU Removal
The following diagram illustrates a general workflow for selecting an appropriate method to remove DCU from a crude product.
Caption: Decision workflow for selecting a DCU removal method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. researchgate.net [researchgate.net]
- 6. CAS 2387-23-7: N,N'-Dicyclohexylurea | CymitQuimica [cymitquimica.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Prevention of 1,3-Dicyclohexylurea (DCU) Contamination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent 1,3-Dicyclohexylurea (DCU) contamination in final products. DCU is a common byproduct of coupling reactions involving N,N'-Dicyclohexylcarbodiimide (DCC), and its removal is critical for product purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the removal of DCU from a reaction mixture.
Problem 1: DCU precipitates out of solution, but my desired product remains in the filtrate.
-
Cause: This is the ideal scenario for DCU removal by filtration. DCU is notoriously insoluble in many common organic solvents, while the desired product remains dissolved.
-
Solution: Proceed with the filtration protocol outlined below to separate the solid DCU from the product-containing filtrate.
Problem 2: My desired product co-precipitates with DCU.
-
Cause: The chosen solvent may not be optimal, or the concentration of the desired product is too high, leading to its precipitation upon cooling.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with different solvents to find one in which your product is highly soluble and DCU is poorly soluble at room temperature.
-
Recrystallization: If a suitable solvent for simple filtration cannot be found, recrystallization is the recommended method. This technique separates compounds based on their differential solubility in a hot versus cold solvent. Refer to the detailed recrystallization protocol below.
-
Problem 3: DCU passes through the filter paper during filtration.
-
Cause: The DCU particles may be too fine for the porosity of the filter paper.
-
Solution:
-
Use a finer porosity filter paper or a membrane filter.
-
Employ a filter aid like Celite®. A small pad of Celite® placed over the filter paper can effectively trap fine particles.[1]
-
Problem 4: After filtration or recrystallization, DCU is still detected in the final product.
-
Cause:
-
Incomplete precipitation of DCU before filtration.
-
DCU may be trapped within the crystals of the desired product.
-
Co-elution of DCU with the product during column chromatography.
-
-
Solution:
-
Improve Precipitation: Before filtration, cool the reaction mixture in an ice bath for 15-30 minutes to maximize DCU precipitation.[1]
-
Second Recrystallization: Perform a second recrystallization of the product to further enhance purity.
-
Chromatography Optimization: If using column chromatography, consider a different solvent system. Sometimes, DCU can be eluted first with a non-polar solvent before eluting the desired product with a more polar solvent. The use of Florisil instead of silica (B1680970) gel has also been reported to effectively separate DCU.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCU) and why is it a problem?
A1: this compound (DCU) is a byproduct formed during coupling reactions that use N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent, such as in amide and ester synthesis.[2] During the reaction, DCC is hydrated to form DCU.[2] While chemically inert, its removal is challenging due to its low solubility in many organic solvents, leading to contamination of the final product.[3]
Q2: What are the primary methods for removing DCU?
A2: The most common methods for DCU removal leverage its poor solubility and include:
-
Filtration: As DCU is often insoluble in the reaction solvent, it precipitates and can be removed by simple filtration.[4]
-
Recrystallization: This method is used when the desired product and DCU have different solubilities in a particular solvent at different temperatures.
-
Solvent Precipitation (Anti-solvent): Adding a solvent in which your product is soluble but DCU is not can selectively precipitate the DCU. Common anti-solvents for precipitating DCU include hexanes and diethyl ether.
Q3: In which solvents is DCU soluble or insoluble?
A3: DCU's solubility is a critical factor in its removal. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility of DCU | Reference(s) |
| Water | Very sparingly soluble (<1%) | [4][5] |
| Dichloromethane (DCM) | Very sparingly soluble | [1] |
| Diethyl Ether | Very sparingly soluble | [1] |
| Hexanes/Pentane | Insoluble | [1] |
| Acetonitrile | Sparingly soluble (less so when cold) | [4][6] |
| Ethyl Acetate | Sparingly soluble (less so when cold) | [4] |
| Ethanol | Soluble (especially when hot) | [1][5] |
| Acetone | Soluble (especially when hot) | [1][5] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble (≥4.5 mg/mL with gentle warming) | [1][2][7] |
Q4: Are there alternatives to DCC that avoid DCU formation?
A4: Yes, several water-soluble carbodiimides can be used as alternatives to DCC. The most common is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The urea (B33335) byproduct formed from EDC is water-soluble, allowing for its easy removal through an aqueous workup.[8]
Q5: How can I detect DCU contamination in my final product?
A5: Several analytical techniques can be used to detect the presence of DCU:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often show characteristic peaks for DCU, although these may overlap with product peaks.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for detecting and quantifying DCU.[9]
-
Mass Spectrometry (MS): Techniques like HPLC-MS can be used for the identification of DCU in complex mixtures.[10]
-
Microscopy: Techniques like scanning electron microscopy (SEM) can be used to visually identify particulate contaminants.
Q6: What are the safety precautions for handling DCC and DCU?
A6:
-
DCC: DCC is a potent sensitizer (B1316253) and can cause allergic skin reactions. It is also harmful if swallowed and toxic in contact with skin, causing serious eye damage.[11] Always handle DCC in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]
-
DCU: DCU may cause irritation upon contact with skin or eyes.[13] It is recommended to handle it in a well-ventilated place and wear suitable protective clothing.[14] Avoid formation of dust and aerosols.[14]
Experimental Protocols
Protocol 1: Removal of DCU by Filtration
This protocol is suitable when DCU has precipitated from the reaction mixture and the desired product remains in solution.
-
Cool the Reaction Mixture: Once the reaction is complete, allow the mixture to cool to room temperature. To maximize precipitation, cool the flask in an ice bath for 15-30 minutes.[1]
-
Set up Filtration Apparatus: Assemble a Büchner funnel with a correctly sized filter paper on a filter flask connected to a vacuum source.
-
Wet the Filter Paper: Moisten the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Filter the Mixture: Turn on the vacuum and pour the reaction mixture into the funnel.
-
Wash the Filter Cake: Wash the collected DCU solid on the filter paper with a small amount of cold reaction solvent to recover any trapped product.
-
Collect the Filtrate: The filtrate in the flask contains the desired product, now free of precipitated DCU.
Protocol 2: Removal of DCU by Recrystallization
This protocol is effective when the desired product and DCU have different solubilities in a solvent at varying temperatures.
-
Choose a Suitable Solvent: The ideal solvent should dissolve the crude product (including DCU) at high temperatures but have low solubility for the desired product and high solubility for DCU at low temperatures (or vice versa).
-
Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.[1]
-
Hot Filtration (Optional): If any insoluble impurities remain in the hot solution, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of purer crystals. After reaching room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the Crystals: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the Crystals: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Buy this compound | 2387-23-7 [smolecule.com]
- 4. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Development of Ecom50 and Retention Index Models for Non-Targeted Metabolomics: Identification of this compound in Human Serum by HPLC/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. CAS 2387-23-7: N,N'-Dicyclohexylurea | CymitQuimica [cymitquimica.com]
- 14. chemicalbook.com [chemicalbook.com]
Technical Support Center: 1,3-Dicyclohexylurea (DCU) Downstream Processing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with 1,3-Dicyclohexylurea (DCU) in downstream processing. DCU is a common byproduct of coupling reactions involving N,N'-Dicyclohexylcarbodiimide (DCC), and its removal can be challenging due to its low solubility in many organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCU) and why is it a problem in downstream processing?
A1: this compound (DCU) is a byproduct formed during chemical reactions that use N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, such as in peptide synthesis or ester formation.[1][2][3] The primary issue with DCU in downstream processing is its low solubility in many common organic solvents, which often leads to its precipitation during the reaction or work-up.[1][3][4][5] This can result in contamination of the desired product, making its purification difficult and potentially impacting yield and purity.[1]
Q2: In which solvents is DCU soluble or insoluble?
A2: DCU exhibits limited solubility in water and many common organic solvents, which is a key challenge for its removal.[4][6] It is more soluble in some organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and acetone.[6][7] Its solubility in organic solvents tends to increase with temperature.[6] Conversely, it is sparingly soluble in solvents like diethyl ether, acetonitrile (B52724), and dichloromethane (B109758) (DCM), especially at colder temperatures.[4][8]
Quantitative Solubility Data for DCU
| Solvent | Solubility | Temperature | Notes |
| Water | Insoluble | Room Temperature | [6][9] |
| Ethanol | ≥ 2.5 mg/mL (11.14 mM) | Not Specified | [7][10] |
| DMSO | 5 mg/mL (22.29 mM) | 60°C with ultrasonic and warming | Hygroscopic DMSO can impact solubility.[7][10] |
| Diethyl Ether | Practically insoluble | Not Specified | [11] |
| Acetonitrile | Low solubility | Room Temperature | Often used to precipitate DCU.[4][11] |
| Dichloromethane (DCM) | Sparingly soluble | Room Temperature | DCU can precipitate from DCM.[4][8] |
Q3: What are the common methods for removing DCU from a reaction mixture?
A3: The most common strategies for DCU removal leverage its poor solubility and include:
-
Filtration: This is the most straightforward method. Since DCU often precipitates from the reaction mixture, it can be removed by simple filtration.[1][3][4]
-
Crystallization/Precipitation: The crude product can be dissolved in a minimal amount of a suitable solvent, and then the DCU can be precipitated by cooling or by adding an anti-solvent (a solvent in which DCU is insoluble).[1][4][8]
-
Solvent Washes/Trituration: Washing or triturating the crude product with a solvent in which DCU has low solubility (e.g., cold ethyl acetate, acetonitrile, or diethyl ether) can effectively remove it.[8][11]
-
Column Chromatography: While sometimes effective, DCU can co-elute with the product in certain solvent systems (e.g., ethyl acetate-hexane).[8] Using a different eluent system or a different stationary phase like Florisil can improve separation.[8]
Q4: Are there alternative coupling reagents that avoid the formation of DCU?
A4: Yes, using alternative coupling reagents is a highly effective strategy to prevent DCU-related issues. Common alternatives include:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI): The urea (B33335) byproduct of EDC is water-soluble, allowing for its easy removal with an aqueous workup.[1][4][8]
-
N,N'-Diisopropylcarbodiimide (DIC): The urea byproduct of DIC is more soluble in organic solvents like dichloromethane than DCU, making it easier to remove by extraction.[8]
Troubleshooting Guide
This guide addresses common problems encountered during DCU removal and provides potential solutions.
Problem 1: DCU remains in the product after filtration.
| Possible Cause | Suggested Solution |
| Incomplete Precipitation: Not all of the DCU has precipitated out of the solution. | Concentrate the reaction mixture and redissolve it in a solvent where the product is soluble but DCU is not (e.g., diethyl ether), then filter again.[4] Cooling the solution can also enhance precipitation.[8] |
| Fine DCU Particles: The DCU particles are too fine and pass through the filter paper. | Use a finer porosity filter paper, a membrane filter, or a filter aid like Celite®. A pad of Celite® over the filter paper can help trap fine particles.[1] |
Problem 2: DCU co-elutes with the product during column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System: The chosen eluent has similar solubility for both the product and DCU. | Change the eluent system. Sometimes, a less polar solvent can be used to elute the DCU first, followed by a more polar solvent for the product.[1] Consider using a different stationary phase, such as Florisil.[8] |
Problem 3: Low product yield after DCU removal.
| Possible Cause | Suggested Solution |
| Product Co-precipitation: The desired product is precipitating along with the DCU. | Optimize the solvent system for precipitation. A solvent mixture may be required to achieve selective precipitation of DCU. Perform a slow crystallization to encourage the formation of purer product crystals.[1] |
| Product Loss During Washes: The product has some solubility in the solvent used for washing. | Use a minimal amount of cold washing solvent to reduce product loss. Ensure the chosen wash solvent has very low solubility for your product. |
Troubleshooting Workflow for DCU Removal
Caption: A flowchart for troubleshooting DCU removal.
Experimental Protocols
Protocol 1: DCU Removal by Filtration and Solvent Precipitation
This protocol is suitable when the desired product is soluble in the reaction solvent, while DCU has low solubility.
Materials:
-
Crude reaction mixture containing the product and DCU
-
Reaction solvent (e.g., Dichloromethane)
-
Anti-solvent (e.g., Diethyl ether or Hexane)
-
Buchner funnel and filter paper
-
Filter flask
-
Ice bath
Procedure:
-
Initial Filtration: If a significant amount of DCU has precipitated during the reaction, filter the crude reaction mixture through a Buchner funnel to remove the bulk of the DCU. Wash the filter cake with a small amount of cold reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a concentrated solution of the crude product.
-
Precipitation: While stirring, slowly add an anti-solvent (a solvent in which your product is soluble but DCU is not, such as diethyl ether or hexane) to the concentrated solution. The DCU should precipitate out.
-
Cooling: Cool the mixture in an ice bath for 15-30 minutes to maximize the precipitation of DCU.
-
Second Filtration: Filter the mixture through a fresh Buchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of the cold anti-solvent.
-
Product Isolation: The filtrate contains the desired product. The solvent can be removed under reduced pressure to isolate the purified product.
Experimental Workflow for DCU Removal by Precipitation
Caption: Workflow for DCU removal via solvent precipitation.
Protocol 2: Analytical Detection of Residual DCU by HPLC
This protocol provides a general method for detecting residual DCU in a sample using High-Performance Liquid Chromatography (HPLC), based on a published method.[12]
Materials:
-
Sample containing the product potentially contaminated with DCU
-
DCU reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the DCU reference standard in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Prepare a solution of the sample to be analyzed in the mobile phase or a compatible solvent.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 200 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water. For example, a linear gradient from 35% to 95% acetonitrile over 30 minutes.
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 205 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the DCU reference standard to determine its retention time.
-
Inject the sample solution.
-
Monitor the chromatogram for a peak at the retention time corresponding to DCU.
-
-
Quantification (Optional):
-
Create a calibration curve using serial dilutions of the DCU reference standard.
-
Calculate the concentration of DCU in the sample by comparing its peak area to the calibration curve.
-
Logical Diagram for Analytical Detection of DCU
Caption: Logical flow for the analytical detection of DCU by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. nbinno.com [nbinno.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. researchgate.net [researchgate.net]
- 12. CN111595954B - Method for detecting content of DCC and DCU in indapamide bulk drug - Google Patents [patents.google.com]
Technical Support Center: Workup Procedures for Reactions Generating 1,3-Dicyclohexylurea (DCU)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling reactions that produce 1,3-dicyclohexylurea (DCU) as a byproduct. Find troubleshooting tips and frequently asked questions to effectively remove DCU from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCU) and why is it a problem in my reaction?
A1: this compound (DCU) is a common byproduct generated in reactions that utilize N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, such as in esterification or amidation reactions. While DCU is generally inert and does not interfere with the reaction progress, its removal can be challenging due to its low solubility in many common organic solvents.[1] If not removed effectively, DCU can contaminate the final product, leading to inaccuracies in yield determination and potential interference in subsequent biological assays or analytical characterization.
Q2: What are the primary methods for removing DCU from a reaction mixture?
A2: The most effective methods for DCU removal exploit its poor solubility. The main strategies are:
-
Filtration: As DCU is often insoluble in the reaction solvent, it precipitates out and can be removed by simple filtration.[1][2]
-
Solvent Precipitation/Crystallization: The solubility of DCU is temperature-dependent.[3][4] By dissolving the crude reaction mixture in a suitable hot solvent and then cooling, the desired product or the DCU can be selectively crystallized. Alternatively, adding an "anti-solvent" (a solvent in which your product is soluble but DCU is not) can precipitate the DCU.
-
Chromatography: Column chromatography can be used to separate DCU from the desired product, although careful selection of the eluent is crucial to prevent DCU from eluting with the product.[4]
Q3: Are there alternatives to DCC that avoid the formation of DCU?
A3: Yes, several alternative coupling reagents can be used to circumvent the challenges associated with DCU removal.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI): This is a water-soluble carbodiimide (B86325), and its corresponding urea (B33335) byproduct is also water-soluble, allowing for easy removal with an aqueous workup.[1]
-
Diisopropylcarbodiimide (DIC): DIC is another carbodiimide that forms a urea byproduct, diisopropylurea (DIU). DIU is generally more soluble in organic solvents than DCU, making it easier to remove during workup.
-
Uronium/Guanidinium Reagents (e.g., HBTU, HATU): These reagents do not form urea byproducts and their byproducts are typically water-soluble, simplifying purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| DCU passes through the filter paper. | - Fine particle size of DCU precipitates. - Filter paper pore size is too large. | - Use a finer porosity filter paper or a membrane filter. - Use a filter aid such as Celite®. Create a thin pad of Celite® over the filter paper before filtration to trap fine particles.[1] |
| Filtration is very slow or the filter clogs. | - High concentration of precipitated DCU. - Very fine DCU particles clogging the filter pores. | - Dilute the reaction mixture with more of the reaction solvent. - Gently scrape the surface of the filter cake to expose a fresh surface. - Use a larger funnel or a Büchner funnel with vacuum to increase the filtration rate.[1] |
| DCU co-precipitates or co-crystallizes with the desired product. | - Similar solubility profiles of the product and DCU in the chosen solvent. - Cooling the solution too quickly. | - Optimize the solvent system for recrystallization. A mixture of solvents may be required. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of purer crystals. - Try to find a solvent in which the product is significantly more soluble than DCU at room temperature to allow for filtration of DCU without excessive cooling.[1] |
| Residual DCU remains in the product after purification. | - Incomplete precipitation of DCU. - DCU is slightly soluble in the solvent used for precipitation or washing. - DCU co-elutes with the product during column chromatography. | - Repeat the precipitation step. Dissolve the product in a minimal amount of a solvent in which DCU is sparingly soluble (e.g., dichloromethane) and add an anti-solvent (e.g., hexanes or diethyl ether). - Wash the isolated product with a cold solvent in which DCU is known to be poorly soluble. - For column chromatography, consider using a different eluent system. Sometimes, adding a small amount of a solvent that fully dissolves DCU (like chloroform) to the eluent can help in its clean separation.[4] Alternatively, using Florisil instead of silica (B1680970) gel for the stationary phase has been reported to effectively separate DCU.[4] |
Data Presentation
Solubility of this compound (DCU)
The following table summarizes the qualitative and quantitative solubility of DCU in various common laboratory solvents. This information is critical for selecting the appropriate solvent for your workup procedure.
| Solvent | Qualitative Solubility | Quantitative Solubility (at ambient temperature unless specified) |
| Water | Insoluble/Very poorly soluble[3][5] | < 1%[5] |
| Ethanol | Sparingly soluble to soluble (solubility increases with temperature)[1][3] | ≥ 2.5 mg/mL[6][7] |
| Acetone | Soluble[3] | - |
| Acetonitrile | Sparingly soluble[4] | - |
| Dichloromethane (B109758) (DCM) | Soluble[1] | - |
| Diethyl Ether | Sparingly soluble[4] | - |
| Hexanes | Sparingly soluble[4] | - |
| Toluene | Insoluble | - |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] | 5 mg/mL (may require warming to 60°C)[6][7] |
| Dimethylformamide (DMF) | Soluble[1] | - |
Note: Quantitative solubility data for DCU is not widely available in the literature. The provided quantitative values are based on limited sources. Qualitative descriptions are based on collective observations from multiple researchers.
Experimental Protocols
Protocol 1: Removal of DCU by Filtration
This is the most straightforward method and should be the first approach if DCU has precipitated from the reaction mixture.
Methodology:
-
Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature. If DCU precipitation is incomplete, cool the flask in an ice bath for 15-30 minutes.
-
Filtration Setup: Set up a Büchner funnel with a properly sized filter paper on a filter flask connected to a vacuum source.
-
Wetting the Filter: Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Filtration: Turn on the vacuum and pour the reaction mixture into the funnel.
-
Washing: Wash the collected DCU solid (the filter cake) with a small amount of the cold reaction solvent to recover any trapped product.
-
Collection: The filtrate contains your desired product and can be carried on to the next purification step (e.g., extraction, concentration).
Protocol 2: Removal of DCU by Solvent Precipitation
This method is useful when the DCU remains partially or fully dissolved in the reaction solvent.
Methodology:
-
Concentration: If the reaction solvent keeps the DCU in solution, concentrate the reaction mixture under reduced pressure.
-
Dissolution & Precipitation: Dissolve the crude residue in a minimal amount of a solvent in which your product is soluble, but DCU is sparingly soluble (e.g., cold ethyl acetate (B1210297) or acetonitrile).[4] Alternatively, dissolve the crude mixture in a solvent like dichloromethane and add an "anti-solvent" such as hexanes or diethyl ether to induce DCU precipitation.
-
Cooling: Cool the mixture in an ice bath for 15-30 minutes to maximize DCU precipitation.
-
Filtration: Filter the mixture as described in Protocol 1 to remove the precipitated DCU.
-
Product Recovery: The filtrate containing the desired product can then be concentrated.
Mandatory Visualization
Caption: Decision workflow for selecting a DCU removal procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (CAS 2387-23-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemeo.com [chemeo.com]
Validation & Comparative
A Researcher's Guide to DCC Alternatives: Eliminating 1,3-Dicyclohexylurea in Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the formation of amide bonds is a fundamental process. Dicyclohexylcarbodiimide (DCC) has historically been a widely used coupling reagent due to its efficiency and low cost. However, a significant drawback of DCC is the formation of the insoluble byproduct, 1,3-dicyclohexylurea (DCU), which complicates product purification, particularly in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of common alternatives to DCC that circumvent the issue of DCU formation, supported by experimental data, detailed protocols, and mechanistic diagrams.
Performance Comparison of DCC Alternatives
The choice of a coupling reagent is a critical decision that influences reaction efficiency, product purity, and the degree of racemization. The following table summarizes the performance of key alternatives to DCC. It is important to note that direct comparisons can be challenging as yields and purity are highly dependent on the specific peptide sequence and reaction conditions. The data presented is a compilation from various studies on model peptides, including "difficult" sequences known for challenges such as steric hindrance or aggregation.[1]
| Coupling Reagent/Method | Byproduct(s) | Byproduct Solubility | Typical Yield | Purity | Racemization Suppression | Key Advantages | Key Disadvantages |
| DCC/HOBt | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Good-Excellent | Good | Good | Low cost, effective for many standard couplings.[2][3] | Insoluble DCU complicates purification, especially in SPPS.[4] DCC is a known allergen. |
| DIC/Additive (HOBt, HOAt, Oxyma) | Diisopropylurea (DIU) | Soluble in many organic solvents (e.g., DMF, DCM)[4] | Good-Excellent | Good-Excellent | Good-Excellent | DIU is more soluble than DCU, simplifying work-up.[3][4] DIC is a liquid, easy to handle. | Can still be challenging to remove DIU completely without chromatography. |
| EDC/Additive (NHS, Sulfo-NHS) | 1-ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble[2] | Good-Excellent | Good-Excellent | Good | Water-soluble byproduct is easily removed by aqueous extraction.[5] Ideal for bioconjugation in aqueous media. | O-acylisourea intermediate is prone to hydrolysis in aqueous solutions without NHS.[2] |
| HBTU/Base | Tetramethylurea, HOBt | Water-soluble/Organic solvent-soluble | High | High | Good | Widely used, cost-effective standard for SPPS.[6] | Based on the potentially explosive HOBt. Can cause guanidinylation of the N-terminus if used in excess.[7] |
| HATU/Base | Tetramethylurea, HOAt | Water-soluble/Organic solvent-soluble | Very High | Very High | Excellent | Highly reactive and efficient, especially for difficult couplings and sterically hindered amino acids.[2][8] | Based on the potentially explosive HOAt. More expensive than HBTU. Can cause guanidinylation.[7] |
| PyBOP/Base | Hexamethylphosphoramide (HMPA) byproduct is avoided, produces less hazardous byproducts than BOP. | Organic solvent-soluble | High | High | Good | Efficient and rapid coupling.[4] Byproducts are less hazardous than those of BOP. | More expensive than carbodiimide (B86325) methods. |
| COMU/Base | Morpholinyl urea (B33335), OxymaPure | Water-soluble/Organic solvent-soluble[9] | Excellent | Excellent | Excellent | Safer profile (not based on explosive benzotriazoles).[2][10] High solubility and efficiency, comparable or superior to HATU.[10] | Higher cost. Can be less stable in DMF solution over extended periods compared to HATU/HBTU. |
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms is key to selecting the appropriate coupling reagent and optimizing reaction conditions.
Carbodiimide-Mediated Coupling (EDC/NHS)
Carbodiimides like EDC facilitate amide bond formation by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which can lower yields. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) traps the activated acid as a more stable NHS ester, which then efficiently reacts with the amine.
Uronium/Aminium Salt-Mediated Coupling (HATU)
Uronium/aminium reagents like HATU (based on the additive HOAt) are highly efficient activators. In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester. This active ester then rapidly reacts with the amine to form the amide bond, releasing tetramethylurea and HOAt as byproducts.
General Experimental Workflow for Comparative Analysis
To objectively compare coupling reagents, a standardized workflow is essential. The following diagram outlines a typical process for a single coupling cycle in solid-phase peptide synthesis (SPPS).
Experimental Protocols
The following are detailed, representative protocols for solution-phase and solid-phase peptide synthesis using common DCC alternatives.
Protocol 1: Solution-Phase Amide Coupling using EDC/HOBt
This protocol describes a general procedure for coupling an N-protected amino acid to an amino acid ester in solution.
Materials:
-
N-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1N HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq), amino acid ester hydrochloride (1.0 eq), and HOBt (1.2 eq) in DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (1.0 eq) to neutralize the hydrochloride salt.
-
Add EDC (1.2 eq) to the reaction mixture and stir.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.[5]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines a standard coupling cycle for adding an Fmoc-protected amino acid to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid (4.0 eq)
-
HATU (3.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Resin with N-terminal deprotected peptide (1.0 eq)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution. Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (4.0 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq) to the solution and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling. Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.[5]
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using COMU
This protocol details a coupling cycle using the safer, Oxyma-based reagent COMU.
Materials:
-
Fmoc-protected amino acid (4.0 eq)
-
COMU (4.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Resin with N-terminal deprotected peptide (1.0 eq)
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Preparation: Follow the same swelling and deprotection steps as in Protocol 2.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (4.0 eq) and COMU (4.0 eq) in DMF.
-
Coupling: Add DIPEA (8.0 eq) to the activation solution and vortex briefly. Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended.[10]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and water-soluble byproducts.[10]
-
Monitoring and Chain Elongation: Proceed as described in Protocol 2.
Conclusion
Moving away from DCC to avoid the problematic this compound byproduct opens up a range of highly efficient and versatile coupling reagents.
-
Carbodiimides like DIC and EDC offer a direct solution by producing more soluble urea byproducts, with EDC being particularly advantageous for aqueous-phase reactions.
-
Uronium/aminium and phosphonium (B103445) salt reagents such as HATU , HBTU , and PyBOP generally provide higher coupling efficiencies and faster reaction rates, making them the workhorses of modern SPPS, especially for challenging sequences.
-
Newer generation reagents like COMU , which are based on OxymaPure , offer a significant safety advantage by avoiding potentially explosive benzotriazole-based additives, while delivering performance comparable or even superior to HATU.[2][9]
The selection of the optimal reagent will depend on a balance of factors including the specific peptide sequence, the scale of the synthesis, cost considerations, and safety requirements. For routine syntheses, DIC or HBTU with an appropriate additive may be sufficient. For difficult sequences where yield, purity, and stereochemical integrity are paramount, HATU or COMU are often the reagents of choice.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
EDC vs. DCC Coupling: A Comparative Guide to Byproduct Solubility and Removal
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly in peptide coupling and the formation of amide and ester bonds, N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are two of the most widely utilized coupling agents. While both effectively facilitate the formation of the desired linkages, a critical point of differentiation lies in the solubility of their respective urea (B33335) byproducts and the consequential methods for their removal from the reaction mixture. The choice between EDC and DCC often hinges on the nature of the reactants, the desired reaction conditions (aqueous vs. organic), and the ease of purification.
This guide provides a detailed comparison of EDC and DCC coupling with a focus on their byproduct solubility and removal, supported by experimental data and protocols to aid researchers in selecting the most appropriate reagent and purification strategy for their specific application.
At a Glance: EDC vs. DCC Byproduct Properties
| Feature | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DCC (N,N'-dicyclohexylcarbodiimide) |
| Byproduct | 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) | N,N'-dicyclohexylurea (DCU) |
| Byproduct Solubility in Water | Soluble[1][2][3][4] | Insoluble (<0.01-0.05%)[5] |
| Byproduct Solubility in Organic Solvents | Generally soluble in polar organic solvents like methanol (B129727) and chloroform (B151607) (slight solubility)[1]. Insoluble in less polar solvents like dichloromethane (B109758) and diethyl ether.[6] | Sparingly soluble in most common organic solvents (e.g., DCM, chloroform).[7] More soluble in DMSO, DMF, and hot ethanol.[8][9] Less soluble in acetonitrile (B52724) and carbon tetrachloride.[10] |
| Primary Removal Method | Aqueous Extraction / Washing[7] | Filtration[11] |
| Typical Reaction Solvents | Aqueous buffers, DMF, DCM, THF[7] | Anhydrous organic solvents (DCM, THF, DMF)[12] |
Byproduct Solubility and Removal Efficiency
The stark difference in the solubility of the urea byproducts of EDC and DCC dictates the strategy for their removal.
EDC Byproduct (EDU): Water-Soluble and Removable by Extraction
DCC Byproduct (DCU): Insoluble and Removable by Filtration
In contrast, the byproduct of DCC coupling, N,N'-dicyclohexylurea (DCU), is a white crystalline solid that is notoriously insoluble in water and most common organic solvents.[5][8] This insolubility is the cornerstone of its removal strategy: filtration.[11] As the reaction proceeds, DCU often precipitates out of the solution. Upon completion of the reaction, the solid DCU can be removed by filtering the reaction mixture.
The efficiency of DCU removal by filtration can be influenced by the choice of solvent. Solvents in which DCU has very low solubility, such as acetonitrile or diethyl ether, are often used to wash the filter cake and ensure maximum removal.[10][13] In some cases, the crude product is dissolved in a minimal amount of a solvent in which the product is soluble but DCU is not, followed by filtration. For instance, dissolving the crude product in cold acetonitrile and filtering can effectively remove a significant portion of the DCU.[14] Repeating this process multiple times can lead to a product with no detectable DCU by NMR spectroscopy.[14] While quantitative data on the percentage of DCU removed in a single filtration step is scarce, the method is widely considered effective for achieving high product purity.
Experimental Protocols
Protocol 1: Removal of EDC Byproduct (EDU) by Aqueous Extraction
Objective: To remove the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) from a reaction mixture.
Materials:
-
Reaction mixture containing the desired product and EDU.
-
Organic solvent in which the product is soluble (e.g., dichloromethane, ethyl acetate).
-
Deionized water.
-
Separatory funnel.
-
Sodium sulfate (B86663) (anhydrous).
-
Rotary evaporator.
Procedure:
-
Once the reaction is complete, dilute the reaction mixture with 3-5 volumes of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the diluted mixture to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (containing the EDU) will typically be the bottom layer if using a denser organic solvent like dichloromethane, and the top layer if using a less dense solvent like ethyl acetate.
-
Drain the aqueous layer.
-
Repeat the washing step (steps 3-6) two more times with fresh deionized water to ensure complete removal of the EDU.
-
Drain the organic layer into a clean flask.
-
Dry the organic layer over anhydrous sodium sulfate for 15-20 minutes.
-
Filter the solution to remove the sodium sulfate.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product, now free of the EDC byproduct.
Protocol 2: Removal of DCC Byproduct (DCU) by Filtration
Objective: To remove the insoluble N,N'-dicyclohexylurea (DCU) from a reaction mixture.
Materials:
-
Reaction mixture containing the desired product and precipitated DCU.
-
An appropriate solvent for washing (e.g., cold diethyl ether, cold acetonitrile).
-
Büchner funnel and filter paper or a fritted glass funnel.
-
Filter flask.
-
Vacuum source.
Procedure:
-
Upon completion of the reaction, cool the reaction mixture in an ice bath for 15-30 minutes to further precipitate the DCU.
-
Set up a filtration apparatus using a Büchner funnel with a properly sized filter paper or a fritted glass funnel and a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold washing solvent.
-
Turn on the vacuum and slowly pour the reaction mixture onto the center of the filter paper.
-
Once the liquid has passed through, wash the filter cake (the solid DCU) with 2-3 portions of the cold washing solvent to recover any product that may be entrained in the solid.
-
The filtrate in the flask contains the desired product. This solution can then be carried forward for further purification steps, such as concentration and chromatography if necessary.
-
For enhanced purity, the filtrate can be concentrated, and the crude product can be redissolved in a minimal amount of a solvent in which the product is highly soluble, followed by the addition of an anti-solvent in which DCU is insoluble (e.g., hexanes) to precipitate any remaining DCU, which can then be removed by a second filtration.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for byproduct removal.
Caption: Reaction mechanism of EDC coupling leading to the formation of the desired amide and the water-soluble EDU byproduct.
References
- 1. 1-[3-(DiMethylaMino)propyl]-3-ethylurea [chembk.com]
- 2. 1-[3-(Dimethylamino)propyl]-3-ethylurea, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. 1-Ethyl-3(3-dimethylamino)urea | 32897-26-0 [chemicalbook.com]
- 4. 1-Ethyl-3-(3-dimethylaminopropyl)urea | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. orgosolver.com [orgosolver.com]
- 7. peptide.com [peptide.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Battle of Coupling Reagents: HATU vs. DCC in Peptide Synthesis and Side Product Formation
For researchers, scientists, and professionals in the field of drug development, the synthesis of high-purity peptides is a cornerstone of their work. The choice of coupling reagent is a critical determinant of success, directly influencing yield, purity, and the stereochemical integrity of the final product. This guide provides an objective, data-driven comparison of two widely used coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DCC (N,N'-dicyclohexylcarbodiimide) , with a specific focus on the formation of undesirable side products.
Mechanism of Action: The Activation Pathway
The primary function of a coupling reagent is to activate the C-terminal carboxylic acid of an N-protected amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of another amino acid. While both HATU and DCC achieve this, their mechanisms and the intermediates formed differ significantly.
DCC Activation: DCC, a carbodiimide, reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be directly attacked by an amine to form the peptide bond. However, this reactive intermediate is also the branching point for several side reactions.[1][2] To mitigate some of these side reactions, particularly racemization, DCC is almost always used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt).[2][3]
HATU Activation: HATU is a uronium/aminium salt that contains a 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety. In the presence of a non-nucleophilic base (like DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester. This active ester is more stable than the O-acylisourea intermediate from DCC and is less prone to side reactions. The subsequent aminolysis to form the peptide bond is very efficient.[4]
A Comparative Analysis of Side Product Formation
The nature and extent of side product formation are major differentiators between HATU and DCC. These side reactions can lead to impurities that are difficult to remove, lower yields, and a loss of biological activity.
Common Side Products
| Coupling Reagent | Primary Byproduct(s) | Key Side Reactions |
| DCC | N,N'-Dicyclohexylurea (DCU) | Racemization, N-acylurea formation, Dehydration of Asn/Gln side chains[1][5][6] |
| HATU | Tetramethylurea, HOAt | Guanidinylation of N-terminus, Reaction with nucleophilic side chains[7][8] |
In-Depth Look at Side Reactions
DCC-Mediated Side Reactions:
-
N,N'-Dicyclohexylurea (DCU) Formation: This is the main byproduct of the DCC coupling reaction. A significant drawback is that DCU is largely insoluble in common organic solvents used for peptide synthesis, which can complicate purification, especially in solid-phase peptide synthesis (SPPS) where it can precipitate and clog resin beds.[3][6]
-
N-acylurea Formation: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement (O-to-N acyl shift) to form a stable and unreactive N-acylurea.[1][9][10] This side reaction terminates the peptide chain and reduces the overall yield.[11]
-
Racemization: This is one of the most critical side reactions associated with DCC.[2] The O-acylisourea intermediate can facilitate the formation of an oxazolone, which readily epimerizes, leading to a loss of stereochemical integrity in the final peptide. The addition of HOBt or HOAt significantly suppresses this pathway by rapidly converting the O-acylisourea to a less reactive active ester.[12]
-
Dehydration: The potent dehydrating nature of DCC can lead to the dehydration of the side-chain amides of asparagine (Asn) and glutamine (Gln) to form the corresponding nitriles.[5]
HATU-Mediated Side Reactions:
-
Guanidinylation: When HATU is used in excess or when the coupling reaction is slow, the free N-terminal amine of the peptide chain can attack the guanidinium (B1211019) carbon of the HATU molecule itself.[8] This results in the formation of a guanidinylated, capped peptide that cannot be further elongated.[13]
-
Reaction with Nucleophilic Side Chains: The reactive nature of HATU can lead to modifications of nucleophilic amino acid side chains, such as the hydroxyl group of tyrosine or the primary amine of lysine.[14]
Quantitative Comparison of Side Product Formation
Direct quantitative comparisons of all side products under identical conditions are scarce in the literature. However, data on racemization, a critical parameter, is more readily available and clearly demonstrates the superiority of modern uronium/aminium reagents over classic carbodiimides.
| Coupling Condition | % Epimer (Diastereomer) Formed | Model System / Notes | Reference |
| DCC/HOBt | 18% | Coupling of Fmoc-Phe-Ser(OtBu)-OH to H-Pro-PAL-PEG-PS resin. | [12] |
| DCC/HOAt | 6% | Same conditions as above, demonstrating the benefit of the HOAt additive. | [12] |
| HATU | Generally <1% - 5% | Consistently shows low levels of racemization across various studies. In the synthesis of a challenging amyloid peptide, crude purity was ~90% with HATU vs. ~40-70% with other reagents, indicating fewer side products overall. | [15] |
| DCC alone | >40% | In early studies without additives, DCC was shown to cause significant racemization. | [12] |
Key Takeaways from the Data:
-
HATU consistently demonstrates superior performance in suppressing racemization compared to DCC, even when DCC is used with additives.[15]
-
The use of additives like HOBt, and especially HOAt, is crucial for minimizing racemization when using DCC.[12]
Experimental Protocols
Detailed and optimized protocols are essential for minimizing side product formation regardless of the chosen reagent.
General Workflow for Solid-Phase Peptide Synthesis (SPPS) Coupling
Protocol 1: DCC/HOBt Mediated Coupling in SPPS
This protocol describes a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using DCC in the presence of HOBt to minimize racemization.
Materials:
-
Resin with N-terminal deprotected peptide
-
Fmoc-protected amino acid (3 equivalents)
-
DCC (3 equivalents)
-
HOBt (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Ensure the N-terminal Fmoc group has been removed and the resin has been thoroughly washed with DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.) and HOBt (3 eq.) in anhydrous DMF.
-
Add the DCC (3 eq.) solution in DMF to the amino acid/HOBt mixture. Allow the pre-activation to proceed for 10-15 minutes at 0°C to form the OBt-active ester and precipitate some of the DCU byproduct.
-
Coupling: Filter the pre-activated mixture to remove the precipitated DCU and add the filtrate to the vessel containing the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and finally DMF again to remove soluble byproducts and unreacted reagents.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, a recoupling step may be necessary.
Protocol 2: HATU Mediated Coupling in SPPS
This protocol outlines a standard procedure for a more rapid and efficient coupling using HATU.
Materials:
-
Resin with N-terminal deprotected peptide
-
Fmoc-protected amino acid (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Ensure the N-terminal Fmoc group has been removed and the resin has been thoroughly washed with DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.) and HATU (3-5 eq.) in anhydrous DMF.
-
Add DIPEA (6-10 eq.) to the mixture. The solution may change color, indicating activation. Allow this pre-activation to proceed for 1-5 minutes at room temperature.
-
Coupling: Immediately add the activated amino acid solution to the vessel containing the resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove the soluble byproducts (tetramethylurea, unreacted reagents).
-
Monitoring: Perform a Kaiser test to confirm reaction completion. Due to the high efficiency of HATU, recoupling is often unnecessary.
Conclusion and Recommendations
The choice between HATU and DCC is a balance between cost, efficiency, and the acceptable level of side product formation.
-
DCC , particularly when used as DCC/HOBt , remains a cost-effective and viable option for the synthesis of routine, non-complex peptides where the risk of racemization is lower. Its primary drawbacks are the formation of insoluble DCU, which complicates purification, and a higher intrinsic risk of racemization and N-acylurea formation compared to modern reagents.
-
HATU is a superior, albeit more expensive, coupling reagent for nearly all applications, especially for the synthesis of "difficult" sequences, long peptides, or those containing racemization-prone residues (e.g., His, Cys). Its high coupling efficiency, rapid kinetics, and low propensity for racemization lead to higher purity crude products and reduce the need for extensive purification.[3] The main side reaction, guanidinylation, can be effectively minimized by avoiding a large excess of the reagent.
For researchers and drug development professionals aiming for the highest quality peptides and streamlined workflows, HATU is the recommended reagent of choice . For routine or large-scale synthesis where cost is a major driver and purification challenges are manageable, DCC/HOBt can be an effective workhorse.
References
- 1. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
DIC as an alternative to DCC with more soluble urea byproduct
A Head-to-Head Comparison: DIC vs. DCC Coupling Reagents
In the realm of synthetic organic chemistry, particularly in peptide synthesis and the formation of amide bonds, the choice of coupling reagent is paramount to the success of a reaction. For decades, N,N'-Dicyclohexylcarbodiimide (DCC) has been a widely used and cost-effective option. However, the persistent challenge of removing its insoluble byproduct, N,N'-dicyclohexylurea (DCU), has led many researchers to seek more practical alternatives. N,N'-Diisopropylcarbodiimide (DIC) has emerged as a superior choice in many applications, primarily due to the higher solubility of its corresponding urea (B33335) byproduct, N,N'-diisopropylurea (DIU).
This guide provides a detailed comparison of DIC and DCC, focusing on the critical aspect of byproduct solubility and its implications for reaction workup and product purity. The information presented is intended for researchers, scientists, and drug development professionals seeking to optimize their coupling reactions.
Mechanism of Carbodiimide-Mediated Coupling
Both DIC and DCC function as dehydrating agents to facilitate the formation of amide or ester bonds from a carboxylic acid and an amine or alcohol, respectively. The general mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. To mitigate the risk of racemization and improve reaction efficiency, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often employed. HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less reactive but also less prone to racemization.
Key Differences at a Glance
The primary distinctions between DIC and DCC, which influence their application and handling, are summarized below.
| Feature | N,N'-Diisopropylcarbodiimide (DIC) | N,N'-Dicyclohexylcarbodiimide (DCC) |
| CAS Number | 693-13-0 | 538-75-0 |
| Physical State | Liquid[1][2] | Low-melting waxy solid[1] |
| Byproduct | N,N'-Diisopropylurea (DIU) | N,N'-Dicyclohexylurea (DCU) |
| Byproduct Solubility | Generally soluble in organic solvents[1][3] | Nearly insoluble in most organic solvents[4][5] |
| Primary Application | Solid-phase peptide synthesis (SPPS), solution-phase synthesis[4] | Primarily solution-phase synthesis[4] |
| Handling | Easier to dispense as a liquid[1][3] | Requires melting for liquid dispensing[5] |
The Decisive Advantage: Byproduct Solubility
The most significant advantage of DIC over DCC lies in the solubility of its urea byproduct.
The Challenge with DCC and DCU: The byproduct of DCC-mediated coupling, N,N'-dicyclohexylurea (DCU), is notoriously insoluble in a wide range of common organic solvents, including dichloromethane (B109758) (DCM), diethyl ether, and ethyl acetate.[4][5] This low solubility causes the DCU to precipitate out of the reaction mixture. While this might seem advantageous for removal by filtration, complete removal is often difficult.[6] Fine particles of DCU can pass through filters, leading to contamination of the final product.[7] This necessitates additional purification steps, such as recrystallization or column chromatography, which can lead to a decrease in the overall yield.
The Solution with DIC and DIU: In contrast, the byproduct of DIC, N,N'-diisopropylurea (DIU), is soluble in most common organic solvents.[1][3] This property is particularly beneficial in solid-phase peptide synthesis (SPPS), where the insoluble DCU would be trapped with the resin-bound peptide, making purification exceedingly difficult.[4][5] With DIC, the soluble DIU can be easily washed away from the resin along with other soluble impurities. In solution-phase synthesis, the soluble DIU remains in the mother liquor during product crystallization or can be removed by extraction, simplifying the workup process considerably.
Comparative Solubility of Urea Byproducts
While precise quantitative solubility data is not widely published, the following table provides a qualitative comparison based on available information.
| Solvent | N,N'-Diisopropylurea (DIU) Solubility | N,N'-Dicyclohexylurea (DCU) Solubility |
| Dichloromethane (DCM) | Soluble[8] | Sparingly soluble to insoluble |
| Dimethylformamide (DMF) | Soluble | Sparingly soluble |
| Tetrahydrofuran (THF) | Soluble | Sparingly soluble |
| Ethanol | Slightly soluble | Soluble[2] |
| Acetone | Soluble | Soluble[2] |
| Water | Limited solubility[8] | Insoluble[6] |
Note: "Soluble" indicates that the byproduct generally does not precipitate during reaction workup, while "sparingly soluble" or "insoluble" suggests that it will precipitate and require removal by filtration.
Experimental Protocol: Amide Synthesis using DIC/HOBt
This section outlines a general procedure for the synthesis of an amide using DIC with HOBt as an additive.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 - 1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 - 1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Aqueous workup solutions (e.g., 1M HCl, saturated NaHCO3, brine)
-
Drying agent (e.g., Na2SO4 or MgSO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid and the amine in the chosen anhydrous solvent.
-
Add HOBt to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add DIC to the cooled solution dropwise over a period of 5-10 minutes.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, if any solids have formed, they can be removed by filtration.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Note: The key difference in a workup for a DCC reaction would be a mandatory filtration step to remove the precipitated DCU before the aqueous washes.
Performance and Concluding Remarks
In terms of coupling efficiency, DIC and DCC are considered to be virtually identical. The choice between them often comes down to the practical considerations of the reaction scale, the nature of the substrates, and the desired purification method.
-
Simplified Workup: The high solubility of the DIU byproduct eliminates the need for tedious filtration of a fine precipitate, streamlining the purification process.
-
Ideal for Solid-Phase Synthesis: The solubility of DIU makes DIC the preferred reagent for SPPS, as the byproduct can be easily washed away from the resin.
-
Ease of Handling: As a liquid, DIC is easier to measure and dispense accurately compared to the waxy solid DCC.[1][3]
While DCC remains a viable and economical option for certain solution-phase syntheses where the precipitation of DCU can be managed effectively, DIC presents a more versatile and user-friendly alternative for a broader range of applications. For researchers in drug development and complex molecule synthesis, where purity and yield are of utmost importance, the benefits offered by DIC often outweigh the potential cost difference.
References
- 1. 1,3-Diisopropylurea | 4128-37-4 | Benchchem [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. apexbt.com [apexbt.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. N,N'-DICYCLOHEXYLUREA | 2387-23-7 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. CAS 2387-23-7: N,N'-Dicyclohexylurea | CymitQuimica [cymitquimica.com]
- 8. 1,3-diisopropylurea CAS#: 4128-37-4 [m.chemicalbook.com]
A Comparative Guide to the Validation of 1,3-Dicyclohexylurea (DCU) Removal by HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DCU Removal and Analytical Quantification Methods with Supporting Experimental Data
1,3-Dicyclohexylurea (DCU) is a common byproduct in peptide synthesis and other chemical reactions that utilize dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. Due to its potential to interfere with subsequent reactions and its low solubility in many common organic solvents, the effective removal and accurate quantification of residual DCU are critical steps in ensuring the purity and quality of the final product. This guide provides a comparative overview of common DCU removal techniques and validated analytical methods for its quantification, with a focus on High-Performance Liquid Chromatography (HPLC).
Comparison of DCU Removal Methods
The primary strategy for DCU removal leverages its poor solubility in various organic solvents. The choice of solvent is critical and depends on the solubility of the desired product.
| Removal Method | Principle | Advantages | Disadvantages |
| Filtration | Exploits the low solubility of DCU in specific organic solvents, allowing it to be separated as a solid precipitate. | Simple, rapid, and cost-effective. | Efficiency is highly dependent on the solvent system and the solubility of the target compound. May not be sufficient for complete removal, often requiring subsequent purification steps. |
| Precipitation/ Crystallization | Involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling to induce crystallization of either the desired product or the DCU. | Can achieve high purity of the desired product. | Can be time-consuming and may result in product loss. Requires careful selection of solvents. |
| Column Chromatography | Separates DCU from the desired product based on differential adsorption to a stationary phase. | Can achieve very high levels of purity. | Can be time-consuming, requires larger volumes of solvent, and may lead to product loss on the column. |
While quantitative data on the efficiency of DCU removal by simple filtration is not extensively published in comparative studies, the principle relies on the significant solubility difference between DCU and the desired product in the chosen solvent. For instance, DCU is known to be poorly soluble in solvents like diethyl ether and acetonitrile (B52724), making filtration a viable initial purification step.
Comparison of Analytical Methods for DCU Quantification
Accurate quantification of residual DCU is essential to validate the effectiveness of the removal process. HPLC is the most widely adopted method, though other techniques offer alternative approaches.
| Analytical Method | Principle | Key Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Separates DCU from other components in a sample based on its interaction with a stationary phase, followed by detection, typically by UV absorbance. | High Specificity & Sensitivity: Can resolve DCU from closely related impurities. Quantitative Accuracy & Precision: Provides reliable and reproducible quantitative results. |
| Ultra-Performance Liquid Chromatography (UPLC) | A refinement of HPLC that uses smaller particle size columns, resulting in higher resolution, faster analysis times, and increased sensitivity. | Superior Resolution & Speed: Significantly shorter run times compared to conventional HPLC. Higher Sensitivity: Lower limits of detection and quantification. |
| Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | Quantifies DCU based on the integration of specific proton signals in its NMR spectrum relative to an internal standard.[1] | No Need for a DCU Reference Standard: Can provide absolute quantification without a specific DCU standard. Rapid Analysis: Can be faster than chromatographic methods for sample analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies and can be used to quantify DCU based on the absorption of infrared radiation at specific wavenumbers corresponding to its molecular vibrations. | Rapid & Non-destructive: Provides a quick fingerprint of the sample. |
Experimental Protocols
Protocol 1: Removal of DCU by Filtration
This protocol describes a general procedure for the removal of DCU from a reaction mixture by filtration.
-
Solvent Selection: Choose a solvent in which the desired product is highly soluble, but DCU has low solubility (e.g., diethyl ether, acetonitrile, or a mixture of solvents).
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of the selected cold solvent.
-
Precipitation: Stir the solution for a period (e.g., 30 minutes) at a low temperature (e.g., 0-4 °C) to maximize the precipitation of DCU.
-
Filtration: Filter the mixture through a sintered glass funnel or a Büchner funnel with filter paper to separate the precipitated DCU.
-
Washing: Wash the filter cake with a small amount of the cold solvent to recover any entrained product.
-
Drying: The filtrate containing the desired product can then be concentrated under reduced pressure. The collected solid DCU can be discarded.
-
Analysis: Analyze a sample of the filtrate using a validated HPLC method (see Protocol 2) to determine the residual DCU concentration.
Protocol 2: HPLC Method for Quantification of Residual DCU
This protocol is a representative example of a validated RP-HPLC method for the quantification of DCU.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Zorbax Eclipse XDB-C8, 250 mm × 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 7.0) and acetonitrile (53:47 v/v).[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Column Temperature: 35 °C.[2]
-
Detection Wavelength: 205 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Standard Preparation: Prepare a stock solution of DCU reference standard in methanol (B129727). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable diluent (e.g., methanol or mobile phase), and filter through a 0.45 µm syringe filter before injection.
-
Validation Parameters:
-
Specificity: Assessed by analyzing blank samples, placebo, and spiked samples to ensure no interference at the retention time of DCU.
-
Linearity: Determined by plotting the peak area response against the concentration of the standard solutions. A correlation coefficient (r²) of ≥ 0.99 is typically required.
-
Accuracy: Evaluated by recovery studies of spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). Recoveries are typically expected to be within 98-102%.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) of the results typically required to be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For one validated method, the LOD and LOQ for DCU were found to be 20 µg/g and 60 µg/g, respectively.[2]
-
Data Presentation
The following tables summarize the performance characteristics of different analytical methods for DCU quantification based on published data.
Table 1: Comparison of HPLC and UPLC Methods for DCU Analysis
| Parameter | HPLC Method | UPLC Method |
| Column | Zorbax Eclipse XDB-C8 (250 x 4.6 mm, 5 µm)[2] | Acquity UPLC HSS C18 (100 x 2.1 mm, 1.8 µm) |
| Flow Rate | 0.7 mL/min[2] | 0.3 mL/min |
| Run Time | ~10-15 min | ~2-5 min |
| LOD | 20 µg/g[2] | Potentially lower than HPLC |
| LOQ | 60 µg/g[2] | Potentially lower than HPLC |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
Table 2: Performance of Alternative Analytical Methods for DCU Quantification
| Parameter | ¹H-NMR Spectroscopy |
| Linearity (r²) | ≥ 0.999[1] |
| LOD | 0.15 mg/mL[1] |
| LOQ | 0.51 mg/mL[1] |
| Precision (%RSD) | < 3%[1] |
| Accuracy (% Recovery) | 99.48–102.02%[1] |
Mandatory Visualization
The following diagram illustrates the general workflow for the removal of DCU and the subsequent validation of its removal by HPLC analysis.
Caption: Workflow for DCU Removal and HPLC Validation.
This guide provides a foundational understanding of the methods available for the removal and quantification of this compound. The selection of the most appropriate methods will depend on the specific requirements of the synthesis, the nature of the desired product, and the analytical capabilities of the laboratory. It is crucial to perform a thorough validation of the chosen analytical method to ensure accurate and reliable results.
References
Purity Assessment of Final Product for 1,3-Dicyclohexylurea (DCU) Traces: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of the final product is a critical aspect of quality control. When N,N'-Dicyclohexylcarbodiimide (DCC) is used as a coupling agent in synthesis, a common byproduct that requires careful monitoring is 1,3-Dicyclohexylurea (DCU).[1] The presence of DCU traces can compromise the purity and safety of the final product, making its accurate detection and quantification essential. This guide provides a comparison of analytical methodologies for the assessment of DCU traces, offering insights into their performance based on experimental data.
Comparison of Analytical Methods for DCU Quantification
The selection of an appropriate analytical method for DCU trace analysis depends on various factors, including the required sensitivity, sample matrix, available instrumentation, and the desired speed of analysis. High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are two commonly employed techniques for this purpose. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for impurity analysis, detailed protocols for DCU trace quantification are less commonly reported in the literature.
| Feature | HPLC-UV | ¹H NMR |
| Principle | Chromatographic separation followed by UV detection. | Nuclear magnetic resonance spectroscopy. |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | Dissolution in a deuterated solvent with an internal standard. |
| Quantification | External standard calibration curve. | Absolute quantification against an internal standard without a specific DCU reference standard.[2] |
| Selectivity | Good, dependent on chromatographic resolution. | Excellent, based on unique proton signals. |
| Sensitivity | High, with LOD and LOQ in the µg/g range.[3] | Generally lower than HPLC, but can be improved with optimized parameters. |
| Limit of Detection (LOD) | 20 µg/g[3] | Method dependent, can be determined by signal-to-noise ratio.[4] |
| Limit of Quantification (LOQ) | 60 µg/g[3] | Method dependent, can be determined by signal-to-noise ratio.[4] |
| Analysis Time | Relatively short per sample, but requires calibration. | Very rapid per sample.[2] |
| Advantages | High sensitivity, well-established method. | Rapid, no need for a DCU reference standard for quantification, non-destructive.[2] |
| Disadvantages | Requires a specific DCU reference standard, potential for matrix interference. | Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of DCU traces in a drug substance.
Instrumentation:
-
HPLC system with a UV detector
-
Zorbax Eclipse XDB-C8 column (250 mm × 4.6 mm, 5 µm) or equivalent
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate
-
Water (HPLC grade)
-
This compound (DCU) reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of phosphate (B84403) buffer (0.68 g of Potassium dihydrogen orthophosphate in 1000 ml of water, pH adjusted to 7.0) and Acetonitrile in a ratio of 53:47 (v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve the DCU reference standard in the diluent (a mixture of mobile phase components) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh about 50 mg of the final product, dissolve it in 15 ml of diluent, and sonicate to ensure complete dissolution. Make up the volume to 25 ml with the diluent.
-
Chromatographic Conditions:
-
Flow rate: 0.7 ml/min
-
Column temperature: 35 °C
-
Detector wavelength: 205 nm
-
Injection volume: 20 µl
-
-
Quantification: Inject the standard solutions to construct a calibration curve. Inject the sample solution and quantify the amount of DCU by comparing the peak area with the calibration curve.[3]
Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) Method
This method offers a rapid and robust alternative for DCU quantification without the need for a DCU-specific calibration curve.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated pyridine (B92270) (Pyridine-d5)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the final product and dissolve it in a known volume of deuterated pyridine containing a precise concentration of TMS.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum of the sample solution.
-
Quantification: The quantification of DCU is performed by integrating the signal corresponding to the protons of DCU and comparing it to the integral of the known amount of the internal standard (TMS). The peak at δ 1.56 (4H, m) can be selected for quantifying DCU.[2] The concentration is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * C_standard
Where:
-
C = concentration
-
I = integral value
-
N = number of protons for the integrated signal
-
M = molar mass
-
Alternative Coupling Agents and Impurity Detection
To avoid the challenges associated with DCU removal, alternative coupling agents are often employed. A common alternative to DCC is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The byproduct of EDC is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), which is water-soluble, facilitating its removal during aqueous workup.
For the purity assessment of final products synthesized using EDC, analytical methods for EDU detection are necessary. An LC-MS/MS method has been developed for the quantification of residual EDU, with a validated detection range of 10-100 ng/mL. A Gas Chromatography (GC) method has also been reported for the analysis of EDU hydrochloride after a pre-treatment step with a base.
Visualizing Workflows and Pathways
DCC Coupling Reaction and DCU Formation Workflow
The following diagram illustrates the reaction mechanism of DCC in peptide coupling, leading to the formation of the desired peptide bond and the DCU byproduct.
General Workflow for Impurity Assessment
The logical flow for identifying and quantifying impurities like DCU in a final pharmaceutical product is depicted below.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. 1H NMR determination of this compound, glutaric acid and triethylamine in medical four-arm poly(ethylene glycol)-N-hydroxysuccinimide-glutarate for better quality control - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. ijpsr.com [ijpsr.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
A Comparative Guide to Coupling Reagents for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond is a cornerstone of organic synthesis, particularly in the fields of peptide chemistry, medicinal chemistry, and drug development. The selection of an appropriate coupling reagent is a critical decision that directly influences reaction efficiency, product purity, reaction time, and the preservation of stereochemical integrity. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data, to facilitate an informed choice for your specific synthetic needs.
Performance Comparison of Common Coupling Reagents
The efficacy of a coupling reagent is typically evaluated based on several key parameters: yield of the desired amide, the extent of side reactions (most notably racemization of chiral centers), and reaction kinetics. Below, we present a summary of quantitative data for some of the most widely utilized classes of coupling reagents.
Table 1: Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis
This table summarizes the performance of various coupling reagents in the synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74), a commonly used benchmark for evaluating coupling efficiency.[1][2]
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed.[1][2] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity.[2] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[1][2] |
| PyBOP | Phosphonium (B103445) Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[2] |
| COMU | Uronium Salt | Lower than HBTU/HCTU | In some studies, COMU was found to be less effective than HBTU and HCTU in Boc-SPPS on polystyrene resins.[3] |
Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.
Table 2: Comparison of Racemization Levels with Different Coupling Reagents
Racemization is a critical concern in peptide synthesis as it can lead to the formation of diastereomeric impurities that are often difficult to separate. The choice of coupling reagent and additives plays a crucial role in minimizing this side reaction.[4][5]
| Coupling Reagent | Additive/Base | Model System | % Epimerization (Diastereomer) | Reference |
| HATU | DIPEA | Fmoc-Ser(tBu)-OH + H-Pro-NH2 | 1.28 | [6] |
| HBTU | DIPEA | Fmoc-Ser(tBu)-OH + H-Pro-NH2 | 1.80 | [6] |
| PyBOP | DIPEA | Fmoc-Phe-OH + H-Val-OMe | Significantly higher than HATU | [4] |
| COMU | DIPEA | Z-Phg-Pro-NH₂ | 0.71 | [6] |
| DIC/HOBt | - | Fmoc-Phe-OH + H-Val-OMe | Low | [7] |
Data is sourced from studies specifically designed to evaluate racemization.[4][6][7] The level of racemization is highly dependent on the amino acid sequence, solvent, and base used.
Reaction Mechanisms and Experimental Workflows
Understanding the mechanism of action of different coupling reagents is key to troubleshooting and optimizing amide bond formation reactions.
General Mechanism of Uronium/Aminium Salt-Mediated Coupling
Uronium and aminium salts, such as HATU, HBTU, and COMU, are highly efficient coupling reagents.[6] Their general mechanism involves the activation of the carboxylic acid to form a highly reactive active ester, which is then readily attacked by the amine.[6][8]
Caption: General mechanism of uronium/aminium salt-mediated amide bond formation.
General Mechanism of Carbodiimide-Mediated Coupling with Additives
Carbodiimides, such as DCC, DIC, and EDC, activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[9][10] To suppress racemization and other side reactions, additives like HOBt or Oxyma are often used to convert the O-acylisourea into a more stable active ester.[9][10][11]
Caption: Mechanism of carbodiimide coupling with an additive like HOBt.
General Mechanism of Phosphonium Salt-Mediated Coupling
Phosphonium salts, such as PyBOP, activate carboxylic acids by forming an acyloxyphosphonium salt intermediate.[12][13] This intermediate then reacts with the amine to form the desired amide. One advantage of phosphonium reagents is that they do not react with the free amino group of the amine component.[14]
Caption: General mechanism of phosphonium salt-mediated amide bond formation.
Experimental Workflow for Comparative Evaluation
A generalized workflow for the comparative study of coupling reagents in a laboratory setting is depicted below. This workflow can be adapted for both solid-phase and solution-phase synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. The scope and mechanism of phosphonium-mediated S(N)Ar reactions in heterocyclic amides and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hepatochem.com [hepatochem.com]
A Researcher's Guide to the Efficient Removal of 1,3-Dicyclohexylurea (DCU)
For researchers and professionals in drug development and organic synthesis, the removal of byproducts is a critical step in ensuring the purity and viability of the final compound. One common and often troublesome byproduct is 1,3-dicyclohexylurea (DCU), which arises from the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in reactions like ester and amide bond formation.[1] Due to its low solubility in many common organic solvents, DCU can be challenging to remove completely, potentially contaminating the desired product and affecting yields and downstream applications.[1]
This guide provides a comparative overview of common filtration-based methods for the removal of DCU, supported by experimental protocols and a logical workflow for selecting the most efficient method for your specific needs.
Comparing Filtration Strategies for DCU Removal
The primary methods for removing DCU leverage its poor solubility. These techniques include direct filtration, solvent precipitation, and the use of filter aids like Celite®. The efficiency of each method depends on factors such as the solvent system, temperature, and the concentration of DCU.
While direct, side-by-side quantitative comparisons in published literature are scarce, the following table summarizes the expected performance of different filtration strategies based on the principles of DCU's solubility. The values presented are illustrative to highlight the comparative advantages and disadvantages of each method.
| Filtration Method | Description | Illustrative % DCU Removal | Relative Filtration Time | Relative Solvent Consumption | Key Considerations |
| Direct Filtration | Simple filtration of the reaction mixture where DCU has precipitated. | 70-85% | Fast | Low | Efficiency is highly dependent on the reaction solvent. Most effective when the reaction solvent is a poor solvent for DCU (e.g., acetonitrile).[2] |
| Solvent Precipitation & Filtration | An "anti-solvent" in which DCU is insoluble (e.g., cold ethyl acetate (B1210297), diethyl ether, or hexanes) is added to the reaction mixture to induce DCU precipitation, followed by filtration.[1][2] | 85-95% | Moderate | Moderate | The choice of anti-solvent is critical and must be compatible with the desired product's solubility. Cooling the mixture can further decrease DCU solubility and improve removal. |
| Filtration with Filter Aid (e.g., Celite®) | The reaction mixture is passed through a pad of a filter aid like Celite® to trap fine DCU particles that might otherwise pass through standard filter paper.[1][3] | 90-98% | Moderate to Slow | Low to Moderate | Particularly effective for removing very fine DCU precipitates.[1] Can be combined with solvent precipitation for enhanced efficiency. |
| Recrystallization | The crude product is dissolved in a hot solvent in which DCU is also soluble, and then cooled to selectively crystallize the desired product, leaving DCU in the mother liquor (or vice-versa). | >98% | Slow | High | A purification rather than just a filtration method. The choice of solvent is crucial for differential crystallization. |
Experimental Protocols
Below are detailed methodologies for the key filtration-based DCU removal techniques.
Protocol 1: Solvent Precipitation and Filtration
This protocol is suitable when the desired product is soluble in the reaction solvent, and an anti-solvent for DCU is available.
Materials:
-
Crude reaction mixture containing the desired product and DCU.
-
Anti-solvent (e.g., cold ethyl acetate, diethyl ether, hexanes).
-
Büchner funnel and filter paper.
-
Vacuum flask.
-
Ice bath.
Procedure:
-
If the reaction solvent is a good solvent for DCU, concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude product in a minimal amount of a solvent in which the product is highly soluble but DCU has low solubility (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a cold anti-solvent (e.g., 3-5 volumes of cold ethyl acetate or diethyl ether) to the solution while stirring to precipitate the DCU.
-
Allow the mixture to stand in the ice bath for 15-30 minutes to maximize precipitation.
-
Collect the precipitated DCU by vacuum filtration through a Büchner funnel.
-
Wash the collected DCU cake with a small amount of the cold anti-solvent to recover any entrained product.
-
The filtrate contains the purified product.
Protocol 2: Filtration using a Celite® Pad
This method is effective for removing fine DCU particles that may clog or pass through standard filter paper.
Materials:
-
Crude reaction mixture.
-
Celite® (diatomaceous earth).
-
Büchner funnel and filter paper.
-
Vacuum flask.
-
Reaction solvent.
Procedure:
-
Place a piece of filter paper in the Büchner funnel.
-
Prepare a slurry of Celite® in the reaction solvent.
-
Wet the filter paper with the solvent and apply a gentle vacuum.
-
Pour the Celite® slurry onto the filter paper to form a small, even pad (typically 1-2 cm thick).
-
Gently pass the crude reaction mixture through the Celite® pad under vacuum.
-
Wash the reaction flask with a small amount of the reaction solvent and pass this through the Celite® pad to ensure complete transfer of the product.
-
Wash the Celite® pad with a small amount of fresh, cold solvent to recover any remaining product.
-
The combined filtrate contains the product with a reduced amount of DCU.
Visualizing the Workflow
To aid in the selection of an appropriate DCU removal strategy, the following diagrams illustrate the logical workflow and the decision-making process.
Caption: Decision workflow for selecting a DCU filtration method.
Caption: Parallel workflow for comparing the efficiency of different DCU filtration methods.
Conclusion
The efficient removal of this compound is a common challenge in organic synthesis that can be addressed through several filtration-based strategies. The choice of the optimal method depends on the specific reaction conditions, the solubility of the desired product, and the required level of purity. For a quick and simple removal, direct filtration in a suitable solvent may suffice. For higher purity, solvent precipitation or the use of a filter aid like Celite® are more effective. For the highest purity, recrystallization is the preferred method, although it is more time-consuming and solvent-intensive. By understanding the principles behind each method and following the appropriate experimental protocols, researchers can effectively remove DCU and ensure the integrity of their synthesized compounds.
References
Confirming the Absence of 1,3-Dicyclohexylurea in Pharmaceutical Preparations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of process-related impurities in pharmaceutical preparations is a critical concern, with the potential to impact the safety, efficacy, and stability of the final drug product. One such impurity, 1,3-Dicyclohexylurea (DCU), is a common byproduct in chemical syntheses utilizing the coupling agent N,N'-dicyclohexylcarbodiimide (DCC). Due to its low solubility in many common solvents, the removal of DCU can be challenging. This guide provides a comparative overview of methods to confirm the absence of DCU, including analytical techniques for its detection and alternative synthetic strategies to prevent its formation.
The Origin and Significance of this compound (DCU)
DCU is formed during carbodiimide-mediated coupling reactions, such as amide and ester bond formation, where DCC is employed as a dehydrating agent. The reaction of a carboxylic acid with DCC forms a highly reactive O-acylisourea intermediate. Subsequent nucleophilic attack by an amine or alcohol leads to the desired product and the formation of the insoluble DCU byproduct.
The primary challenge associated with DCU is its poor solubility in many organic solvents, which complicates its removal from the reaction mixture and the final product.[1] Inadequate removal can lead to contamination of the active pharmaceutical ingredient (API), potentially affecting its purity, yield, and downstream processing. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of process-related impurities in new drug substances and products, necessitating the careful monitoring and control of substances like DCU.
Analytical Methods for the Detection and Quantification of DCU
Accurate and sensitive analytical methods are essential for the detection and quantification of DCU to ensure it is below the acceptable limits defined by regulatory guidelines. The two primary chromatographic techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio. |
| Applicability to DCU | Well-suited for the analysis of non-volatile and thermally labile compounds like DCU. Direct analysis is possible. | Requires derivatization to increase the volatility of DCU. |
| Sensitivity | High sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) in the µg/g range.[2][3] | Potentially very high sensitivity, especially with selected ion monitoring (SIM), but depends on the efficiency of derivatization. |
| Specificity | Good specificity, especially with UV detection at a suitable wavelength (e.g., 205 nm).[2][3] Can be coupled with Mass Spectrometry (LC-MS) for enhanced specificity. | Excellent specificity due to mass fragmentation patterns, which provide structural information. |
| Sample Preparation | Relatively simple, typically involving dissolution of the sample in a suitable solvent and filtration. | More complex, requiring a derivatization step to convert DCU into a volatile derivative. |
| Advantages | Robust, widely available, and established methods exist. Direct analysis without derivatization. | High specificity and structural elucidation capabilities. |
| Disadvantages | May have lower resolution than GC for some compounds. | Indirect analysis requiring a potentially complex and time-consuming derivatization step. |
Experimental Protocols
This protocol is a general guideline based on established methods for the quantification of DCU in pharmaceutical substances.[2][3]
1. Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C8, 250 mm × 4.6 mm, 5 µm particle size.[2][3]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 7.0) and acetonitrile (B52724) (e.g., 53:47 v/v).[2][3]
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of DCU reference standard in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase). Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh a known amount of the drug substance and dissolve it in the diluent to a known concentration. Filter the solution through a 0.45 µm filter before injection.
4. Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution and determine the concentration of DCU based on the peak area and the calibration curve.
1. Derivatization:
-
React the sample containing DCU with a suitable derivatizing agent. Common agents for compounds with active hydrogens include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). The reaction converts the non-volatile urea (B33335) into a more volatile derivative.
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Headspace autosampler if analyzing for volatile impurities.
3. Chromatographic Conditions (General Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Optimized to ensure vaporization of the derivative without degradation.
-
Oven Temperature Program: A temperature gradient to separate the derivatized DCU from other components in the sample matrix.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan to identify the fragmentation pattern of the derivatized DCU and Selected Ion Monitoring (SIM) for quantitative analysis of target ions.
5. Analysis:
-
Identify the peak corresponding to the derivatized DCU based on its retention time and mass spectrum.
-
Quantify the amount of DCU by comparing the peak area to that of a derivatized standard.
Strategies to Avoid DCU Formation: Alternatives to DCC
A proactive approach to eliminating DCU contamination is to utilize alternative coupling reagents that do not produce insoluble urea byproducts.
Comparison of Coupling Reagents
| Coupling Reagent | Byproduct | Byproduct Solubility | Key Advantages | Key Disadvantages |
| DCC (N,N'-Dicyclohexylcarbodiimide) | DCU (this compound) | Insoluble in most organic solvents | Low cost, effective for many standard couplings. | Difficult removal of insoluble DCU, potential for racemization. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | EDU (1-ethyl-3-(3-dimethylaminopropyl)urea) | Water-soluble | Easy removal of byproduct through aqueous workup. | More expensive than DCC, can be hygroscopic. |
| DIC (N,N'-Diisopropylcarbodiimide) | DIU (1,3-Diisopropylurea) | More soluble in organic solvents than DCU | Easier to remove byproduct compared to DCU, less prone to N-acylurea formation. | Can still be challenging to remove completely. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Tetramethylurea | Soluble in many organic solvents | High coupling efficiency, low racemization, suitable for sterically hindered amino acids. | Higher cost, can be moisture sensitive. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Tetramethylurea | Soluble in many organic solvents | High coupling efficiency, commonly used in solid-phase peptide synthesis. | Can cause guanidinylation of primary amines as a side reaction. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Hexamethylphosphoramide (HMPA) related byproducts | Soluble in organic solvents | High coupling efficiency, low racemization. | Byproducts can be toxic, higher cost. |
Visualizing the Workflow and Concepts
To aid in understanding the key processes and relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: DCC-mediated amide bond formation leading to the DCU byproduct.
Caption: Experimental workflow for the analysis of DCU in pharmaceuticals.
Caption: Decision tree for selecting a suitable coupling reagent.
Conclusion
Confirming the absence of this compound in pharmaceutical preparations is a critical step in ensuring product quality and regulatory compliance. A thorough understanding of the analytical methods available for DCU detection and the alternative synthetic strategies to avoid its formation is essential for researchers and drug development professionals. While HPLC offers a direct and robust method for DCU quantification, the use of alternative coupling agents like EDC, DIC, or modern onium salt-based reagents presents a proactive approach to circumvent the challenges associated with the formation and removal of this poorly soluble byproduct. The choice of strategy will depend on a careful evaluation of the specific synthetic requirements, cost considerations, and the desired purity of the final pharmaceutical product.
References
The Hidden Player: Mitigating the Impact of Residual 1,3-Dicyclohexylurea on Bioassay Results
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the accuracy and reliability of bioassay data are paramount. However, a frequently overlooked source of experimental variability and misleading results lies in the residual impurities from chemical synthesis. One such culprit is 1,3-Dicyclohexylurea (DCU), the notoriously insoluble byproduct of N,N'-Dicyclohexylcarbodiimide (DCC)-mediated coupling reactions. This guide provides a comprehensive analysis of the impact of residual DCU on bioassays, compares alternative coupling reagents, and offers robust experimental protocols to ensure the integrity of your research.
The Problem with DCU: More Than Just an Insoluble Nuisance
While often dismissed as a simple purification challenge, residual DCU can actively interfere with bioassays, leading to false positives, false negatives, and a general lack of reproducibility. The core of the problem stems from two key characteristics of DCU: its inherent biological activity and its challenging physicochemical properties.
A Wolf in Sheep's Clothing: The Biological Activity of DCU
Contrary to being an inert byproduct, this compound is a potent inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of signaling lipids that regulate blood pressure and inflammation.[1][2][3] The inhibitory potency of DCU is significant, with reported IC50 values in the nanomolar range (90 nM for mouse sEH and 160 nM for human sEH).[2][4] This means that even trace amounts of DCU contamination in a synthesized compound could elicit a biological response, which could be mistakenly attributed to the compound of interest.
This is particularly problematic in high-throughput screening (HTS) campaigns where thousands of compounds are rapidly assessed. A hit from a library synthesized using DCC could be a false positive, not because the intended molecule is active, but because it is contaminated with the sEH-inhibiting DCU. This can lead to the costly and time-consuming pursuit of erroneous leads.
The Challenge of Removal: Physicochemical Properties of DCU
The second major issue with DCU is its poor solubility in many common solvents, making its complete removal from the final compound challenging.[5][6][7] DCU is known to be:
-
Insoluble in water and ethanol. [5]
-
Sparingly soluble in many organic solvents. [7]
-
More soluble in solvents like DMSO, acetone, and with heating. [5][6][8]
This poor solubility can lead to several issues in a bioassay setting:
-
Precipitation in Aqueous Buffers: When a DMSO stock of a DCU-contaminated compound is diluted into aqueous assay buffers, the DCU can precipitate out of solution. This can interfere with optical-based assays (e.g., absorbance, fluorescence, luminescence) by scattering light and leading to inaccurate readings.[9]
-
Formation of Aggregates: Small molecule impurities are known to form aggregates, which can nonspecifically inhibit enzymes or interfere with assay components, a phenomenon known as assay interference.[10][11]
-
Microplate Adsorption: The hydrophobic nature of DCU may cause it to adsorb to the plastic surfaces of microplates, leading to inconsistencies in compound concentration across wells.[9]
Comparison of Coupling Reagents and Their Byproducts
To mitigate the risks associated with DCU, researchers should consider alternative coupling reagents. The choice of reagent can significantly impact the ease of purification and the potential for byproduct interference.
| Coupling Reagent | Byproduct | Byproduct Solubility | Potential for Bioassay Interference |
| DCC (N,N'-Dicyclohexylcarbodiimide) | This compound (DCU) | Poorly soluble in most common solvents. | High: Inherent biological activity (sEH inhibitor) and potential for precipitation and aggregation. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1-Ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble. | Low: The urea (B33335) byproduct is easily removed by aqueous workup, minimizing the risk of contamination. |
| DIC (N,N'-Diisopropylcarbodiimide) | N,N'-Diisopropylurea | More soluble in organic solvents than DCU. | Moderate: While easier to remove than DCU, incomplete removal could still pose a risk. The biological activity of this urea is less characterized. |
Experimental Protocols for Identifying and Mitigating DCU Interference
A proactive approach to assay validation is crucial when working with compounds synthesized using DCC. The following experimental protocols can help identify and mitigate the impact of residual DCU.
Protocol 1: Solubility Assessment in Assay Buffer
Objective: To determine if the test compound or any impurities precipitate in the final assay buffer.
Methodology:
-
Prepare the test compound at its highest intended assay concentration in the final assay buffer (including all components like salts, buffer, and any additives).
-
Also prepare a "vehicle-only" control (e.g., DMSO in assay buffer at the same final concentration).
-
Incubate the solutions under the same conditions as the bioassay (e.g., 37°C for 1 hour).
-
Visually inspect the solutions for any signs of precipitation or turbidity.
-
For a more quantitative assessment, measure the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance compared to the vehicle control indicates precipitation.
Protocol 2: sEH Counter-Screen
Objective: To determine if the test compound's activity is due to sEH inhibition by residual DCU.
Methodology:
-
If a primary screen yields a hit with a compound synthesized using DCC, perform a secondary screen against soluble epoxide hydrolase.
-
Use a commercially available sEH activity assay kit.
-
Test the hit compound in a dose-response format to determine its IC50 for sEH.
-
As a positive control, test a known sEH inhibitor (e.g., pure DCU or another commercially available inhibitor).
-
If the hit compound inhibits sEH with a potency similar to that of DCU, it is highly likely that the observed activity in the primary screen is due to DCU contamination.
Protocol 3: Orthogonal Synthesis and Purification
Objective: To confirm that the observed biological activity is intrinsic to the compound of interest and not an artifact of the synthetic route.
Methodology:
-
Re-synthesize the hit compound using a different coupling reagent that does not produce DCU, such as EDC or an alternative method altogether.
-
Rigorously purify the newly synthesized compound to remove any potential byproducts.
-
Test the re-synthesized, purified compound in the primary bioassay.
-
If the biological activity is retained, it provides strong evidence that the activity is a genuine property of the compound. If the activity is lost or significantly reduced, the original hit was likely a false positive due to DCU contamination.
Visualizing the Problem and Solution
To better understand the workflow for identifying and mitigating DCU interference, the following diagrams illustrate the key decision-making processes.
Caption: A decision-making workflow for researchers to identify and address potential interference from residual DCU in bioassays.
Caption: A comparative overview of common coupling reagents, their byproducts, and the associated risk of bioassay interference.
Conclusion and Recommendations
The use of DCC in chemical synthesis requires a heightened awareness of the potential for contamination by its byproduct, this compound. The inherent biological activity and poor solubility of DCU present a significant risk of generating misleading data in bioassays. To ensure the integrity and reproducibility of research findings, it is strongly recommended that researchers:
-
Prioritize Alternative Coupling Reagents: Whenever possible, utilize coupling reagents like EDC that produce water-soluble byproducts, simplifying their removal and reducing the risk of interference.
-
Implement Rigorous Purification: If DCC must be used, employ stringent purification methods to remove DCU. This may include multiple crystallization steps and verification of purity by sensitive analytical techniques.
-
Conduct Thorough Assay Validation: For any hit compounds synthesized with DCC, perform the validation protocols outlined in this guide, including solubility checks and counter-screens, to rule out interference from residual DCU.
-
Promote Transparency in Reporting: When publishing results obtained with compounds synthesized using DCC, it is good practice to report the purification methods used and any steps taken to rule out byproduct interference.
By adopting these best practices, the scientific community can minimize the confounding effects of residual DCU and enhance the reliability of bioassay data in the pursuit of new scientific discoveries and therapeutic innovations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Epoxide hydrolase 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. apexbt.com [apexbt.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Workup [chem.rochester.edu]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. researchgate.net [researchgate.net]
- 10. Apparent activity in high-throughput screening: origins of compound-dependent assay interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
The Cost-Effectiveness of DCC in Amide and Ester Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a coupling agent is a critical decision in the synthesis of amides and esters, directly impacting reaction efficiency, product purity, and overall project cost. N,N'-Dicyclohexylcarbodiimide (DCC) has long been a staple in organic synthesis due to its accessibility and low cost. However, a new generation of coupling agents offers potential advantages in terms of reaction efficiency and ease of purification. This guide provides an objective comparison of the cost-effectiveness of DCC versus other common coupling agents, supported by available data and experimental considerations.
Performance and Cost: A Quantitative Overview
A direct, quantitative comparison of coupling agents under identical reaction conditions is not always readily available in published literature. Performance is often dependent on the specific substrates and reaction conditions. However, by collating pricing information and qualitative performance data, a clearer picture of their relative cost-effectiveness emerges.
| Coupling Agent | Typical Price (USD/gram) | Molecular Weight ( g/mol ) | Key Advantages | Key Disadvantages |
| DCC | $0.25 - $1.50 | 206.33 | Very low cost, widely available, effective for many standard couplings.[1] | Insoluble dicyclohexylurea (DCU) byproduct can complicate purification[1][2][3][4]; known allergen[2]; potential for racemization without additives.[1] |
| EDC·HCl | $1.50 - $8.00 | 191.70 | Water-soluble reagent and byproduct, simplifying workup[5]; good for biological applications.[5] | Higher cost than DCC[5]; can be less effective for sterically hindered couplings. |
| HBTU | $2.00 - $10.00 | 379.25 | High coupling efficiency[6]; reduces side reactions.[6] | More expensive than carbodiimides[6]; contains a potentially explosive benzotriazole (B28993) moiety.[7] |
| HATU | $15.00 - $70.00 | 380.23 | Very high coupling efficiency, especially for difficult sequences[7]; faster reaction rates[7]; lower risk of racemization.[7] | Significantly higher cost than other reagents.[8] |
| PyBOP | $2.50 - $12.00 | 520.39 | High coupling efficiency; avoids the formation of carcinogenic HMPA byproduct associated with BOP. | More expensive than DCC; byproducts can sometimes complicate purification. |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Experimental Protocols: A Generalized Approach to Peptide Coupling
The following is a generalized experimental protocol for amide bond formation using a coupling agent. Specific conditions such as solvent, temperature, and reaction time should be optimized for each unique reaction.
General Peptide Coupling Protocol
-
Dissolution: Dissolve the N-protected amino acid (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2-3 equivalents), to neutralize the hydrochloride salt.
-
Coupling Agent Addition: Add the coupling agent (1-1.2 equivalents) to the reaction mixture. If using a carbodiimide (B86325) like DCC or EDC, an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) (1-1.2 equivalents) is often included to suppress racemization and improve efficiency.[1]
-
Reaction: Stir the reaction mixture at room temperature or 0°C until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Workup:
-
For DCC: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
For EDC: Wash the reaction mixture with water to remove the water-soluble urea (B33335) byproduct and excess reagent.
-
For HBTU, HATU, PyBOP: The workup procedure may vary, but typically involves aqueous washes to remove byproducts.
-
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizing the Process: Diagrams for Clarity
To better understand the relationships and workflows involved, the following diagrams are provided.
Caption: Decision tree for selecting a coupling agent.
Caption: A generalized workflow for a peptide coupling reaction.
Conclusion: Balancing Cost and Performance
The choice of a coupling agent is a multifaceted decision that requires a careful balance of cost, efficiency, and practical considerations.
-
DCC remains a highly cost-effective option for large-scale syntheses where the cost of the reagent is a primary driver and the removal of its insoluble urea byproduct is manageable.[1] Its long history of use means that protocols are well-established for a wide range of standard couplings.
-
EDC offers a significant advantage in ease of workup due to the water solubility of its byproduct, making it a preferred choice for applications where purification is challenging or for biological conjugations in aqueous media.[5] This convenience, however, comes at a higher price point compared to DCC.
-
Uronium and phosphonium (B103445) salt reagents (HBTU, HATU, PyBOP) generally provide the highest coupling efficiencies and are particularly effective for sterically hindered or racemization-prone substrates.[6][7] HATU, in particular, is often considered the gold standard for difficult couplings, albeit at a premium cost.[8] For small-scale, high-value syntheses, the increased yield and purity offered by these reagents can justify their higher initial cost by reducing the need for extensive purification and maximizing the yield of the final product.
Ultimately, the most cost-effective coupling agent is not necessarily the cheapest but the one that provides the desired product in the required purity and yield with the most efficient overall process. For routine, large-scale syntheses of simple molecules, DCC remains a strong contender. For more complex, sensitive, or small-scale syntheses where purity and ease of workup are paramount, the higher upfront cost of reagents like EDC, HBTU, or HATU can be a worthwhile investment.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to 1,3-Dicyclohexylurea (DCU) Removal Strategies
For researchers in synthetic chemistry, particularly those engaged in peptide synthesis and esterifications, the formation of 1,3-dicyclohexylurea (DCU) as a byproduct of dicyclohexylcarbodiimide (B1669883) (DCC) coupling reactions is a common purification challenge. The low solubility of DCU in many organic solvents, while advantageous for its removal, can also lead to product contamination if not handled effectively.[1] This guide provides a comparative overview of the most common strategies for DCU removal, complete with experimental protocols and supporting data to aid in the selection of the most appropriate method for your specific application.
Comparison of DCU Removal Strategies
The primary methods for removing DCU from reaction mixtures leverage its poor solubility and include precipitation and filtration, crystallization, and column chromatography. The choice of method often depends on the properties of the desired product, the scale of the reaction, and the required level of purity.
Quantitative Data Summary
| Removal Strategy | Typical Solvents/Conditions | DCU Removal Efficiency (%) | Expected Product Yield | Final Product Purity | Key Considerations |
| Precipitation & Filtration | Dichloromethane (DCM), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Diethyl Ether, Hexane (often cooled) | 85-99% | Good to Excellent | Good to Excellent | Simple, rapid, and effective for many applications. Efficiency is dependent on the solubility of the product in the chosen solvent. Multiple washes may be necessary.[2][3][4] |
| Crystallization | Ethanol, Acetone (hot) | >95% | Good to Excellent | Excellent | Can provide very high purity. Requires the product to have suitable crystallization properties and a different solubility profile from DCU in the chosen solvent. |
| Column Chromatography | Silica (B1680970) gel or Florisil with various eluents (e.g., Hexane/EtOAc, with CHCl3 addition) | >99% | Good | Excellent | Highly effective for achieving high purity, especially when other methods fail. Can be time-consuming and may lead to product loss on the column. Co-elution of DCU can be an issue with certain solvent systems.[2][3] |
| Aqueous Wash (for specific cases) | 0.5 N HCl, Saturated NaHCO3 | Variable | Good | Good | Effective if the product is soluble in an organic solvent and stable to acidic and basic conditions. This method is often used in conjunction with filtration.[5] |
Experimental Protocols
Below are detailed methodologies for the key DCU removal strategies.
Protocol 1: Precipitation and Filtration
This is often the first and most straightforward method attempted for DCU removal.
Materials:
-
Crude reaction mixture containing the desired product and DCU.
-
An appropriate solvent in which the product is soluble but DCU is sparingly soluble (e.g., cold ethyl acetate, acetonitrile, diethyl ether, or hexane).[2][3]
-
Büchner funnel, filter paper, and filter flask.
-
Ice bath.
Procedure:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure if necessary.
-
Add a minimal amount of the chosen cold solvent to the crude mixture.
-
Stir or sonicate the mixture to dissolve the desired product, leaving the DCU as a white precipitate.
-
For enhanced precipitation, cool the mixture in an ice bath for 15-30 minutes.
-
Set up the Büchner funnel with filter paper and pre-wet the paper with a small amount of the cold solvent.
-
Filter the mixture under vacuum.
-
Wash the collected DCU precipitate with a small amount of the cold solvent to recover any entrained product.
-
The filtrate contains the desired product and can be further purified if necessary. For optimal results, this process can be repeated 2-3 times.[2]
Protocol 2: Recrystallization
This method is suitable when the desired product is a solid and has different solubility characteristics than DCU in a particular solvent.
Materials:
-
Crude product containing DCU.
-
Recrystallization solvent (e.g., ethanol, acetone).
-
Erlenmeyer flask.
-
Heating source (e.g., hot plate).
-
Ice bath.
-
Büchner funnel, filter paper, and filter flask.
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the mixture with stirring until the product and DCU are fully dissolved.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow the desired product to crystallize.
-
To maximize crystal formation, place the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Column Chromatography
This method is employed when high purity is required and other methods are insufficient.
Materials:
-
Crude product containing DCU.
-
Silica gel or Florisil.
-
Chromatography column.
-
Appropriate eluent system (e.g., hexane/ethyl acetate). A small amount of chloroform (B151607) can be added to the eluent to improve the solubility of DCU and ensure it elutes cleanly.[2]
-
Collection tubes.
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a chromatography column with silica gel or Florisil in the chosen eluent.
-
Load the adsorbed product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Process Visualization
To better illustrate the decision-making process and workflows, the following diagrams are provided.
Caption: Decision tree for selecting a DCU removal strategy.
Caption: Experimental workflow for DCU removal by precipitation.
Alternative Approaches: Avoiding DCU Formation
To circumvent the challenges associated with DCU removal, researchers can consider alternative coupling reagents that produce more readily removable byproducts.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI): This is a water-soluble carbodiimide. The corresponding urea (B33335) byproduct is also water-soluble, allowing for its simple removal through an aqueous workup.[1]
-
Diisopropylcarbodiimide (DIC): Similar to DCC, DIC forms a urea byproduct, diisopropylurea (DIU). However, DIU is generally more soluble in organic solvents than DCU, which can simplify its removal.[1]
By understanding the principles behind each DCU removal strategy and considering the nature of the desired product, researchers can effectively purify their compounds and achieve high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - Removing DCC and its by-product from Steglich Esterfication - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to Analytical Methods for the Quantification of 1,3-Dicyclohexylurea
For researchers, scientists, and drug development professionals, the accurate quantification of 1,3-Dicyclohexylurea (DCU) is critical in various contexts, from monitoring its presence as a byproduct in chemical reactions to conducting pharmacokinetic studies. This guide provides an objective comparison of common analytical methods for DCU quantification, supported by experimental data from published studies.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the two predominant techniques for the quantification of DCU. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection based on mass-to-charge ratio. |
| Linearity Range | 0.9336 - 14.9372 µg/mL[1] | Not explicitly stated, but used for pharmacokinetic studies suggesting a wide range.[2] |
| Limit of Detection (LOD) | 0.4668 µg/mL[1] | Significantly lower than HPLC-UV, suitable for trace analysis in biological matrices. |
| Limit of Quantification (LOQ) | 60 µg/g (in drug substance)[3] | Not explicitly stated, but expected to be in the low ng/mL range. |
| Specificity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV absorbance. | High; precursor and product ion monitoring provides excellent selectivity. |
| Typical Application | Quantification of residual DCU in drug substances.[3] | Pharmacokinetic studies in plasma.[2] Identification in human serum.[4] |
| Advantages | Cost-effective, readily available instrumentation, robust. | High sensitivity and selectivity, suitable for complex matrices. |
| Disadvantages | Lower sensitivity compared to LC-MS/MS, potential for interference. | Higher equipment cost and complexity. |
Experimental Protocols
Below are detailed methodologies for the quantification of DCU using HPLC-UV and LC-MS/MS, as cited in the literature.
1. HPLC-UV Method for Quantification of Residual DCU in a Drug Substance [3]
-
Instrumentation: A High-Pressure Liquid Chromatography system with a UV detector.
-
Column: Zorbax Eclipse XDB-C8, 250 mm × 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 7.0) and Acetonitrile in a 53:47 (v/v) ratio. The phosphate buffer is prepared by dissolving 0.68 g of Potassium dihydrogen orthophosphate in 1000 ml of water.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
2. LC-MS/MS Method for Pharmacokinetic Evaluation [2]
-
Instrumentation: A Liquid Chromatography system coupled with a triple quadrupole mass spectrometer with an atmospheric pressure electrospray ionization (APESI) source.
-
Column: Thermo Electron Aquasil-C18, 2.1 × 20 mm, 3.0 µm.
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 100% acetonitrile.
-
-
Gradient: Initial conditions of 10% B, increasing to 90% B over 1 minute, held at 90% B for 0.5 minutes, then returning to initial conditions for 0.5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion mode.
-
Ion Spray Voltage: 5,000 V.
-
Source Temperature: 600 °C.
-
Declustering Potential: 76 eV.
-
Entrance Potential: 10 eV.
-
Collision Energy: 23 eV.
-
MRM Transition: m/z 225.1 → 100.1.
-
Workflow for Analytical Method Validation
The validation of an analytical method is crucial to ensure that the results are reliable and reproducible. The following diagram illustrates a typical workflow for the validation of analytical methods for DCU quantification.
References
- 1. CN111595954B - Method for detecting content of DCC and DCU in indapamide bulk drug - Google Patents [patents.google.com]
- 2. Pharmacokinetic evaluation of a this compound nanosuspension formulation to support early efficacy assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Development of Ecom50 and Retention Index Models for Non-Targeted Metabolomics: Identification of this compound in Human Serum by HPLC/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Soluble Epoxide Hydrolase (sEH) Inhibitors Based on the 1,3-Dicyclohexylurea Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of soluble epoxide hydrolase (sEH) inhibitors centered around the 1,3-dicyclohexylurea (DCU) scaffold. By inhibiting sEH, these small molecules stabilize endogenous epoxyeicosatrienoic acids (EETs), which are lipid mediators with potent anti-inflammatory, vasodilatory, and analgesic properties. This makes sEH inhibitors a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. This document details their inhibitory potency, pharmacokinetic profiles, and the underlying signaling pathways, supported by experimental data and methodologies to facilitate objective comparison and inform future drug discovery efforts.
Performance Comparison of sEH Inhibitors
The inhibitory potency of urea-based compounds against human soluble epoxide hydrolase (sEH) is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. The following table summarizes the IC50 values for this compound (DCU) and provides a comparison with other notable urea-based sEH inhibitors.
| Compound Name | Structure | Human sEH IC50 (nM) | Reference |
| This compound (DCU) | Cyclohexyl-NH-CO-NH-Cyclohexyl | 22 ± 3 | [1] |
| 1,3-Dibenzylurea | Benzyl-NH-CO-NH-Benzyl | 222 | [1] |
| 1-Adamantyl-3-decylurea | Adamantyl-NH-CO-NH-Decyl | 9.4 | [1] |
Pharmacokinetic Profiles
The in vivo efficacy of an sEH inhibitor is heavily dependent on its pharmacokinetic properties, which encompass absorption, distribution, metabolism, and excretion (ADME). This compound (DCU) is a potent sEH inhibitor; however, its poor aqueous solubility presents a significant challenge for in vivo dosing and bioavailability.[2] To overcome this, formulation strategies such as nanosuspensions have been developed to enhance its exposure.[2]
The table below presents key pharmacokinetic parameters for DCU in Sprague-Dawley rats following intravenous (IV) and oral administration of different formulations.
| Parameter | 3 mg/kg IV (Solution) | 3 mg/kg IV (Nanosuspension) | 30 mg/kg Oral (Suspension) | 10 mg/kg Oral (Nanosuspension) | 30 mg/kg Oral (Nanosuspension) |
| Cmax (ng/mL) | - | - | 13 | 350 | 1800 |
| Tmax (h) | - | - | 4 | 1 | 2 |
| AUC (ng*h/mL) | 1480 | 1490 | 120 | 1150 | 5400 |
| t1/2 (h) | 3.9 | 4.8 | - | - | - |
| CL (mL/min/kg) | 34.7 | 33.6 | - | - | - |
| Vss (mL/kg) | 2149 | 3020 | - | - | - |
Data from a pharmacokinetic study in Sprague-Dawley rats.[2]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of sEH inhibitors, it is crucial to visualize the signaling pathways they modulate. Furthermore, standardized experimental workflows are essential for ensuring the reproducibility and comparability of research findings.
sEH Signaling Pathway
Soluble epoxide hydrolase plays a critical role in the metabolism of arachidonic acid. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, urea-based compounds increase the bioavailability of EETs, which in turn helps to resolve inflammation and lower blood pressure.[1]
References
A Comparative Guide to Racemization in Peptide Coupling: DCC vs. HATU
For researchers, scientists, and drug development professionals, the choice of coupling reagent is a critical decision in peptide synthesis, directly impacting the stereochemical integrity and, ultimately, the biological activity of the final product. This guide provides an objective comparison of two commonly used coupling reagents, N,N'-dicyclohexylcarbodiimide (DCC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU), with a focus on the formation of racemization side-products.
The synthesis of peptides with high purity and stereochemical fidelity is paramount. Racemization, the loss of chirality at the α-carbon of an amino acid, can lead to the formation of diastereomeric impurities that are often difficult to separate and can have significantly altered pharmacological profiles. This comparison delves into the performance of the classical carbodiimide (B86325) reagent, DCC, against the more modern uronium salt, HATU, providing supporting data and detailed experimental protocols to aid in reagent selection.
Mechanism of Racemization
The primary pathway for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[1] The activated carboxyl group of the N-protected amino acid can cyclize, and the proton at the chiral α-carbon of this planar intermediate is acidic and susceptible to abstraction by a base. Subsequent reprotonation can occur from either face, leading to a loss of stereochemical integrity. The propensity for racemization is influenced by the coupling reagent, reaction conditions, and the specific amino acid residues involved, with histidine and cysteine being particularly susceptible.[2]
Quantitative Comparison of Racemization Levels
Direct, side-by-side quantitative comparisons of racemization for DCC and HATU under identical conditions in a single study are not abundantly available in the literature. However, extensive research on individual and related coupling reagents allows for a clear performance assessment. HATU, a 1-hydroxy-7-azabenzotriazole (B21763) (HOAt)-based uronium salt, is widely recognized for its ability to suppress racemization more effectively than carbodiimide reagents like DCC, even when additives are used with the latter.[3][4][5]
The superior performance of HATU is attributed to the electron-withdrawing nature of the nitrogen atom in the HOAt moiety.[3] This enhances the acidity of the hydroxyl group, making HOAt a better leaving group. This facilitates a more rapid and efficient coupling, thereby reducing the time the activated amino acid exists in a state susceptible to racemization.[3] While the addition of 1-hydroxybenzotriazole (B26582) (HOBt) to DCC reactions significantly reduces racemization by forming a more stable active ester intermediate, HATU's integrated HOAt proves to be more effective.[5][6]
The following table summarizes representative data on the extent of racemization observed with different coupling reagents. It is important to note that these values are compiled from various studies and may have been obtained under different experimental conditions.
| Coupling Reagent/System | Model Reaction | % D-Isomer (Racemization) | Reference |
| DCC | Z-Gly-L-Val-OH + H-L-Val-OMe | High (specific % not stated) | [7] |
| DCC/HOBt | Fmoc-Cys(Trt)-OH coupling | Minimal racemization | [6] |
| DCC/CuCl₂ | Z-Gly-L-Val-OH + H-L-Val-OMe | < 0.1% | [7] |
| HATU | Fmoc-Ser(R)-OH coupling | 0.8% - 65.6% (highly dependent on side chain) | [8] |
| HATU | Z-Phg-OH + H-Pro-NH₂ | 10.8% |
Note: The level of racemization is highly dependent on the specific amino acid sequence, solvent, and base used.
Experimental Protocols
To provide a practical understanding of how racemization is assessed, two common experimental protocols are detailed below.
Protocol 1: Racemization Assessment via Chiral HPLC of a Model Dipeptide
This method involves the synthesis of a model dipeptide prone to racemization and subsequent analysis of the crude product by chiral High-Performance Liquid Chromatography (HPLC) to separate and quantify the resulting diastereomers.
1. Materials:
-
Fmoc-L-amino acid (e.g., Fmoc-L-Phenylalanine)
-
L-amino acid methyl ester hydrochloride (e.g., H-L-Leucine-OMe·HCl)
-
Coupling reagents: DCC and HATU
-
Additives: HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), HPLC-grade mobile phase solvents
-
Chiral HPLC column (e.g., cellulose (B213188) or amylose-based)
-
Standard laboratory glassware and HPLC system
2. Procedure:
-
DCC Coupling:
-
Dissolve Fmoc-L-Phe-OH (1.0 eq), H-L-Leu-OMe·HCl (1.0 eq), and HOBt (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.0 eq) and stir for 5 minutes.
-
Add DCC (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
HATU Coupling:
-
Dissolve Fmoc-L-Phe-OH (1.0 eq) in DMF.
-
Add DIPEA (2.0 eq) and stir for 5 minutes.
-
Add HATU (1.0 eq) and stir for 10 minutes to pre-activate the amino acid.
-
Add H-L-Leu-OMe·HCl (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 2 hours.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
HPLC Analysis:
-
Dissolve the crude dipeptide samples in the mobile phase.
-
Inject the samples onto a chiral HPLC column.
-
Use an isocratic mobile phase (e.g., a mixture of hexane (B92381) and isopropanol) to separate the L-L and D-L diastereomers.
-
Monitor the elution profile using a UV detector.
-
Calculate the percentage of racemization by integrating the peak areas of the two diastereomers.
-
Protocol 2: Quantification of Racemization using Marfey's Method
Marfey's method is a sensitive technique for determining the enantiomeric composition of amino acids within a peptide after hydrolysis.
1. Materials:
-
Synthesized peptide
-
6 M HCl
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) solution (1% w/v in acetone)
-
1 M NaHCO₃
-
2 M HCl
-
HPLC-grade methanol, water, and acetonitrile
-
Trifluoroacetic acid (TFA)
-
Standard C18 reverse-phase HPLC column
2. Procedure:
-
Peptide Hydrolysis:
-
Place approximately 0.5 mg of the peptide in a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube and heat at 110 °C for 24 hours.
-
Cool the tube and evaporate the HCl under vacuum.
-
Redissolve the amino acid residue in 50 µL of water.
-
-
Derivatization:
-
To the dissolved amino acid mixture, add 100 µL of 1 M NaHCO₃.
-
Add 200 µL of the L-FDAA solution.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool to room temperature and add 100 µL of 2 M HCl to stop the reaction.
-
-
HPLC Analysis:
-
Dilute the derivatized sample with the mobile phase.
-
Inject the sample onto a C18 HPLC column.
-
Use a gradient elution with mobile phase A (water + 0.1% TFA) and mobile phase B (acetonitrile + 0.1% TFA).
-
Monitor the elution at 340 nm.
-
The L-amino acid derivatives will elute earlier than the D-amino acid derivatives.
-
Integrate the peak areas of the L- and D-diastereomers for each amino acid to calculate the percentage of racemization.[1]
-
Visualizing the Coupling and Racemization Pathways
To better understand the chemical transformations, the following diagrams illustrate the general mechanisms.
Caption: DCC activation and racemization via oxazolone.
Caption: HATU activation and direct coupling pathway.
Conclusion
The choice between DCC and HATU for peptide coupling involves a trade-off between cost, handling, and the critical need to preserve stereochemical integrity. While DCC is a cost-effective and long-established reagent, it carries a higher intrinsic risk of racemization, which can be mitigated but not always eliminated by the use of additives like HOBt.
For the synthesis of peptides where stereochemical purity is paramount, particularly for those containing racemization-prone residues or for the preparation of therapeutic candidates, HATU is the demonstrably superior reagent. Its mechanism, which proceeds through a highly reactive OAt-active ester, promotes rapid coupling and significantly minimizes the opportunity for oxazolone formation and subsequent racemization. The experimental evidence, though not always a direct side-by-side comparison, consistently points to the lower racemization potential of HATU and other HOAt-based uronium salts. Therefore, for researchers, scientists, and drug development professionals, the investment in HATU is often justified by the higher quality and stereochemical purity of the resulting peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. posters.unh.edu [posters.unh.edu]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of 1,3-Dicyclohexylurea: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is fundamental to ensuring a safe laboratory environment and environmental protection. This guide provides essential, step-by-step procedures for the proper handling and disposal of 1,3-Dicyclohexylurea (DCU), a common byproduct in peptide synthesis and a compound with specific handling requirements.
While this compound is not always classified as a hazardous substance under Regulation (EC) No 1272/2008, its toxicological properties have not been fully investigated, and it is recognized as slightly hazardous to water.[1][2][3][4] Therefore, it must be handled with care and disposed of as chemical waste, not in regular trash or down the drain.[4]
Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and follow safe handling practices.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3]
-
Skin Protection: Use chemical-resistant gloves (inspect before use) and wear protective clothing to prevent skin exposure.[3][5]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
-
General Hygiene: Wash hands thoroughly after handling.[2] Avoid eating, drinking, or smoking in areas where the chemical is used.[5]
Handling and Storage:
-
Keep containers tightly closed to prevent contamination and moisture absorption.[3][5]
-
Avoid the formation of dust during handling.[5]
Emergency Procedures: Spills and First Aid
Accidents require immediate and appropriate responses to mitigate risks.
Spill Response:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Wear PPE: Use the personal protective equipment outlined above.
-
Containment: Prevent the spill from entering drains or waterways.[1]
-
Cleanup: Carefully sweep or vacuum the solid material.[3] Avoid generating dust.[1]
-
Collect for Disposal: Place the collected material into a suitable, clearly labeled, and closed container for proper disposal.[3][5]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing immediately. Flush the skin with plenty of water for at least 15 minutes.[3]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3]
-
Ingestion: Wash the mouth out with water and seek medical aid.[3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in compliance with local, regional, and national hazardous waste regulations.[3][6]
Step 1: Waste Identification and Segregation Treat all this compound waste, including contaminated lab supplies like gloves, weighing paper, and wipers, as chemical waste. Do not mix this waste with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Selection and Labeling Use a chemically compatible, leak-proof container with a secure screw-on cap for waste collection. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
Step 3: Disposal of Empty Containers An "empty" container that once held this compound must be triple-rinsed with a suitable solvent. The rinsate from this cleaning process is considered hazardous waste and must be collected in your designated chemical waste container.[7] After triple-rinsing, and once all labels are defaced, the container may be disposed of as regular solid waste, pending institutional policies.
Step 4: Arranging for Final Disposal Store the sealed and labeled waste container in a designated satellite accumulation area. Contact your institution's EHS department to arrange for pickup by a licensed chemical waste disposal company.[5] Never dispose of this compound waste in municipal trash or sewer systems.[4]
Data Summary: Safety and Disposal
| Parameter | Information | Citations |
| Hazard Classification | Not classified as hazardous under EC Regulation 1272/2008; however, toxicological properties are not fully investigated. Slightly hazardous to water. | [1][2][3][4] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. Respirator if dust is present. | [3][5] |
| Incompatible Materials | Strong oxidizing agents. | [3][8] |
| Spill Cleanup | Avoid dust formation. Sweep or vacuum into a suitable container for disposal. Prevent entry into drains. | [1][3][5] |
| Fire Extinguishing Media | Water spray, dry chemical, carbon dioxide, or chemical foam. | [3][5][8] |
| Hazardous Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx). | [1][3][8] |
| Disposal Method | Treat as chemical waste. Offer to a licensed disposal company. Do not dispose of with household garbage or in the sewer. | [4][5][6] |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling 1,3-Dicyclohexylurea
Essential Safety and Handling Guide for 1,3-Dicyclohexylurea
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural steps is critical for ensuring a safe laboratory environment. While this compound is not classified as a hazardous substance by some regulations, its toxicological properties have not been fully investigated, and it may cause eye and skin irritation.[1][2] Therefore, cautious handling and the use of appropriate personal protective equipment are imperative.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound to minimize exposure and ensure personal safety.[2][3]
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Compatible chemical-resistant gloves | The glove material must be impermeable and resistant to the product.[4] Inspect gloves prior to use and use proper glove removal technique.[5][6] |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants | Wear appropriate protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) | Recommended when handling large quantities, if dust is generated, or in poorly ventilated areas.[2][3] |
Operational Plan for Safe Handling
Follow this step-by-step guidance for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[2] A laboratory fume hood is recommended to minimize the risk of inhalation.
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
-
Work Area: Designate a specific area for handling the compound. Cover the work surface with an absorbent, disposable material.
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the chemical, put on all the required PPE as detailed in the table above.
3. Handling the Compound:
-
Avoid Dust Formation: Handle this compound, which is a solid, carefully to prevent the generation of dust.[1]
-
Avoid Contact: Prevent direct contact with skin and eyes.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the area where the chemical is handled.[6] Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[4]
4. Storage:
-
Store this compound in a cool, dry place.[2]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[1][2][4]
5. Accidental Spills:
-
In case of a spill, evacuate the area.
-
Wear the appropriate PPE as outlined above.[5]
-
Carefully sweep or vacuum up the spilled material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2]
-
Clean the affected area thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste, including unused this compound and any contaminated materials (e.g., gloves, absorbent paper), in a clearly labeled, sealed, and appropriate waste container.
2. Disposal Procedure:
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations.
-
It is recommended to entrust the disposal to a licensed waste disposal company.[6] Do not dispose of it down the drain.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure to this compound, follow these first aid procedures immediately and seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do so.[1] Get medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing.[1] Wash the affected skin area with soap and plenty of water.[6][7] If skin irritation occurs, seek medical advice.
-
Inhalation: Move the exposed person to fresh air immediately.[2][6] If breathing is difficult or if symptoms such as respiratory irritation persist, get medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[2][6] Never give anything by mouth to an unconscious person.[6] Seek medical attention.[2]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. N,N -Dicyclohexylurea 98 2387-23-7 [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 1,3-dicyclopropylurea Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
